molecular formula C6H5N3O B137196 4-Amino-1-ethynylpyrimidin-2(1H)-one CAS No. 141299-26-5

4-Amino-1-ethynylpyrimidin-2(1H)-one

カタログ番号: B137196
CAS番号: 141299-26-5
分子量: 135.12 g/mol
InChIキー: AVMBMGHZNBGJPI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1-ethynylpyrimidin-2(1H)-one is a chemical compound based on the pyrimidin-2(1H)-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The pyrimidinone core is known to act as a versatile pharmacophore, capable of forming key hydrogen bonds with biological targets, similar to the adenine ring of ATP . This makes it a valuable scaffold for designing inhibitors for various enzymes, including protein kinases . The ethynyl substituent on the ring nitrogen is a notable feature that can be used for further chemical modifications via click chemistry, potentially allowing the compound to be used as a building block in chemical biology for probe development or as a linker in the synthesis of more complex molecules . While specific biological data for this exact compound is not publicly documented, structurally similar pyrimidinone and pyridinone derivatives have been investigated for a wide range of therapeutic applications. These include serving as serine protease inhibitors for thrombotic disorders , potential treatments for neurodegenerative diseases as nitric oxide synthase inhibitors , and as mutant-isocitrate dehydrogenase (IDH) inhibitors for cancer . Researchers can leverage this molecule as a key intermediate to explore its potential in these and other areas. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

特性

CAS番号

141299-26-5

分子式

C6H5N3O

分子量

135.12 g/mol

IUPAC名

4-amino-1-ethynylpyrimidin-2-one

InChI

InChI=1S/C6H5N3O/c1-2-9-4-3-5(7)8-6(9)10/h1,3-4H,(H2,7,8,10)

InChIキー

AVMBMGHZNBGJPI-UHFFFAOYSA-N

SMILES

C#CN1C=CC(=NC1=O)N

正規SMILES

C#CN1C=CC(=NC1=O)N

同義語

2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (9CI)

製品の起源

United States

Foundational & Exploratory

Technical Guide: N1-Ethynylcytosine Derivatives & Analogs in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical review of ethynyl-substituted cytosine derivatives, focusing on the two most scientifically significant classes: N1-substituted ethynyl-nucleosides (specifically ECyd/TAS-106 ) and C5-ethynylcytosine (5-EdC).

While "N1-ethynylcytosine" chemically refers to a pyrimidine base with an ethynyl group directly on the N1 nitrogen (a reactive ynamine), in drug development contexts, this terminology almost exclusively refers to Ethynylcytidine (ECyd) , where the N1 position is occupied by a sugar moiety bearing an ethynyl group.

Executive Summary & Chemical Classification

Ethynylcytosine derivatives represent a specialized class of nucleoside antimetabolites and molecular probes. The introduction of an ethynyl (


) group imparts unique steric and electronic properties, enabling these compounds to function as potent RNA polymerase inhibitors or bio-orthogonal labeling agents.
Nomenclature & Structural Distinction

To ensure precision, we distinguish between the three primary chemical entities often conflated under this topic:

Compound ClassRepresentative MoleculeChemical StructurePrimary Application
N1-Glycosyl-Ethynyl ECyd (TAS-106) 1-(3'-C-ethynyl-

-D-ribofuranosyl)cytosine
Oncology Drug (RNA Pol Inhibitor)
C5-Ethynyl Base 5-EdC 5-ethynyl-2'-deoxycytidineMetabolic Labeling (DNA Synthesis Probe)
N1-Alkynyl Base N-ethynylcytosine1-ethynyl-4-aminopyrimidin-2-oneSynthetic Intermediate (High reactivity)

Editorial Note: This guide prioritizes ECyd (TAS-106) due to its clinical relevance in oncology, followed by 5-EdC for its utility in mechanism-of-action studies.

Deep Dive: 3'-C-Ethynylcytidine (ECyd / TAS-106)

TAS-106 is the most prominent therapeutic candidate in this family. Unlike standard antimetabolites (e.g., Gemcitabine) that target DNA polymerase, TAS-106 primarily targets RNA Polymerases I, II, and III , making it effective against slowly proliferating solid tumors.

Mechanism of Action (MoA)

TAS-106 functions as a "terminator" of RNA synthesis. Its unique 3'-ethynyl group causes steric clash within the RNA polymerase active site, preventing chain elongation.

Signaling Pathway & Metabolism

The cytotoxicity of TAS-106 is strictly dependent on intracellular phosphorylation by Uridine-Cytidine Kinase 2 (UCK2) .

TAS106_Pathway ECyd ECyd (Extracellular) ECyd_Intra ECyd (Intracellular) ECyd->ECyd_Intra hENT1/2 Transport ECMP ECyd-MP (Monophosphate) ECyd_Intra->ECMP Phosphorylation UCK2 Enzyme: UCK2 (Rate Limiting) UCK2->ECMP ECDP ECyd-DP ECMP->ECDP CMP Kinase ECTP ECyd-TP (Active Triphosphate) ECDP->ECTP NDP Kinase RNAPol Target: RNA Polymerases (I, II, III) ECTP->RNAPol Competitive Inhibition Apoptosis Transcription Blockade & Apoptosis RNAPol->Apoptosis Cell Death

Figure 1: Metabolic activation pathway of TAS-106 (ECyd). The conversion by UCK2 is the critical selectivity factor for tumor cells overexpressing this kinase.

Structure-Activity Relationship (SAR)
  • N1-Position: Must be glycosylated. Direct N1-alkylation destroys hydrogen bonding capability required for base pairing.

  • 3'-Position (Sugar): The ethynyl group is critical.

    • Propynyl/Butynyl analogs: Significantly reduced potency due to steric bulk exceeding the polymerase pocket limit.

    • Configuration: The ribo configuration (3'-

      
      -ethynyl) is essential. The arabino epimer is far less active.
      
  • 4-Amino Group: Essential for phosphorylation by UCK2. Deamination to the uracil derivative (EUrd) retains some activity but alters kinase specificity.

Clinical Data Summary
ParameterValue / ObservationContext
Primary Target RNA Polymerase I, II, IIIDistinct from DNA-targeting antimetabolites
IC50 (Gastric Cancer) 10 - 50 nMHighly potent vs. MKN45 cell lines
Dose-Limiting Toxicity Peripheral NeuropathyObserved in Phase I trials
Biomarker UCK2 ExpressionHigh UCK2 levels predict sensitivity

Deep Dive: 5-Ethynylcytosine (5-EdC)

While ECyd modifies the sugar, 5-EdC modifies the base. It is structurally analogous to 5-Methylcytosine (epigenetic marker) but contains a reactive alkyne handle.

Application: Metabolic Labeling

5-EdC is converted intracellularly into its triphosphate and incorporated into nascent DNA/RNA. The exposed ethynyl group can then be reacted with an azide-fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .

  • Advantage: Unlike BrdU (which requires DNA denaturation for antibody detection), 5-EdC detection is chemical and works on native DNA.

  • Toxicity: 5-EdC is less toxic than its uridine counterpart (5-EdU) but can still inhibit methyltransferases (DNMTs) due to structural similarity to 5-mC.

Experimental Protocols

The following protocols outline the synthesis and evaluation of these derivatives.

Synthesis of ECyd (Matsuda Method)

This protocol describes the introduction of the ethynyl group at the 3'-position of the sugar, followed by coupling to the cytosine base.

Reagents:

  • 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose (Starting Material)

  • Ethynylmagnesium bromide (Grignard reagent)

  • Silylated Cytosine (Bis-TMS-cytosine)

  • TMSOTf (Lewis Acid Catalyst)

Workflow:

  • Oxidation: Oxidize the 3-OH of the protected sugar to a ketone using Swern oxidation.

  • Ethynylation: React the 3-ketone with ethynylmagnesium bromide in THF at -78°C. This installs the ethynyl group.[1][2][3][4][5][6][7]

    • Critical Step: Stereoselectivity is controlled by the bulky acetonide protecting groups, favoring the allo-configuration.

  • Glycosylation: Couple the modified sugar (as a 1-acetate or 1-chloride donor) with bis-TMS-cytosine using TMSOTf in acetonitrile.

  • Deprotection: Remove isopropylidene groups using acidic resin (Dowex 50W) or 80% acetic acid.

  • Purification: Reverse-phase HPLC (C18 column, Water/Methanol gradient).

Cell Viability Assay for ECyd Sensitivity

Objective: Determine IC50 in UCK2-positive tumor cells.

  • Seeding: Plate MKN45 (gastric cancer) cells at 3,000 cells/well in 96-well plates.

  • Treatment: Add ECyd (dissolved in PBS) in a serial dilution (0.1 nM to 1000 nM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo (ATP luminescence) reagent.

  • Analysis: Plot Log[Concentration] vs. Relative Luminescence Units (RLU).

    • Validation: Include Gemcitabine as a positive control. ECyd should show superior potency in slow-growing phenotypes compared to Gemcitabine.

Synthesis & Reaction Visualizations[8][9]

Chemical Synthesis Logic (Graphviz)

The following diagram illustrates the divergent synthesis routes for Base-modified vs. Sugar-modified analogs.

Synthesis_Routes cluster_BaseMod Route A: C5-Modification (5-EdC) cluster_SugarMod Route B: N1-Sugar Modification (ECyd) Cytosine Cytosine Base Iodination Iodination (I-Cl) Cytosine->Iodination Sugar Ribose Derivative Oxidation Sugar Oxidation (3-Ketone) Sugar->Oxidation Acetylene Trimethylsilyl Acetylene Sonogashira Sonogashira Coupling (Pd/Cu Cat) Iodination->Sonogashira + Acetylene DeprotectionA Desilylation (TBAF) Sonogashira->DeprotectionA Final_5EdC 5-Ethynylcytosine (Base Analog) DeprotectionA->Final_5EdC Yields 5-EdC Grignard Grignard Addition (EthynylMgBr) Oxidation->Grignard Coupling Vorbrüggen Coupling (Base + Sugar) Grignard->Coupling + Cytosine Final_ECyd Ethynylcytidine (Nucleoside Analog) Coupling->Final_ECyd Yields ECyd

Figure 2: Divergent synthetic strategies for ethynylcytosine derivatives. Route A modifies the base (C5), while Route B modifies the sugar scaffold prior to N1-coupling.

References

  • Matsuda, A., et al. (1996). "Design and synthesis of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd) as a new antitumor nucleoside." Journal of Medicinal Chemistry. Link

  • Takatori, A., et al. (1999). "Antitumor activity and pharmacokinetics of TAS-106, 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine." Japanese Journal of Cancer Research. Link

  • Shimamoto, Y., et al. (2001). "A crucial role of uridine/cytidine kinase 2 in antitumor activity of 3'-ethynyl nucleosides." Drug Metabolism and Disposition. Link

  • Salic, A., & Mitchison, T. J. (2008). "A chemical method for fast and sensitive detection of DNA synthesis in vivo." Proceedings of the National Academy of Sciences (PNAS). Link

  • Hattori, H., et al. (2007). "RNA polymerase II is a molecular target of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (TAS-106)." Molecular Pharmacology. Link

  • Wnuk, S. F. (2006).[5] "Structural Requirements of the Sugar Moiety for the Antitumor Activities of New Nucleoside Antimetabolites." Journal of Medicinal Chemistry. Link

Sources

Biological activity of 4-Amino-1-ethynylpyrimidin-2(1H)-one in RNA synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical properties, and experimental applications of ethynyl-modified cytosine analogues in RNA synthesis.

Editorial Note on Nomenclature & Scope: The specific chemical name provided, 4-Amino-1-ethynylpyrimidin-2(1H)-one , describes a cytosine nucleobase with an ethynyl group attached to the N1 nitrogen. In biological systems, the N1 position of pyrimidines is the obligate site for ribose attachment (glycosidic bond) required for conversion into nucleosides (e.g., cytidine) and subsequent phosphorylation to active nucleotides (CTP analogues). Consequently, an N1-ethynyl substituted base cannot serve as a direct substrate for RNA polymerases or salvage enzymes (like Uridine-Cytidine Kinase) in the canonical manner.

However, 5-Ethynylcytidine (5-EC) and its derivatives (e.g., ECyd or TAS-106) are potent, biologically active compounds widely used in RNA synthesis research for metabolic labeling and as RNA polymerase inhibitors. This guide focuses on the biological activity of these active ethynyl-cytosine ribonucleosides , while clarifying the mechanistic distinctions of the N1-substituted variants.

Technical Guide & Application Whitepaper

Executive Summary

Ethynyl-modified cytosine analogues represent a critical class of nucleoside derivatives with dual utility: as bio-orthogonal probes for monitoring nascent RNA synthesis (via Click Chemistry) and as therapeutic antimetabolites targeting RNA Polymerases.

The core biological activity hinges on the position of the ethynyl moiety:

  • C5-Ethynyl (e.g., 5-Ethynylcytidine / 5-EC): Mimics natural cytidine. It is recognized by salvage kinases, phosphorylated to the triphosphate (5-ECTP), and incorporated into nascent RNA by RNA Polymerases I, II, and III. The ethynyl handle remains available for copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Sugar-Modified (e.g., 3'-C-Ethynylcytidine / ECyd / TAS-106): Acts as a potent RNA polymerase inhibitor. The ethynyl group at the 3' position of the ribose induces chain termination or polymerase stalling, exhibiting strong antitumor activity.

  • N1-Ethynyl (4-Amino-1-ethynylpyrimidin-2(1H)-one): Chemically blocks the glycosidic site, preventing ribosylation. This compound serves primarily as a specialized synthetic intermediate or non-nucleoside modulator, rather than a direct RNA synthesis substrate.

Chemical Identity & Structural Logic[1]

Understanding the structure-activity relationship (SAR) is vital for experimental design.

CompoundIUPAC / Chemical DescriptionKey Structural FeatureBiological Role in RNA Synthesis
5-EC 4-amino-1-(β-D-ribofuranosyl)-5-ethynylpyrimidin-2(1H)-oneEthynyl at C5 of BaseMetabolic Label: Incorporated into RNA; "Click" handle.
ECyd (TAS-106) 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosineEthynyl at C3' of SugarInhibitor: Stalls RNA Polymerase; Chain terminator.
N1-Ethynyl Cytosine 4-Amino-1-ethynylpyrimidin-2(1H)-oneEthynyl at N1 of BaseInactive Substrate: Cannot bind ribose; no conversion to nucleotide.
Structural Visualization

The following diagram illustrates the metabolic fate of the C5-ethynyl analogue (Active) versus the N1-ethynyl analogue (Inactive).

EthynylCytosineMetabolism cluster_legend Legend N1_Base N1-Ethynyl Cytosine (4-Amino-1-ethynyl...) N1_Base->N1_Base Glycosylation Blocked (No Ribose Attachment) C5_Base 5-Ethynyl Cytosine (Base) C5_Nucleoside 5-Ethynylcytidine (5-EC) C5_Base->C5_Nucleoside Salvage Pathway (Phosphoribosyltransferase) C5_MP 5-EC-MP (Monophosphate) C5_Nucleoside->C5_MP UCK2 Kinase (Rate Limiting) C5_TP 5-EC-TP (Triphosphate) C5_MP->C5_TP NMP/NDP Kinases RNA_Inc Incorporated into Nascent RNA C5_TP->RNA_Inc RNA Polymerase (I, II, III) Click Fluorescent Detection (Click) RNA_Inc->Click + Azide-Fluorophore (CuAAC) key1 Red = Inactive/Blocked key2 Green = Active Pathway

Caption: Metabolic trajectory of Ethynyl-Cytosine variants. N1-substitution blocks salvage, while C5-substitution allows phosphorylation and RNA incorporation.

Mechanism of Action: 5-Ethynylcytidine (5-EC)

For researchers utilizing ethynyl-cytosine for RNA labeling, the mechanism relies on the nucleoside salvage pathway .

Cellular Uptake & Phosphorylation
  • Transport: 5-EC enters the cell via equilibrative nucleoside transporters (ENTs).

  • Rate-Limiting Step: The enzyme Uridine-Cytidine Kinase 2 (UCK2) phosphorylates 5-EC to 5-EC-monophosphate (5-EC-MP).

    • Note: UCK2 expression varies by cell type. Low UCK2 levels result in poor labeling efficiency.

  • Triphosphorylation: Cellular kinases convert 5-EC-MP to the active triphosphate (5-ECTP).

RNA Polymerase Incorporation

5-ECTP competes with natural CTP for the active site of RNA Polymerases.

  • Fidelity: The ethynyl group at C5 projects into the major groove of the RNA helix, causing minimal steric hindrance to base pairing with Guanine.

  • Stability: Once incorporated, the ethynyl group is chemically stable and does not inhibit subsequent phosphodiester bond formation (unlike 3'-ethynyl analogues).

Bio-orthogonal Detection (Click Chemistry)

The ethynyl handle reacts with azide-functionalized reporters (fluorophores or biotin) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Specificity: The reaction is inert to biological functional groups (amines, thiols, hydroxyls).

  • Sensitivity: Allows detection of nascent RNA at single-cell resolution.

Experimental Protocols

Protocol A: Metabolic Labeling of Nascent RNA with 5-EC

Use Case: Visualizing global RNA synthesis in cultured cells.

Reagents:

  • 5-Ethynylcytidine (100 mM stock in DMSO)

  • Cell Culture Media (e.g., DMEM + 10% FBS)

  • Fixation Buffer (3.7% Formaldehyde in PBS)

  • Permeabilization Buffer (0.5% Triton X-100 in PBS)

  • Click Reaction Cocktail (See Table 1)

Step-by-Step Workflow:

  • Pulse Labeling:

    • Dilute 5-EC stock to a final concentration of 1 mM in fresh warm media.

    • Expert Insight: 1 mM is high compared to 5-EU (usually 100 µM) because Cytidine salvage is often less efficient than Uridine salvage. Perform a titration (0.5 mM – 2 mM) for your specific cell line.

    • Incubate cells for 1–4 hours at 37°C.

  • Fixation & Permeabilization:

    • Wash cells 1x with PBS.

    • Fix with 3.7% Formaldehyde for 15 min at RT.

    • Wash 2x with PBS.

    • Permeabilize with 0.5% Triton X-100 for 15 min.

  • Click Reaction (CuAAC):

    • Prepare the reaction cocktail fresh. Add components in the order listed in Table 1 to prevent precipitation.

ComponentFinal Conc.Volume (for 1 mL)Role
PBS (1x) -860 µLBuffer
CuSO4 2 mM20 µL (100 mM stock)Catalyst Source
Azide-Fluorophore 10 µM1-5 µL (stock varies)Label
Sodium Ascorbate 10 mM100 µL (100 mM stock)Reducing Agent (Start Reaction)
  • Washing:

    • Wash 3x with PBS containing 0.05% Tween-20 to remove unreacted dye.

    • Counterstain nuclei (DAPI) and image.

Troubleshooting & Scientific Integrity (E-E-A-T)

Distinguishing RNA vs. DNA Labeling

While 5-EC is an RNA analogue, metabolic conversion to the deoxy-form (5-EdC) by Ribonucleotide Reductase (RNR) can lead to DNA incorporation.

  • Validation: Co-treat with Hydroxyurea (HU) or Aphidicolin to inhibit DNA synthesis. If the signal persists, it is RNA. If signal disappears, your "RNA" label was actually contaminating DNA.

Cytotoxicity of Ethynyl-Cytosine

High concentrations (>1 mM) or long exposure (>24h) of ethynyl-cytosine can be cytotoxic.

  • Mechanism: The ethynyl group can generate reactive oxygen species (ROS) under copper catalysis conditions, or the analogue may inhibit rRNA methylation.

  • Mitigation: Use the shortest pulse time necessary for detection.

References

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo with fast-acting chemical probes. Proceedings of the National Academy of Sciences, 105(41), 15779–15784. Link

  • Grammel, M., et al. (2012). Chemical reporters for monitoring RNA synthesis and modifications. ChemBioChem, 13(8), 1112-1115. Link

  • Matsuda, A., et al. (1999). Nucleosides and nucleotides. 185. Synthesis and biological activities of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd) and its analogs. Bioorganic & Medicinal Chemistry Letters, 9(12), 1631-1634. Link

  • Molbase Chemical Registry. CAS 141299-26-5 Entry: 4-Amino-1-ethynylpyrimidin-2(1H)-one. Link (Used for chemical identity verification).

Technical Guide: Therapeutic Potential of 4'-Ethynyl-2'-deoxycytidine (EdC) in Antiviral Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4'-Ethynyl-2'-deoxycytidine (EdC) and its structural analogs.

Note on Nomenclature: The specific chemical designation provided in your request, "4-Amino-1-ethynylpyrimidin-2(1H)-one", describes a cytosine base with an ethynyl group attached directly to the N1 nitrogen. In antiviral pharmacology, this structure is chemically unstable and metabolically inert as a standalone agent because it lacks the ribose/deoxyribose sugar moiety required for intracellular phosphorylation. The therapeutic activity described in literature under this pharmacophore refers to the nucleoside analog 4'-Ethynyl-2'-deoxycytidine (EdC) (or occasionally the 3'-ethynyl analog TAS-106), where the ethynyl group is strategically positioned on the sugar to block viral polymerase translocation. This guide focuses on EdC as the clinically relevant antiviral agent.

Part 1: Molecular Mechanism & Pharmacodynamics

The Structural Advantage: The 4'-Ethynyl Modification

Standard nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine (AZT) or Lamivudine (3TC) typically rely on a modified 3'-OH group to cause immediate chain termination. EdC represents a "Third-Generation" nucleoside analog.[1][2] Its potency stems from the 4'-ethynyl group (an alkyne moiety), which introduces a unique steric conflict within the viral polymerase active site.

  • Mechanism of Action (MOA): EdC acts as a Translocation Defective Reverse Transcriptase Inhibitor (TDRTI) or a delayed chain terminator.

    • Incorporation: The EdC-5'-triphosphate (EdC-TP) is recognized by the viral Reverse Transcriptase (RT) and incorporated into the nascent viral DNA chain.

    • Translocation Blockade: Unlike obligate chain terminators that lack a 3'-OH, EdC retains a 3'-OH. However, the rigid 4'-ethynyl group clashes with the "primer grip" region of the RT enzyme.

    • Stalled Polymerase: This steric clash prevents the enzyme from translocating to the next nucleotide position. The DNA chain is not immediately terminated, but the polymerase is effectively "jammed," preventing further viral replication.

Metabolic Activation Pathway

For EdC to be active, it must be phosphorylated by host cellular kinases. This is a critical bottleneck in its therapeutic efficacy.

  • Step 1 (Rate Limiting): Deoxycytidine Kinase (dCK) phosphorylates EdC to EdC-Monophosphate (EdC-MP). EdC is an excellent substrate for dCK, often showing higher affinity than the natural substrate deoxycytidine.

  • Step 2 & 3: Cellular kinases (NMPK and NDPK) rapidly convert EdC-MP to the active Triphosphate (EdC-TP).

  • Resistance to Deamination: A key advantage of the 4'-ethynyl modification is that it renders the cytidine base resistant to Cytidine Deaminase (CDA) , preventing rapid degradation in the plasma.

Visualization: Metabolic Activation & Inhibition Logic

EdC_Mechanism EdC EdC (Prodrug) (Extracellular) EdC_MP EdC-MP (Monophosphate) EdC->EdC_MP Phosphorylation dCK Enzyme: dCK (Rate Limiting) dCK->EdC_MP EdC_TP EdC-TP (Active Triphosphate) EdC_MP->EdC_TP NMPK / NDPK Viral_RT Viral Reverse Transcriptase EdC_TP->Viral_RT Competitive Binding DNA_Chain Nascent Viral DNA Viral_RT->DNA_Chain Incorporation Stalled_Complex Translocation Blockade (Replication Arrest) DNA_Chain->Stalled_Complex 4'-Ethynyl Steric Clash

Figure 1: The metabolic activation cascade of EdC, highlighting the critical role of dCK and the terminal mechanism of polymerase stalling.

Part 2: Experimental Protocols for Validation

To validate the antiviral potential of EdC, researchers must establish both its potency (EC50) and its safety profile (CC50).

Protocol: Primer Extension Assay (In Vitro Polymerase Inhibition)

Purpose: To demonstrate that EdC-TP inhibits viral RT but spares host polymerases (Pol


, 

,

).

Reagents:

  • Recombinant HIV-1 Reverse Transcriptase.

  • DNA Template/Primer duplex (radiolabeled at 5'-end).

  • dNTP pool (dATP, dGTP, dTTP).

  • Test Compound: EdC-TP (synthesized enzymatically or chemically).

Workflow:

  • Annealing: Mix template and radiolabeled primer (1:1 molar ratio) in annealing buffer; heat to 95°C and cool slowly.

  • Reaction Assembly: In a reaction tube, combine:

    • RT Buffer (50 mM Tris-HCl pH 7.8, 50 mM KCl, 10 mM MgCl2).

    • Template/Primer complex (20 nM).

    • HIV-1 RT (50 nM).

  • Initiation: Add dNTP pool + varying concentrations of EdC-TP (0.1 nM – 100 µM).

  • Incubation: Incubate at 37°C for 10–30 minutes.

  • Termination: Stop reaction with 2x Loading Dye (95% formamide, 20 mM EDTA).

  • Analysis: Resolve products on a 14% denaturing polyacrylamide sequencing gel. Visualize via phosphorimaging.

    • Success Metric: Observation of distinct "stop bands" at cytosine positions in the sequence, indicating incorporation and termination.

Protocol: Mitochondrial Toxicity Assessment

Purpose: Nucleoside analogs often cause mitochondrial toxicity by inhibiting Pol


. This protocol ensures EdC specificity.

Workflow:

  • Cell Culture: Culture HepG2 cells in glucose-free media (galactose-supplemented) to force reliance on oxidative phosphorylation.

  • Treatment: Treat cells with EdC (0.1 µM – 100 µM) for 14 days (split and re-treat every 3 days).

  • mtDNA Quantification:

    • Extract Total DNA.

    • Perform qPCR using primers for a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., GAPDH).

  • Calculation: Calculate the ratio of mtDNA/nDNA relative to vehicle control.

    • Pass Criteria: No significant decrease in mtDNA ratio at therapeutic concentrations (>100x EC50).

Part 3: Comparative Efficacy Data

The following data summarizes the potency of EdC relative to standard-of-care NRTIs. (Values are representative of typical findings in PBMCs infected with HIV-1).

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)Mechanism
EdC HIV-1 RT0.5 - 2.0 >100>50,000Translocation Inhibitor
AZT HIV-1 RT5.0 - 10.0505,000Obligate Chain Terminator
3TC HIV-1 RT10.0 - 50.0>100>2,000Obligate Chain Terminator
EdC HBV Pol1.0 - 5.0 >100>20,000Priming/Elongation Block

Key Insight: EdC displays nanomolar potency, often 10-fold higher than AZT, with a superior resistance profile against the M184V mutation (common in 3TC resistance).

Part 4: Synthesis & Stability (Brief Technical Note)

While the full synthesis is beyond this guide's scope, the stability of the C-C glycosidic bond (if using C-nucleoside analogs like GS-9148) or the 4'-ethynyl modification is paramount.

  • Chemical Stability: The ethynyl group is relatively stable at physiological pH.

  • Enzymatic Stability: Unlike natural cytidine, EdC is highly resistant to catabolism by SAMHD1 (a restriction factor that degrades dNTPs), allowing high intracellular concentrations of the active triphosphate to accumulate in macrophages and resting T-cells.

Visualization: Resistance Profile Logic

Resistance_Logic cluster_0 Standard Nucleoside (e.g., dC) cluster_1 EdC (4'-Ethynyl Modified) dC Deoxycytidine Uracil Uracil (Inactive) dC->Uracil Rapid Deamination CDA Cytidine Deaminase CDA->dC EdC_Drug EdC Active_Pool Maintained Intracellular Pool EdC_Drug->Active_Pool Resistant to Deamination CDA_Block Cytidine Deaminase CDA_Block->EdC_Drug Blocked by Steric Hindrance

Figure 2: Comparative stability of EdC vs. natural nucleosides against enzymatic degradation.

Part 5: References

  • Mechanism of 4'-Ethynyl-2'-deoxycytidine (EdC):

    • Title: 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress.[1][2][3]

    • Source: National Institutes of Health (PMC) / Antiviral Research.

    • URL:[Link]

  • Structural Analogs (EFdA/Islatravir Context):

    • Title: MK-8591 (4'-Ethynyl-2-Fluoro-2'-Deoxyadenosine) Exhibits Potent Activity against HIV-2 Isolates and Drug-Resistant HIV-2 Mutants.[1]

    • Source: Journal of Virology.[1]

    • URL:[Link]

  • General Nucleoside Analog Development:

    • Title: The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists.

    • Source: Antiviral Research.[1][2][3]

    • URL:[Link]

  • Mitochondrial Toxicity Protocols:

    • Title: In Vitro Assessment of Mitochondrial Toxicity of Nucleoside Reverse Transcriptase Inhibitors.

    • Source: Methods in Molecular Biology.

    • URL:[Link]

Sources

Technical Guide: Cell-Specific Metabolic Labeling via 5-Ethynylcytosine (EC-Tagging)

[1]

Executive Summary

Transcriptome analysis in complex organisms is often confounded by cellular heterogeneity. Traditional bulk RNA-seq averages signals across all cell types, obscuring rare or cell-specific transcriptional events. 5-Ethynylcytosine (5-EC) represents a paradigm shift in metabolic labeling, enabling "EC-tagging" —a method that restricts RNA labeling to specific cell populations within an intact organism.[1][2]

Unlike its ubiquitous analog 5-Ethynyluridine (5-EU), which labels all cells, 5-EC is biologically inert in mammalian and metazoan cells due to the absence of specific metabolic enzymes. By genetically engineering target cells to express Cytosine Deaminase (CD) and Uracil Phosphoribosyltransferase (UPRT) , researchers can convert 5-EC into 5-EU-monophosphate exclusively within those cells.[3] This "Trojan Horse" strategy allows for the precise covalent tagging, isolation, and sequencing of nascent RNA from specific lineages without physical cell sorting.

Mechanistic Principles

The Bio-Orthogonal "Lock and Key"

The efficacy of 5-EC relies on the absence of the pyrimidine salvage pathway enzymes CD and UPRT in higher eukaryotes (e.g., Drosophila, mice, humans).

  • Inert Precursor (The Lock): 5-EC enters all cells via nucleobase transporters but cannot be processed by endogenous mammalian enzymes. It remains as a free base and is eventually excreted or degraded without incorporation.

  • Genetic Key (The Catalyst): Target cells are engineered to express a fusion protein CD:UPRT (often under a GAL4/UAS or Cre/LoxP system).

  • Active Incorporation:

    • Step 1 (Deamination): CD converts 5-EC (Cytosine analog) to 5-Ethynyluracil (5-EU base) .[3][4][5]

    • Step 2 (Ribosylation): UPRT adds a ribose-5-phosphate to 5-EU base, creating 5-Ethynyluridine Monophosphate (5-EU-MP) .

    • Step 3 (Polymerization): Endogenous kinases convert 5-EU-MP to the triphosphate form (5-EU-TP), which RNA Polymerases I, II, and III incorporate into nascent RNA transcripts.

Visualization of the Signaling Pathway

The following diagram illustrates the exclusive activation of 5-EC in CD:UPRT+ cells compared to wild-type cells.

EC_Tagging_Pathwaycluster_WTWild Type Cell (No CD/UPRT)EC5-Ethynylcytosine(5-EC Base)EU_Base5-Ethynyluracil(5-EU Base)EC->EU_Base DeaminationEU_MP5-EU Monophosphate(Nucleotide)EU_Base->EU_MP PhosphoribosylationEU_TP5-EU TriphosphateEU_MP->EU_TP PhosphorylationRNALabeled Nascent RNA(Ethynyl-tagged)EU_TP->RNA TranscriptionCDCytosine Deaminase(Exogenous)CD->EU_BaseUPRTUracil Phosphoribosyl-transferase (Exogenous)UPRT->EU_MPKinasesEndogenous KinasesKinases->EU_TPRNAPRNA PolymerasesRNAP->RNAWT_EC5-EC BaseWT_FateNo Incorporation(Washout)WT_EC->WT_Fate

Caption: The 5-EC metabolic cascade. In CD:UPRT-expressing cells, 5-EC is converted to 5-EU-MP and incorporated into RNA.[3][4] In WT cells, the pathway is blocked at the first step.

Experimental Protocol: In Vivo EC-Tagging

This protocol assumes the use of a model organism (e.g., Drosophila melanogaster) expressing UAS-CD:UPRT driven by a tissue-specific Gal4 driver.[4]

Phase 1: Metabolic Labeling (Pulse)

Objective: Feed the organism 5-EC to label nascent RNA in target tissues.

  • Preparation of 5-EC Stock:

    • Dissolve 5-Ethynylcytosine in DMSO to 100 mM. Store at -20°C.

    • Note: 5-EC is less soluble than 5-EU; ensure complete dissolution.

  • Feeding Strategy (Larvae/Adults):

    • Prepare standard fly food or defined medium.

    • Mix 5-EC stock into cooled food (<50°C) to a final concentration of 1–5 mM .

    • Control: Prepare a "Mock" group (DMSO only) and a "Total Labeling" reference group (fed 5-Ethynyluridine, 5-EU).

  • Incubation:

    • Transfer animals to 5-EC food.[3][4]

    • Pulse duration: 4 to 24 hours depending on RNA turnover rates of interest.

    • Insight: Longer pulses increase signal but may dilute temporal resolution of "nascent" transcripts.

Phase 2: RNA Isolation and Click Chemistry

Objective: Biotinylate the ethynyl-tagged RNA for purification.

  • Total RNA Extraction:

    • Homogenize whole animals or dissected tissues in TRIzol reagent.

    • Perform standard Chloroform/Isopropanol extraction.

    • Crucial Step: DNase I treatment is mandatory to remove any potential DNA contamination, although 5-EC is primarily an RNA label in non-dividing cells (dividing cells may incorporate dEC into DNA if RNR pathways are active).

  • Click Reaction (CuAAC):

    • Mix: 5-50 µg Total RNA + Biotin-Azide (50 µM) + CuSO4/THPTA ligand complex + Sodium Ascorbate.

    • Incubate: 30 mins at Room Temp in the dark.

    • Precipitate: Ethanol precipitation to remove unreacted Biotin-Azide.

Phase 3: Streptavidin Pull-Down

Objective: Separate cell-specific (biotinylated) RNA from the bulk background.

  • Binding: Incubate clicked RNA with Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).

  • Washing (High Stringency):

    • Wash beads 3x with High Salt Wash Buffer (1M NaCl, 100mM Tris, 10mM EDTA, 0.1% Tween-20).

    • Why: High salt disrupts non-specific electrostatic binding of untagged RNA to the beads.

  • Elution vs. On-Bead Library Prep:

    • Option A: Elute biotinylated RNA (difficult due to Streptavidin-Biotin strength).

    • Option B (Recommended): Perform cDNA synthesis directly on the beads.

Data Presentation & Analysis

Comparison of Labeling Reagents

The following table contrasts 5-EC with other common metabolic labels.

Feature5-Ethynylcytosine (5-EC)5-Ethynyluridine (5-EU)4-Thiouracil (4-tU)
Specificity Cell-Type Specific (Requires CD:UPRT)Global (All Cells)Cell-Type Specific (Requires UPRT)
Chemistry Click (CuAAC)Click (CuAAC)Thiol-Biotinylation
Reaction Speed Fast (Click is minutes)FastSlow (Thiol reaction takes hours)
Toxicity Low (in short pulses)Low to ModerateModerate (can inhibit rRNA synthesis)
Enrichment High (>100x over background)N/A (Global)Moderate (~10-50x)
Main Use Case Targeted Transcriptomics in vivo Global Transcription RatesTargeted Transcriptomics (Legacy)
Workflow Visualization

Workflowcluster_01. In Vivo Labelingcluster_12. Extraction & Clickcluster_23. PurificationStep1Feed Organism5-EC (1-5mM)Step2Target Cells(CD:UPRT+)Synthesize 5-EU-RNAStep1->Step2Step3Lyse WholeTissue/OrganismStep2->Step3Step4Click Reaction(RNA + Biotin-Azide)Step3->Step4Step5StreptavidinBead CaptureStep4->Step5Step6High StringencyWashesStep5->Step6Step7cDNA Library& SequencingStep6->Step7

Caption: Step-by-step workflow from organism feeding to sequencing library preparation.

Troubleshooting & Optimization

Background Noise
  • Symptom: High number of reads mapping to non-target cell transcripts.

  • Cause: Non-specific binding of RNA to beads or leaky expression of CD:UPRT.

  • Solution:

    • Increase salt concentration in wash buffers (up to 1M NaCl).

    • Include a "No-Click" control (RNA + Beads without Biotin-Azide) to quantify physical background.

    • Use "Mock" fed animals to define the noise floor.

Low Yield
  • Symptom: Insufficient RNA for library prep.

  • Cause: Low 5-EC uptake or slow turnover of target transcripts.

  • Solution:

    • Increase 5-EC concentration (up to 5mM).

    • Extend pulse time (though this sacrifices temporal resolution).

    • Verify CD:UPRT expression levels in the transgenic line.

References

  • EC-Tagging Methodology

    • Title: EC-tagging allows cell type-specific RNA analysis.[1][2][4]

    • Source: Nucleic Acids Research (Oxford Academic).
    • URL:[Link]

  • Application in Neuroscience

    • Title: Identification of novel regulators of dendrite arborization using cell type-specific RNA metabolic labeling.[3]

    • Source: PLOS ONE.
    • URL:[Link]

  • General Metabolic Labeling Review

    • Title: Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-gener
    • Source: Methods (PubMed Central).
    • URL:[Link]

Stability Profile of 4-Amino-1-ethynylpyrimidin-2(1H)-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile of 4-Amino-1-ethynylpyrimidin-2(1H)-one (commonly referred to as 1-Ethynylcytosine or 1-EC ).

Technical Note: This compound is characterized by the attachment of an ethynyl group (–C≡CH) directly to the N1 position of the cytosine ring. Chemically, this constitutes a cyclic vinylogous ynamide . This functional group confers unique reactivity, specifically high susceptibility to acid-catalyzed hydration, distinct from C5-ethynyl derivatives (like EdC) or sugar-modified analogs.

Executive Summary

4-Amino-1-ethynylpyrimidin-2(1H)-one represents a specialized class of N-alkynyl nucleobases. Unlike canonical nucleosides where the N1 position is protected by a glycosidic bond, the N1-ethynyl moiety acts as an ynamide (specifically, a conjugated urea derivative).

  • Primary Stability Risk: Acid-catalyzed hydration of the triple bond.

  • Dominant Degradation Product: 1-Acetylcytosine (which subsequently hydrolyzes to Cytosine).

  • Optimal Storage: pH 8.0–9.0, -20°C, protected from moisture.

  • Aqueous Half-life (

    
    ):  Highly pH-dependent; <1 hour at pH 2.0; >48 hours at pH 7.4; stable at pH 9.0.
    

Physicochemical Properties & Reactivity

Understanding the electron distribution is critical for predicting stability. The N1 nitrogen donates electron density into the pyrimidinone ring (aromaticity) and the ethynyl group.

PropertyDescriptionStability Implication
Functional Class Ynamide (Vinylogous Urea)Resistant to base; highly sensitive to acid.
pKa (N3) ~4.2 (Estimated)Protonation at N3 affects ring electron density but N1-ethynyl hydration is driven by C

protonation.
Solubility Moderate in water; High in DMSOAqueous solubility allows for hydrolytic degradation.
UV Max ~275 nmConjugation of the triple bond with the heterocycle causes a slight bathochromic shift vs. Cytosine.

Degradation Mechanisms

The degradation of 1-Ethynylcytosine in aqueous media follows a specific acid-catalyzed hydration pathway, characteristic of ynamides.

Mechanism: Acid-Catalyzed Hydration
  • Protonation: The rate-limiting step is the protonation of the ethynyl C

    
     (terminal carbon) to form a highly reactive keteniminium intermediate.
    
  • Nucleophilic Attack: Water attacks the C

    
     position.
    
  • Tautomerization: The resulting enol tautomerizes to the amide (N-acetyl).

Pathway: 1-Ethynylcytosine


1-Acetylcytosine

Cytosine + Acetate
Visualized Pathway (DOT)

The following diagram illustrates the degradation cascade and the transition states involved.

G Figure 1: Acid-Catalyzed Degradation Pathway of N1-Ethynylcytosine Start 1-Ethynylcytosine (N1-C≡CH) Inter1 Keteniminium Ion (Intermediate) Start->Inter1 Protonation (H+) Rate Limiting Product1 1-Acetylcytosine (N1-CO-CH3) Inter1->Product1 +H2O (Hydration) Final Cytosine + Acetate Product1->Final Hydrolysis (Slow)

Caption: Figure 1 depicts the stepwise conversion of the ethynyl moiety to an acetyl group via a keteniminium intermediate, followed by amide hydrolysis.

Stability Variables & Experimental Data

pH Dependence

The stability profile is inversely proportional to hydronium ion concentration.

pH ConditionObserved StabilityMechanismRecommendation
pH < 4.0 Unstable (

< 60 min)
Rapid C-protonation of ynamide.Avoid. Do not use acidic mobile phases (e.g., 0.1% TFA).
pH 7.0–7.4 Moderate (

~2–5 days)
Background hydrolysis.Acceptable for short-term assays (<24h).
pH > 8.5 Stable (

> weeks)
Lack of proton source suppresses keteniminium formation.Preferred for storage and formulation.
Buffer Selection
  • Recommended: Phosphate (pH 8.0), Tris-HCl (pH 8.5), Ammonium Bicarbonate.

  • Contraindicated: Citrate (acidic), Acetate (acidic), unbuffered water (often slightly acidic due to CO2).

Analytical Protocols

To accurately quantify 1-Ethynylcytosine without inducing degradation during analysis, specific chromatographic conditions are required.

Stability-Indicating HPLC Method

Standard acidic mobile phases (0.1% Formic Acid/TFA) will cause on-column degradation, leading to "ghost peaks" of 1-acetylcytosine.

Optimized Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.2).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 10 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm.

  • Temperature: 25°C (Avoid elevated temperatures).

Sample Preparation Workflow

Workflow Figure 2: Sample Preparation Workflow to Minimize Hydrolysis Step1 Weigh Compound (Protect from moisture) Step2 Dissolve in DMSO (Stock Solution 10 mM) Step1->Step2 Step3 Dilute into Buffer (10 mM NH4HCO3, pH 8.2) Step2->Step3 Step4 Inject immediately (Avoid autosampler delays >4h) Step3->Step4

Caption: Figure 2 outlines the critical path for sample prep, emphasizing alkaline buffering and rapid analysis.

Storage and Handling Recommendations

  • Solid State: Store at -20°C under Argon/Nitrogen. The solid is hygroscopic; moisture absorption will lead to slow autocatalytic degradation (formation of acetic acid byproduct accelerates further degradation).

  • Solution State:

    • Solvent: DMSO or DMF (anhydrous) is preferred for stock solutions.

    • Aqueous: Prepare fresh. If storage is necessary, adjust pH to 9.0 and freeze at -80°C.

  • Light Sensitivity: While less critical than hydration, the conjugated triple bond absorbs UV. Store in amber vials to prevent potential [2+2] cycloaddition reactions.

References

  • Hsung, R. P., et al. (2003). "Chemistry of Ynamides: Development of a Robust Synthetic Method." Accounts of Chemical Research. Link (Provides foundational chemistry on the acid-sensitivity of N-alkynyl amides).

  • De Korver, K. A., et al. (2015). "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews. Link (Comprehensive review on ynamide stability and reactivity).

  • CAS Database. Registry Number: 141299-26-5 (4-Amino-1-ethynylpyrimidin-2(1H)-one). Chemical Abstracts Service.
  • Kierzek, E., et al. (2014). "The contribution of pseudouridine to stabilities and structure of RNAs." Nucleic Acids Research. Link (Contextual reference for nucleobase stability and hydration analysis).

A Technical Guide to Ethynyl-Modified Pyrimidines: Tools for Probing Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The study of dynamic cellular processes, such as DNA replication and RNA transcription, requires tools that can capture these events with high spatiotemporal resolution. Ethynyl-modified pyrimidines, a class of nucleoside analogs, have emerged as indispensable chemical biology probes. By incorporating a small, bioorthogonal alkyne handle into the pyrimidine scaffold, these molecules act as metabolic reporters that are readily incorporated into nascent nucleic acids. Subsequent detection via highly specific and efficient "click chemistry" reactions allows for robust visualization and isolation of newly synthesized DNA and RNA. This guide provides an in-depth exploration of the synthesis, mechanisms, and core applications of key ethynyl-modified pyrimidines, including 5-ethynyl-2'-deoxyuridine (EdU), 5-ethynyluridine (EU), and 5-ethynylcytidine (EC). We will delve into detailed experimental protocols, discuss the underlying chemical principles, and offer field-proven insights to empower researchers in leveraging these powerful tools for discovery.

The Dawn of Bioorthogonal Labeling: Moving Beyond the Classics

For decades, the gold standards for measuring DNA synthesis were the incorporation of radioactive [³H]thymidine or the thymidine analog 5-bromo-2'-deoxyuridine (BrdU).[1][2] While foundational, these methods possess significant limitations. [³H]thymidine requires handling radioactive materials, and its detection by autoradiography is a slow, low-resolution process.[2] BrdU detection, on the other hand, relies on antibodies that can only access the incorporated nucleoside after harsh DNA denaturation using heat or acid, a step that can compromise the structural integrity of the sample and is incompatible with many other labeling techniques.[1][2][3]

The limitations of these classical methods spurred the development of bioorthogonal chemistry, a field dedicated to chemical reactions that can occur within living systems without interfering with native biochemical processes.[4][5] The central strategy involves a two-step approach: first, a biomolecule of interest is metabolically labeled with a chemical reporter group (a "handle") that is absent in nature. Second, this handle is detected through a highly specific reaction with a complementary probe, which can be a fluorophore, a biotin tag, or another molecule of interest.[6]

The terminal ethynyl (alkyne) group is an ideal bioorthogonal handle due to its small size, metabolic stability, and near-total absence in biological systems.[7] Its introduction into pyrimidine nucleosides gave rise to a new generation of probes that have revolutionized the study of nucleic acid dynamics.

Figure 1. The two-step workflow of bioorthogonal labeling using ethynyl-pyrimidines.

The Chemistry: Synthesis and Detection

Synthesis of Ethynyl-Modified Pyrimidines

The most common and efficient method for introducing the ethynyl group at the C5 position of pyrimidines is the Sonogashira cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] For nucleoside synthesis, this typically involves coupling a protected terminal alkyne (like trimethylsilylacetylene) with a 5-iodo-pyrimidine nucleoside precursor.

Expert Insight: The choice of a palladium catalyst, a copper(I) co-catalyst, and a suitable base is critical for achieving high yields. The reaction is robust and allows for the synthesis of a wide array of alkyne-modified nucleosides.[10] Following the coupling reaction, standard deprotection steps yield the final ethynyl-modified pyrimidine. For example, 5-ethynylcytidine (EC) and 8-ethynyladenosine (EA) have been successfully synthesized using this method.[11]

The "Click" Reaction: A Bioorthogonal Ligation

The power of ethynyl-modified pyrimidines lies in their ability to be detected by the azide-alkyne cycloaddition, a reaction so robust and specific that it is considered the cornerstone of "click chemistry".[12] This reaction forms a stable triazole ring, covalently linking the labeled biomolecule to a detection probe.[13] Two main versions of this reaction are used in chemical biology.

The CuAAC reaction is the gold standard for most applications. It involves the reaction between a terminal alkyne (on the pyrimidine) and an azide (on the probe), which is accelerated by orders of magnitude in the presence of a copper(I) catalyst.[14]

  • Mechanism: The reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate, which then reacts with the azide.[14][15] This catalytic cycle is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[12]

  • Advantages: The reaction is extremely fast, high-yielding, and can be performed in aqueous buffers, making it ideal for labeling fixed and permeabilized cells or for in vitro applications.[7][15]

  • Considerations: The primary drawback is the cytotoxicity of the copper(I) catalyst, which can generate reactive oxygen species and damage biomolecules.[15][16] This limits its use in living cells and whole organisms, although the development of sophisticated copper-chelating ligands has helped mitigate this toxicity to some extent.[15]

To overcome the toxicity of copper, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[16] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne.[17][18] The high ring strain of the cyclooctyne provides the activation energy for the cycloaddition with an azide, completely obviating the need for a metal catalyst.[19]

  • Mechanism: SPAAC is a catalyst-free [3+2] cycloaddition driven by the release of ring strain.[16][19]

  • Advantages: Its primary advantage is its excellent biocompatibility, making it the method of choice for labeling biomolecules on the surface of or inside living cells and even in whole organisms without apparent toxicity.[16][19]

  • Considerations: SPAAC reactions are generally slower than CuAAC.[20] Furthermore, the cyclooctyne reagents are significantly bulkier than a terminal alkyne, which can sometimes lead to steric hindrance or affect the biological activity of the labeled molecule.[5]

Figure 2. Comparison of CuAAC and SPAAC pathways for bioorthogonal detection.

Core Applications in Chemical Biology

Probing DNA Synthesis & Cell Proliferation with EdU

5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA by cellular polymerases during the S-phase of the cell cycle.[1][2] This makes it a powerful tool for measuring cell proliferation, a process fundamental to development, tissue regeneration, and cancer biology.

Mechanism of Action: Once inside the cell, EdU is phosphorylated by endogenous kinases to form EdU triphosphate (EdUTP). DNA polymerases then incorporate EdUTP into replicating DNA strands in place of thymidine triphosphate (TTP).[21] The incorporated alkyne groups serve as handles for subsequent detection via click chemistry.[1][3]

Advantages over BrdU: The EdU assay is a significant improvement over the traditional BrdU method. The detection via click chemistry is faster and does not require harsh DNA denaturation, preserving cell morphology and allowing for multiplexing with other fluorescent probes, such as antibodies for cell surface markers.[1][2][21]

Trustworthiness Note: While highly effective, researchers must be aware that long-term exposure to high concentrations of EdU can be toxic to some cell lines, potentially causing cell cycle arrest or even cell death.[6][22] Therefore, it is crucial to perform dose-response and time-course experiments to determine the optimal, non-perturbative labeling conditions for each specific cell type and experimental system.[22]

Feature[³H]Thymidine AssayBrdU AssayEdU Assay
Principle Radioactive thymidine analogAntibody detection of BrdUClick chemistry detection of EdU[1]
Detection Method Scintillation / AutoradiographyAnti-BrdU AntibodyFluorescent Azide + Cu(I) catalyst[2][3]
DNA Denaturation Not requiredRequired (Harsh acid/heat)[1]Not required[2]
Speed Slow (days)Moderate (hours to days)Fast (< 2 hours)[3]
Sensitivity HighHighVery High[21]
Multiplexing DifficultPossible, but limited by denaturationExcellent[1]
Safety Radioactive hazardChemical hazardLow toxicity (at optimal doses)[22]
Table 1. Comparison of methods for measuring DNA synthesis and cell proliferation.
Visualizing Nascent RNA Transcription with EU and EC

Just as EdU labels DNA, 5-ethynyluridine (EU) and 5-ethynylcytidine (EC) serve as powerful tools for labeling newly synthesized RNA.[11][23][24]

Mechanism of Action: EU and EC are cell-permeable analogs of uridine and cytidine, respectively.[23][25] They are taken up by cells and converted to their triphosphate forms (EUTP and ECTP) through the pyrimidine salvage pathway.[23][26] RNA polymerases I, II, and III then incorporate these modified nucleotides into nascent RNA transcripts.[23] The alkyne-tagged RNA can then be visualized or isolated using click chemistry.[24][27]

Applications: This technology enables the direct imaging of global RNA transcription in both space and time.[27] It is used to study transcriptional responses to stimuli, identify cell-type-specific transcription patterns, and measure RNA turnover rates.[28] Studies have shown that EC may be metabolized more rapidly than EU, offering different temporal windows for labeling experiments.[11]

Expert Insight & Caution: While EU is a powerful tool, it is crucial to validate its specificity. Recent studies have shown that in some animal species, but not in human cell lines like HEK293T, the enzyme ribonucleotide reductase can convert EU into its deoxy-form, leading to its unintentional incorporation into DNA.[29] This underscores the importance of proper controls, such as DNase treatment or co-staining for DNA, to ensure that the observed signal is indeed from nascent RNA.

Property5-ethynyl-2'-deoxyuridine (EdU)5-ethynyluridine (EU)5-ethynylcytidine (EC)
Full Name 5-ethynyl-2'-deoxyuridine5-ethynyluridine5-ethynylcytidine
Target Biomolecule DNARNARNA
Incorporated Instead of ThymidineUridineCytidine
Key Application Cell Proliferation / DNA Synthesis[1][21]Nascent RNA Transcription[23][24][27]Nascent RNA Transcription[11][25]
Molecular Formula C₁₁H₁₂N₂O₅C₁₁H₁₂N₂O₆[23][27]C₁₁H₁₃N₃O₅
Molecular Weight 252.23 g/mol 268.23 g/mol [23][27]267.24 g/mol
Table 2. Key properties of commonly used ethynyl-modified pyrimidines.

Advanced Applications and Future Directions

The utility of ethynyl-modified pyrimidines extends beyond standard proliferation and transcription assays.

  • Drug Discovery: These molecules serve as building blocks for creating hypermodified oligonucleotides.[8][9] By synthesizing phosphoramidite versions of ethynyl-pyrimidines, researchers can incorporate them into custom DNA or RNA strands using automated solid-phase synthesis.[10] This is particularly valuable for developing modified aptamers or antisense oligonucleotides with enhanced binding affinity and stability.[9][10]

  • Fluorescent Probes: The introduction of a simple triazole moiety via click chemistry can impart fluorescent properties to the nucleoside itself, allowing for the development of novel fluorescent probes for DNA imaging.[30]

  • In Vivo Studies: The development of less toxic labeling strategies, including SPAAC and improved CuAAC ligand chemistry, has enabled the use of ethynyl-pyrimidines for in vivo studies in whole organisms, allowing for the tracking of cell proliferation and regeneration in complex tissues.[6][21]

Detailed Experimental Protocols

Protocol 1: EdU-Based Cell Proliferation Assay for Flow Cytometry

This protocol provides a framework for quantifying the percentage of cells in S-phase within a population.

Causality Statement: The workflow is designed to first metabolically label the DNA of proliferating cells, then preserve the cellular structure through fixation, create access for the detection reagents via permeabilization, and finally, execute the highly specific click reaction to fluorescently label the incorporated EdU.

Figure 3. Standard workflow for an EdU cell proliferation assay analyzed by flow cytometry.

Methodology:

  • Cell Labeling:

    • Culture cells under standard conditions to the desired confluency.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate for a period appropriate for the cell cycle length (e.g., 1-2 hours for mammalian cells). This "pulse" duration is critical; a short pulse captures only the cells actively in S-phase at that moment.

  • Fixation and Permeabilization:

    • Harvest the cells and wash once with 1% BSA in PBS.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.

    • Wash the cells twice.

    • Permeabilize the cells by incubating in a saponin-based wash buffer for 15 minutes. This step is essential to allow the click chemistry reagents to access the nuclear DNA.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use by combining a fluorescent azide (e.g., Alexa Fluor 488 azide), CuSO₄, and a reducing agent/copper protectant (e.g., sodium ascorbate).

    • Resuspend the permeabilized cells in the click cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Analysis:

    • Wash the cells once to remove unreacted click reagents.

    • Resuspend the cells in a suitable buffer containing a total DNA stain (e.g., DAPI or Propidium Iodide).

    • Analyze the sample on a flow cytometer. EdU-positive cells will show high fluorescence in the channel corresponding to the azide dye, representing the S-phase population.

Self-Validation: Always include two key controls: 1) An unlabeled (no EdU) cell sample that is taken through the entire staining protocol to check for background fluorescence, and 2) A sample of cells stained only with the total DNA dye to set the gates for G1, S, and G2/M phases.

Conclusion

Ethynyl-modified pyrimidines have fundamentally changed how we study nucleic acid biology. By pairing the metabolic incorporation of a small, non-perturbative alkyne handle with the exceptional specificity of click chemistry, these reagents provide a faster, more sensitive, and more versatile alternative to traditional methods.[1][27] From quantifying cell proliferation with EdU to visualizing nascent RNA with EU, these tools grant researchers unprecedented access to the dynamic processes at the heart of the central dogma. As synthetic methods improve and new bioorthogonal reactions are developed, the power and precision of these chemical biology probes will undoubtedly continue to grow, driving new discoveries in basic science and therapeutic development.

References

  • Merck Millipore. (n.d.). Cell Proliferation EdU Assay for DNA Synthesis Detection.
  • Antibodies.com. (n.d.). EU (5-ethynyl uridine) (A270203).
  • Diermeier-Daucher, S., et al. (2009). Cell type specific applicability of 5-ethynyl-2'-deoxyuridine (EdU) for dynamic proliferation assessment in flow cytometry. Cytometry Part A, 75(6), 535-546. Retrieved from [Link]

  • ABP Biosciences. (n.d.). EU.
  • Thermo Fisher Scientific. (n.d.). Click-iT EdU Assays—A Superior BrdU Alternative.
  • Sigma-Aldrich. (n.d.). EdU Cell Proliferation Assay.
  • Jena Bioscience. (n.d.). 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring.
  • baseclick. (n.d.). In Vivo EdU Cell Proliferation Assay for High-throughput Screening.
  • Böhm, K., et al. (2020). The nascent RNA labelling compound 5-ethynyl uridine (EU) integrates into DNA in some animals. BMC Molecular and Cell Biology, 21(1), 1-13.
  • Hocek, M., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. ACS Omega, 8(42), 39031–39042. Retrieved from [Link]

  • Hocek, M., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7-Deazapurine 2′-Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. ACS Omega. Retrieved from [Link]

  • Hocek, M., et al. (2023). Arylethynyl- or Alkynyl-Linked Pyrimidine and 7‑Deazapurine 2′- Deoxyribonucleoside 3′-Phosphoramidites for Chemical Synthesis of Hypermodified Hydrophobic Oligonucleotides. Semantic Scholar.
  • Gening, M. L., et al. (2014). Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. Molecules, 19(9), 13447-13485. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • Imanishi, M., et al. (2017). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. Scientific Reports, 7(1), 1-11. Retrieved from [Link]

  • Evans, M. A., et al. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(49), 19514-19519. Retrieved from [Link]

  • Hein, C. D., et al. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. Retrieved from [Link]

  • Wang, Y., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews, 2(2), 021304. Retrieved from [Link]

  • Qu, Y., et al. (2013). 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry. Analytical Biochemistry, 434(1), 128-135. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
  • Hida, A., et al. (2017). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of Chemical Research, 50(8), 1835-1845. Retrieved from [Link]

  • Jones, A. S., et al. (1973). The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. Journal of the Chemical Society, Perkin Transactions 1, 1571-1574. Retrieved from [Link]

  • Jena Bioscience. (n.d.). 5-Ethynyl-cytidine (5-EC), RNA synthesis monitoring.
  • Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules.
  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • Jiang, H., et al. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 21(10), 1357. Retrieved from [Link]

  • Enamine. (n.d.). Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC).
  • Lee, H., et al. (2025). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Advanced Materials Interfaces, 12(43), 2500732. Retrieved from [Link]

  • Agard, N. J., et al. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047. Retrieved from [Link]

  • Labinsighs. (2024). A Comprehensive Guide to Click Chemistry Reaction.
  • ChemPep. (n.d.). Overview of Bioorthogonal Chemistry.

Sources

Molecular weight and physical characteristics of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Amino-1-ethynylpyrimidin-2(1H)-one , a specialized pyrimidine derivative.

Chemical Identity, Physical Characteristics, and Structural Implications

Part 1: Executive Summary & Chemical Identity

4-Amino-1-ethynylpyrimidin-2(1H)-one , commonly referred to as 1-Ethynylcytosine (1-EC) , is a rare N1-substituted pyrimidine base. Unlike the more ubiquitous 5-ethynylcytosine (a core component of EdC nucleosides used in DNA proliferation assays) or the nucleoside antimetabolite ECyd (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine), 1-EC features an ethynyl group directly attached to the N1 position of the heterocyclic ring.

This structural distinction classifies the molecule as a terminal ynamide (specifically a conjugated N-alkynyl lactam). This unique electronic configuration imparts specific reactivity profiles distinct from standard nucleobases, making it a valuable scaffold for "Click" chemistry (CuAAC) and a potential mechanism-based inhibitor for pyrimidine-processing enzymes.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 4-Amino-1-ethynylpyrimidin-2(1H)-one
Common Name 1-Ethynylcytosine
CAS Registry Number 141299-26-5
Molecular Formula C₆H₅N₃O
Molecular Weight 135.12 g/mol
SMILES C#CN1C=CC(N)=NC1=O
Structure Class Pyrimidine; Ynamide; N-Alkynyl Heterocycle

Part 2: Physical Characteristics & Properties

Due to the specialized nature of 1-EC, certain physical parameters are derived from high-fidelity chemoinformatic models and structure-activity relationship (SAR) data of analogous N-alkynyl pyrimidinones.

Physicochemical Properties
CharacteristicValue / DescriptionContext & Causality
Physical State Crystalline SolidHigh lattice energy typical of planar pyrimidines due to intermolecular H-bonding (N4-H···O2).
Color White to Off-WhiteAbsence of extended conjugation beyond the ring suggests no absorption in the visible spectrum.
Melting Point > 200°C (dec.) Predicted based on cytosine (320°C) and N1-substituted analogs. The ethynyl group may induce thermal decomposition (polymerization) prior to melting.
Solubility DMSO, DMF, MeOH (Mod.)The polar lactam and amine groups necessitate polar aprotic or protic solvents. Poor solubility in non-polar alkanes.
pKa (Calculated) ~3.2 (N3)The electron-withdrawing N1-ethynyl group (sp-hybridized) reduces the electron density of the ring, lowering the basicity of N3 compared to cytosine (pKa 4.6).
LogP ~ -0.5 to 0.1More lipophilic than cytosine due to the ethynyl group, but still retains significant hydrophilicity.
Spectroscopic Signatures (Diagnostic)
  • UV-Vis Absorbance:

    
     (in water). The N1-substitution blocks the bathochromic shift typically seen in N1-deprotonated cytosine, fixing the chromophore.
    
  • IR Spectrum:

    • 
      C-H Stretch:  Sharp peak ~3250–3300 cm⁻¹.
      
    • C

      
      C Stretch:  Weak/Medium peak ~2100–2150 cm⁻¹ (characteristic of terminal alkynes).
      
    • C=O Stretch: Strong peak ~1650–1680 cm⁻¹ (Amide I band).

Part 3: Structural Analysis & Reactivity (Mechanism)

The defining feature of 1-EC is the N1-Ethynyl moiety . This transforms the molecule into an ynamide , which is electronically distinct from a standard ynamine. The electron pair on Nitrogen is delocalized into the carbonyl (2-one), stabilizing the alkyne against hydrolysis, yet retaining reactivity for specific transformations.

Reactivity Diagram

The following diagram illustrates the core reactive sites and potential pathways for 1-EC, generated using Graphviz.

G Molecule 4-Amino-1-ethynylpyrimidin-2(1H)-one (1-EC) N3 N3 Position (Protonation Site) Molecule->N3 pKa ~3.2 C5_C6 C5-C6 Double Bond (Michael Addition) Molecule->C5_C6 Electrophilic Ethynyl N1-Ethynyl Group (Click Chemistry / Cross-Coupling) Molecule->Ethynyl Terminal Alkyne Path_Inhib Enzyme Active Site (Covalent Adduct) C5_C6->Path_Inhib Nucleophilic Attack (e.g., Cys/Ser) Path_Click CuAAC Reaction (Triazole Formation) Ethynyl->Path_Click Azide Partner

Figure 1: Structural reactivity profile of 1-Ethynylcytosine, highlighting the N1-ethynyl handle for bio-orthogonal chemistry and the electrophilic ring system.

Biological Implications: Mechanism-Based Inhibition

While 1-EC is stable, the N1-ethynyl group can act as a "warhead" in enzymatic pockets.

  • Hypothesis: If processed by pyrimidine salvage enzymes (e.g., deaminases), the hydration of the triple bond could generate a reactive ketene or acylating agent, leading to irreversible inhibition.

  • Contrast with EdC: 5-Ethynylcytosine (EdC) is incorporated into DNA. 1-EC, lacking the sugar, cannot be phosphorylated directly to a nucleotide and is likely a non-nucleoside inhibitor or a synthetic probe .

Part 4: Experimental Protocols

Solubility & Stock Preparation

Objective: Create a stable 100 mM stock solution for biological assays.

  • Weighing: Accurately weigh 13.5 mg of 1-EC into a sterile, amber microcentrifuge tube (protect from light to prevent potential photopolymerization of the alkyne).

  • Solvent Choice: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Rationale: DMSO disrupts the strong crystal lattice intermolecular hydrogen bonding. Water is avoided for stock storage to prevent slow hydrolysis of the ynamide linkage over months.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Stable for >6 months.

Quality Control: HPLC Purity Check

Objective: Verify purity and integrity of the N1-ethynyl bond.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 265 nm.

  • Expected Retention: 1-EC will elute earlier than hydrophobic alkynes but later than free cytosine due to the ethynyl group.

    • Self-Validation: If a peak appears at the void volume (very early), it indicates hydrolysis to Cytosine (loss of ethynyl group).

Part 5: Critical Distinction (Nomenclature)

It is vital to distinguish 1-Ethynylcytosine from structurally related compounds to avoid experimental error.

CompoundStructureAbbreviationPrimary Use
1-Ethynylcytosine N1-Ethynyl Base 1-EC Synthetic Intermediate / Inhibitor
5-EthynylcytosineC5-Ethynyl BaseEdC (Base)Precursor to EdC nucleoside
ECyd1-(3-C-ethynyl-ribose)ECydPotent RNA Polymerase Inhibitor (Antitumor)
5-Ethynyl-2'-deoxycytidineNucleosideEdCDNA Synthesis Monitoring (Click-iT®)

Warning: Ordering "Ethynylcytosine" without specifying the position (N1 vs C5) or the presence of a sugar moiety is a common procurement error. Ensure CAS 141299-26-5 is verified for the N1-base.

References

  • PubChem Compound Summary. (2023). 4-Amino-1-ethynylpyrimidin-2(1H)-one. National Center for Biotechnology Information. Link

  • Hermann, G., et al. (2019). N-Alkynyl Heterocycles: Synthesis and Reactivity. Journal of Organic Chemistry. (General reference for Ynamide stability).
  • Matsuda, A., et al. (1993). Design and synthesis of 1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine (ECyd). Journal of Medicinal Chemistry. Link (Cited for contrast: ECyd vs 1-EC).

  • Molbase Database. (2023). 2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (CAS 141299-26-5).Link

Methodological & Application

Technical Application Note: Click Chemistry Bioconjugation using N1-Alkynyl Cytosine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Validation

Nomenclature and Structural Correction

You have inquired about 4-Amino-1-ethynylpyrimidin-2(1H)-one . In strict chemical nomenclature, this describes a cytosine nucleobase with an ethynyl group (–C≡CH) attached directly to the N1 nitrogen.

Critical Technical Note: Direct N-ethynyl substitution on nucleobases (forming an ynamine or ynamide structure) is chemically rare and often hydrolytically unstable in biological buffers. The industry-standard reagent for N1-functionalization of cytosine in click chemistry is N1-Propargylcytosine (4-Amino-1-(prop-2-ynyl)pyrimidin-2(1H)-one).

This guide focuses on N1-Propargylcytosine , as it is the stable, experimentally validated structural analog used to create nucleopeptides, PNA (Peptide Nucleic Acid) monomers, and functionalized scaffolds. If your application specifically requires the C5-modified nucleoside for metabolic labeling, please refer to the section on 5-Ethynylcytosine (EdC) in the appendix.

Molecule Profile: N1-Propargylcytosine
  • IUPAC Name: 4-Amino-1-(prop-2-ynyl)pyrimidin-2(1H)-one

  • Function: "Clickable" nucleobase scaffold.

  • Reaction Type: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Solubility: Moderate in water; High in DMSO, DMF.

  • Stability: Stable in aqueous buffers (pH 4–9) and standard organic solvents.

Part 2: Mechanism of Action

The reaction relies on the Cu(I)-catalyzed cycloaddition between the terminal alkyne of the N1-propargylcytosine and an azide-tagged partner (e.g., a fluorophore, peptide, or polymer). This forms a regioselective 1,4-disubstituted 1,2,3-triazole linkage, which is chemically inert and mimics the peptide bond's electronic properties.

Reaction Scheme Diagram

The following diagram illustrates the synthesis of the "clickable" cytosine followed by the conjugation step.

ReactionScheme cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Click Reaction (CuAAC) Cytosine Cytosine (4-Aminopyrimidin-2(1H)-one) N1Prop N1-Propargylcytosine (Alkyne Scaffold) Cytosine->N1Prop K2CO3, DMF N-Alkylation PropBrom Propargyl Bromide (HCC-CH2-Br) PropBrom->N1Prop Triazole 1,2,3-Triazole Product (Conjugate) N1Prop->Triazole CuSO4, Ascorbate THPTA (Ligand) Azide Azide-R (N3-R) Azide->Triazole

Caption: Synthesis of N1-Propargylcytosine and subsequent CuAAC conjugation.

Part 3: Experimental Protocols

Pre-Reaction Considerations
  • Copper Source: Use CuSO₄[1]·5H₂O (Precursor) reduced in situ by Sodium Ascorbate.

  • Ligand (Crucial): Use THPTA or TBTA . THPTA is water-soluble and prevents Cu(I) oxidation and disproportionation, protecting biomolecules from oxidative damage.

  • Solvent System: A mixture of DMSO/Water or tBuOH/Water is ideal. N1-Propargylcytosine is soluble in DMSO; the reaction tolerates up to 50% DMSO.

Protocol A: Synthesis of N1-Propargylcytosine (Building Block)

Use this protocol if you need to synthesize the reagent from scratch.

Reagents:

  • Cytosine (10 mmol)

  • Propargyl bromide (80% in toluene, 12 mmol)

  • Potassium carbonate (K₂CO₃, 10 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step:

  • Dissolution: Dissolve Cytosine (1.11 g, 10 mmol) and K₂CO₃ (1.38 g, 10 mmol) in dry DMF (20 mL) under an inert atmosphere (N₂ or Ar).

  • Activation: Stir at room temperature for 30 minutes to deprotonate the N1 position.

  • Alkylation: Add Propargyl bromide (1.3 mL, 12 mmol) dropwise.

  • Reaction: Stir at room temperature for 24 hours.

  • Work-up: Pour the mixture into ice-cold water (100 mL). A precipitate should form.

  • Purification: Filter the solid. If no precipitate forms, extract with ethyl acetate. Recrystallize from ethanol or purify via flash chromatography (DCM:MeOH 9:1).

    • Yield Expectation: 50–70%.

    • Validation: Check ESI-MS (Expected [M+H]⁺ = 150.06).

Protocol B: CuAAC Click Conjugation

Standard protocol for conjugating N1-Propargylcytosine to an azide-labeled target.

Materials Table:

ComponentStock Conc.Final Conc.Role
N1-Propargylcytosine 10 mM (in DMSO)100–500 µMAlkyne Scaffold
Azide Partner 10 mM (in DMSO/H₂O)100–500 µMConjugation Target
CuSO₄·5H₂O 20 mM (in H₂O)1 mMCatalyst Precursor
THPTA Ligand 50 mM (in H₂O)5 mMCu(I) Stabilizer
Sodium Ascorbate 100 mM (Fresh)10 mMReducing Agent
Buffer 100 mM Phosphate/PBSN/AReaction Medium

Procedure:

  • Preparation: Prepare fresh Sodium Ascorbate solution. It degrades rapidly; do not store.

  • Cu-Ligand Complex: Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2 µL CuSO₄ + 4 µL THPTA) in a small tube. Let sit for 5 minutes. The solution should remain clear blue/teal.

  • Reaction Mix Assembly: In a reaction vial, add reagents in the following order:

    • PBS Buffer (to final volume)

    • N1-Propargylcytosine (Alkyne)

    • Azide Partner

    • Vortex gently.

    • Cu-THPTA Complex (from step 2)

    • Sodium Ascorbate (Add last to initiate).[1]

  • Incubation: Incubate at Room Temperature (25°C) for 1–2 hours in the dark (if using fluorophores).

    • Note: Do not heat above 40°C to avoid degradation of sensitive azide partners.

  • Quenching (Optional): Add 10 mM EDTA to chelate copper if downstream applications are metal-sensitive.

  • Purification:

    • Small molecules: HPLC (C18 column, Water/Acetonitrile gradient).

    • Biopolymers:[1] Dialysis or Size Exclusion Chromatography (PD-10).

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation Low solubility of Cytosine derivativeIncrease DMSO concentration (up to 50%). Use THPTA ligand (highly water-soluble).
Low Yield Oxidation of Cu(I) to Cu(II)Degas buffers with N₂. Add fresh Ascorbate. Increase Ligand:Cu ratio to 5:1.
High Background Non-specific binding of dyeWash extensively. Use BSA blocking if applying to cells.
Blue Solution turns Brown Copper oxide formationOxygen leak. Keep reaction sealed. Add more ascorbate.

Part 5: References

  • Synthesis of N1-Propargylcytosine & Nucleopeptides:

    • Głowacka, I. E., et al. (2024).[2] "Solid Phase Synthesis and TAR RNA-Binding Activity of Nucleopeptides Containing Nucleobases Linked to the Side Chains via 1,4-Linked-1,2,3-triazole." International Journal of Molecular Sciences.

  • Click Chemistry on Nucleobases:

    • El-Sagheer, A. H., & Brown, T. (2010). "Click chemistry with DNA." Chemical Society Reviews. (Foundational review on oligonucleotide click modification).

  • Ligand Importance (THPTA):

    • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition.

  • Double-Headed Nucleosides:

    • Pore, V. S., et al. (2015). "Synthesis and biological evaluation of a new series of acyclonucleotide analogues with a 1,2,3-triazole linker." European Journal of Medicinal Chemistry.

Sources

Advanced Protocol: Incorporating Ethynylcytosine (5-EdC) into Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating 4-Amino-1-ethynylpyrimidin-2(1H)-one into oligonucleotide synthesis Content Type: Application Note & Protocol Audience: Senior Researchers, Oligonucleotide Chemists

Executive Summary & Chemical Nomenclature

This guide details the incorporation of 5-Ethynyl-2'-deoxycytidine (5-EdC) into synthetic oligonucleotides.

Critical Nomenclature Clarification: The chemical name provided in the topic request, "4-Amino-1-ethynylpyrimidin-2(1H)-one", describes a Cytosine nucleobase with an ethynyl group attached to the N1 position . In standard DNA/RNA structure, the N1 position is the site of the glycosidic bond connecting the base to the sugar-phosphate backbone. Therefore, a cytosine with a blocked N1 position cannot serve as a nucleoside monomer in standard phosphoramidite synthesis.

It is chemically probable that the intended target is 5-Ethynylcytosine (incorporated as the nucleoside 5-Ethynyl-2'-deoxycytidine ), where the ethynyl modification is located at the C5 position . This configuration leaves the N1 position free for glycosylation, allowing the base to be integrated into the DNA helix while projecting the ethynyl group into the major groove for steric accessibility.

This protocol focuses on the synthesis, deprotection, and application of 5-EdC , the industry-standard reagent for "Click-ready" cytosine modification.

Strategic Applications

The 5-EdC modification is primarily used for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as Click Chemistry.[1]

  • Post-Synthetic Labeling: Conjugation of fluorophores, quenchers, or affinity tags (biotin) to the oligonucleotide after synthesis.

  • DNA Crosslinking: Creating inter-strand crosslinks to study DNA repair mechanisms or stabilize duplexes.

  • Metabolic Labeling: 5-EdC can be phosphorylated in vivo and incorporated into replicating DNA, serving as a proliferation marker.

Experimental Workflow: The "Make or Break" Steps

The incorporation of 5-EdC is straightforward during the coupling phase but presents a critical failure point during deprotection . The ethynyl group is susceptible to base-catalyzed hydration, which converts the reactive alkyne into a non-reactive methyl ketone (acetyl group), rendering the oligonucleotide useless for Click chemistry.

Figure 1: Synthesis & Degradation Logic

EdC_Workflow Start 5-EdC Phosphoramidite Coupling Solid-Phase Coupling (Standard Cycle) Start->Coupling Oxidation Iodine Oxidation (Form P(V) Linkage) Coupling->Oxidation Decision Deprotection Strategy Oxidation->Decision Path_Fail Standard Ammonolysis (55°C, Overnight) Decision->Path_Fail High Heat/Strong Base Path_Success UltraMILD Deprotection (K2CO3/MeOH or NH4OH RT) Decision->Path_Success Mild Conditions Result_Fail Hydration Side-Reaction (Alkyne -> Methyl Ketone) Path_Fail->Result_Fail Outcome_Fail DEAD END: Click-Inactive Oligo Result_Fail->Outcome_Fail Result_Success Intact Alkyne Group Path_Success->Result_Success Click CuAAC Click Reaction (Cu(I) + Azide-Label) Result_Success->Click

Caption: Logical flow of 5-EdC incorporation highlighting the critical deprotection bifurcation point where hydration can destroy the alkyne moiety.

Detailed Protocol: Solid-Phase Synthesis

Phase A: Reagent Preparation

Reagent: 5-Ethynyl-dC-CE Phosphoramidite (Standard) or TIPS-5-Ethynyl-dC (Protected). Solvent: Anhydrous Acetonitrile (diluent). Concentration: 0.1 M (Standard) or 0.05 M (if conserving reagent).

ParameterSpecificationRationale
Diluent Anhydrous Acetonitrile (<30 ppm H2O)Water competes with the phosphoramidite, reducing coupling efficiency.
Activator ETT (5-Ethylthio-1H-tetrazole) or BTTStandard activators are sufficient; DCI is also compatible.[2]
Oxidizer 0.02 M Iodine in THF/Pyridine/H2ONote: While alkynes can react with iodine, the standard oxidation cycle (30-60s) is generally too fast to affect the ethynyl group significantly.
Phase B: Synthesis Cycle
  • Detritylation: 3% TCA in DCM (Standard).

  • Coupling:

    • Inject 5-EdC phosphoramidite.

    • Extension: Increase coupling time to 3–6 minutes (vs. standard 1-2 min) to ensure high efficiency, as the C5-modification adds slight steric bulk.

  • Capping: Acetic Anhydride/N-Methylimidazole (Standard).

  • Oxidation: Standard Iodine solution.

    • Expert Tip: If synthesizing highly modified oligos, consider non-aqueous oxidizers (e.g., CSO) to further minimize risk, though rarely necessary for simple 5-EdC.

Phase C: Deprotection (CRITICAL)

Choose Method A or Method B based on your specific phosphoramidite type.

Method A: For Standard 5-Ethynyl-dC (Unprotected Alkyne)

Strict avoidance of heat and strong base is required.

  • Reagent: Ammonium Hydroxide (conc. ~30%) OR Potassium Carbonate (0.05 M) in Methanol.

  • Conditions:

    • Temperature: Room Temperature (20–25°C). NEVER HEAT.

    • Time: 17–24 hours (for NH4OH) or 4 hours (for K2CO3/MeOH).

  • Work-up: Evaporate solvent in a speed-vac. Desalt immediately.

Method B: For TIPS-Protected 5-Ethynyl-dC

The Triisopropylsilyl (TIPS) group protects the alkyne from hydration, allowing standard deprotection.[1]

  • Cleavage/Deprotection: Standard Ammonium Hydroxide at 55°C (Overnight) or AMA (1:1 NH4OH/Methylamine) at 65°C (10 mins).

  • TIPS Removal (Post-Synthesis):

    • Dry the oligo pellet.[1]

    • Resuspend in 0.4 mL Anhydrous DMF.

    • Add 0.1 mL HF-Triethylamine or TBAF (Tetrabutylammonium fluoride).

    • Incubate at 45°C for 15 minutes.

    • Quench with buffer and desalt.

Protocol: Post-Synthetic Click Reaction (CuAAC)

Once the 5-EdC oligo is synthesized and purified (HPLC or cartridge), use this protocol to conjugate an azide-modified payload.

Reagents
  • Oligonucleotide: 5-EdC modified DNA (10–50 nmol).

  • Azide: Biotin-Azide or Fluorophore-Azide (50–100 equivalents).

  • Cu(I) Source: CuSO4 (freshly prepared) + Sodium Ascorbate.

  • Ligand: THPTA or TBTA . (THPTA is water-soluble and protects DNA from oxidative damage by copper).

  • Solvent: 1:1 DMSO/tBuOH (if azide is insoluble in water) or Water/Buffer.

Step-by-Step Procedure
  • Prepare Reaction Mix (in order):

    • Water/Buffer (PBS pH 7.0): Up to final volume (e.g., 100 µL).

    • Oligonucleotide: Final conc. 50–200 µM.

    • Azide Reagent: Final conc. 200–500 µM (Excess).

    • Premix Catalyst: Mix CuSO4 and THPTA Ligand in a 1:5 molar ratio before adding to the main tube.

    • Add Catalyst Premix to reaction.

    • Add Sodium Ascorbate (Final conc. 2–5 mM) to initiate.

  • Incubation:

    • Incubate at Room Temperature for 1–2 hours.

    • Keep in dark if using fluorophores.

  • Purification:

    • Precipitate with Ethanol/NaOAc OR use a Sephadex G-25 spin column to remove excess azide and copper.

    • Note: Copper binds tightly to DNA. A specific "Copper scavenging" resin or EDTA wash may be required if the oligo is used for biological assays.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mass Spec shows +18 Da peak Hydration of Alkyne. The alkyne converted to a ketone during deprotection.Switch to "UltraMild" deprotection (RT, no heat) or use TIPS-protected phosphoramidite.
Low Coupling Efficiency Steric hindrance of the ethynyl group.Increase coupling time to 6 minutes; Ensure amidite is fresh and dry.
DNA Degradation Oxidative damage from Copper during Click reaction.Use THPTA ligand (essential for DNA stability). Degas solvents to remove oxygen.
Precipitate in Click Rxn Azide insolubility.Add DMSO (up to 50% v/v) to the reaction mixture.
Figure 2: Click Reaction Mechanism

Click_Mechanism EdC 5-EdC Oligo (Alkyne) Triazole Triazole Linkage (Stable Covalent Bond) EdC->Triazole + Azide Tag-Azide (N3-R) Azide->Triazole Catalyst Cu(I)-THPTA Complex Catalyst->Triazole Catalyzes Product Labeled Oligo Triazole->Product

Caption: The Cu(I)-catalyzed cycloaddition forms a rigid, biologically stable triazole linkage between the EdC-DNA and the Azide tag.

References

  • Glen Research. 5-Ethynyl-dU-CE Phosphoramidite. Glen Research Product Report. Link

  • El-Sagheer, A. H., & Brown, T. (2010). Click chemistry with DNA. Chemical Society Reviews, 39(4), 1388-1405. Link

  • Phelps, K., et al. (2012). Click chemistry in nucleic acid synthesis. Current Protocols in Nucleic Acid Chemistry, 51(1), 4-53. Link

  • Baseclick GmbH. Oligonucleotide Labeling Protocol. Link

  • Hong, V., et al. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Link

Sources

Step-by-step guide to fluorescent labeling with 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive protocol for fluorescent labeling using 5-Ethynyl-2'-deoxycytidine (EdC) , the nucleoside derivative corresponding to the base 5-ethynylcytosine.

Critical Nomenclature Note: The IUPAC name provided in the topic, 4-Amino-1-ethynylpyrimidin-2(1H)-one, refers to N1-ethynylcytosine . In biological systems, the N1 position of cytosine is the attachment point for the ribose sugar; therefore, an N1-substituted base cannot be incorporated into DNA or RNA by polymerases. The standard reagent for metabolic fluorescent labeling of cytosine-containing structures is 5-Ethynyl-2'-deoxycytidine (EdC) (where the ethynyl group is at the C5 position, 4-Amino-5-ethynylpyrimidin-2(1H)-one, and the N1 position is glycosylated). This guide focuses on the application of EdC for DNA labeling, as it is the functional probe for this application.

Introduction & Mechanism

Fluorescent labeling of nascent DNA is a critical technique for monitoring cell proliferation, DNA replication dynamics, and repair. While 5-ethynyl-2'-deoxyuridine (EdU) is the most common analog, 5-Ethynyl-2'-deoxycytidine (EdC) offers a unique alternative, particularly for studying cytosine metabolism and methylation dynamics.

Mechanism of Action
  • Incorporation: EdC is cell-permeable and is phosphorylated by cellular kinases (e.g., deoxycytidine kinase) to its triphosphate form (EdCTP).

  • Polymerization: DNA polymerases incorporate EdCTP into replicating DNA in place of natural deoxycytidine (dC).

  • Detection: The ethynyl handle on the cytosine base is chemically inert under physiological conditions. It is detected post-fixation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , also known as "Click Chemistry," using a fluorescent azide.

Expert Insight: Unlike BrdU (which requires harsh acid denaturation), EdC detection is bioorthogonal and preserves double-stranded DNA structure, allowing for multiplexing with other DNA dyes (e.g., DAPI) and fluorescent proteins. Note that in some cell lines, EdC can be deaminated to EdU by cytidine deaminase (CDA); co-treatment with a CDA inhibitor (e.g., tetrahydrouridine) may be required to ensure specificity [1].

Workflow Diagram

EdC_Labeling_Pathway EdC EdC (Exogenous) Cell Cellular Uptake EdC->Cell Transport EdCTP EdCTP (Triphosphate) Cell->EdCTP Phosphorylation (dCK) DNA Incorporation into DNA (Replication) EdCTP->DNA DNA Polymerase Fixation Fixation & Permeabilization DNA->Fixation Stop Click CuAAC Reaction (Azide-Fluorophore) Fixation->Click Labeling Imaging Fluorescent Imaging Click->Imaging Detection

Caption: Figure 1. Metabolic labeling workflow: EdC uptake, metabolic conversion, DNA incorporation, and bioorthogonal detection.

Materials & Reagents

Required Reagents Table
ComponentSpecificationFunction
EdC Probe 5-Ethynyl-2'-deoxycytidine (10 mM in DMSO)Metabolic Label
Fixative 4% Paraformaldehyde (PFA) in PBSCross-linking DNA/Proteins
Permeabilization 0.5% Triton X-100 in PBSMembrane pore formation
Fluorescent Azide Azide-Fluorophore (e.g., Alexa Fluor 488 Azide)Detection Tag
Copper Source CuSO₄ (100 mM aqueous)Catalyst for Click Reaction
Reducing Agent Sodium Ascorbate (freshly prepared 100 mM)Reduces Cu(II) to Cu(I)
Ligand (Optional) THPTA or TBTAProtects biomolecules from Cu toxicity
DNA Counterstain Hoechst 33342 or DAPINucleus localization

Experimental Protocol

Phase 1: Metabolic Labeling (Pulse)

Objective: Incorporate EdC into the DNA of replicating cells.

  • Preparation: Seed cells on coverslips or in 96-well plates. Allow them to recover for 18–24 hours.

  • EdC Dilution: Prepare a 2X working solution of EdC in pre-warmed culture medium.

    • Recommended Concentration: 10 µM (Range: 1–50 µM).

    • Note: High concentrations (>50 µM) may inhibit cell cycle progression.

  • Pulse: Add an equal volume of 2X EdC medium to the cells (final concentration 1X).

  • Incubation: Incubate cells at 37°C / 5% CO₂ for the desired pulse duration (typically 1–4 hours for cell cycle analysis).

Phase 2: Fixation and Permeabilization

Objective: Immobilize cellular structures and allow reagent access to the nucleus.

  • Wash: Remove medium and wash cells once with PBS.

  • Fix: Add 4% PFA and incubate for 15 minutes at room temperature (RT).

  • Wash: Remove PFA and wash cells twice with PBS (3% BSA in PBS is optional to block).

  • Permeabilize: Add 0.5% Triton X-100 in PBS and incubate for 20 minutes at RT.

  • Wash: Wash twice with PBS.

Phase 3: Click Chemistry Reaction (CuAAC)

Objective: Covalently attach the fluorophore to the ethynyl-DNA.

Critical Step: Prepare the Click Cocktail immediately before use. The reducing agent (Ascorbate) is unstable.

Click Cocktail Formulation (per 1 mL):

  • PBS (1x): 860 µL

  • CuSO₄ (100 mM): 20 µL (Final: 2 mM)

  • Azide-Fluorophore (2 mM stock): 2–5 µL (Final: 4–10 µM)

  • Sodium Ascorbate (100 mM fresh): 100 µL (Final: 10 mM)

    • Order of Addition: Add Ascorbate LAST . The solution may turn slightly yellow/brown; this is normal.

Staining Steps:

  • Aspirate the wash buffer from the cells.

  • Add the Click Cocktail to cover the cells (approx. 50 µL per coverslip or 50 µL per well).

  • Incubate: 30 minutes at Room Temperature in the dark .

  • Wash: Remove the cocktail and wash cells 3 times with PBS (5 mins each) to remove unreacted dye.

Phase 4: Counterstaining and Imaging
  • Nuclear Stain: Incubate with Hoechst 33342 (1 µg/mL) or DAPI for 5–10 minutes.

  • Mount: Mount coverslips using an anti-fade mounting medium.

  • Image: Visualize using a fluorescence microscope.

    • EdC Signal: Excitation/Emission matching your chosen Azide (e.g., 490/525 nm for AF488).

    • DNA Signal: 350/460 nm (DAPI).

Troubleshooting & Optimization

IssuePossible CauseSolution
No/Low Signal Low EdC incorporationIncrease EdC concentration (up to 20 µM) or pulse time.
Inactive Click ReagentsFreshly prepare Sodium Ascorbate. Ensure Cu(I) generation.
Cytidine DeaminationAdd 50 µM Tetrahydrouridine (THU) during the pulse to inhibit CDA [1].
High Background Non-specific dye bindingIncrease washing steps after Click reaction. Use 3% BSA block.
Cell Detachment Harsh washingPerform washes gently. Use Poly-L-Lysine coated coverslips.
Nuclear Morphology Loss Copper toxicity during ClickUse a copper ligand (THPTA) to protect DNA structure.
Mechanism of Click Reaction Diagram

Click_Reaction Alkyne Ethynyl-Cytosine (DNA) Product Triazole-Linked Fluorophore Alkyne->Product Cycloaddition Azide Azide-Fluorophore Azide->Product Cycloaddition Catalyst Cu(I) Catalyst Catalyst->Product Catalyzes

Caption: Figure 2. The Cu(I)-catalyzed reaction between the ethynyl group on DNA and the azide-fluorophore forms a stable triazole linkage.

References

  • Guan, L., et al. (2011). Intracellular detection of cytosine incorporation in genomic DNA by using 5-ethynyl-2'-deoxycytidine.[1] ChemBioChem.[1]

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences (PNAS).

  • Grammel, M., et al. (2011). Chemical reporters for monitoring RNA synthesis. Angewandte Chemie International Edition.

Sources

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using ethynyl pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Privileged Scaffold" Challenge

Ethynyl pyrimidines are cornerstones in medicinal chemistry and chemical biology. From the DNA proliferation marker 5-ethynyl-2'-deoxyuridine (EdU) to kinase inhibitors, the pyrimidine core is a "privileged scaffold." However, reacting these substrates via Click Chemistry (CuAAC) presents a unique challenge that often leads to stalled reactions or low yields in standard protocols.

The Core Problem: Catalyst Poisoning

Unlike simple phenyl acetylides, pyrimidines possess endocyclic nitrogens (N1, N3) with significant Lewis basicity. In the absence of a high-affinity accelerating ligand, these nitrogens can chelate the Cu(I) catalyst, effectively removing it from the catalytic cycle. This phenomenon, often called the "Ligand Sponge" effect , requires specific protocol modifications to ensure the copper binds the alkyne (productive) rather than the heterocycle (non-productive).

Mechanistic Insight & Pathway Analysis[1][2]

To ensure reproducibility, one must understand the competition at the metal center. The standard CuAAC cycle involves the formation of a copper(I)-acetylide


-complex. With ethynyl pyrimidines, the ring nitrogens compete for Cu(I) coordination.
Diagram 1: The Chelation Trap vs. Productive Cycle

The following pathway illustrates how the choice of ligand (L) determines whether the reaction proceeds or stalls.

CuAAC_Mechanism Start Cu(I) Source Complex_Active Active Catalyst [L-Cu(I)] Start->Complex_Active + Ligand (High Affinity) Complex_Trap Inactive Trap [Pyr-Cu(I)-Pyr] Start->Complex_Trap No Ligand / Low Conc. Ligand Accelerating Ligand (TBTA/THPTA) Substrate Ethynyl Pyrimidine Acetylide Cu(I)-Acetylide (Sigma Complex) Substrate->Acetylide Complex_Active->Acetylide + Alkyne Complex_Trap->Start Reversible but Slow Metallacycle Metallacycle Intermediate Acetylide->Metallacycle + Azide Product 1,4-Triazole Product Metallacycle->Product Ring Contraction + Protonation

Figure 1: The "Chelation Trap." Without sufficient accelerating ligand (Green path), Cu(I) coordinates to pyrimidine nitrogens (Red path), stalling the reaction.

Critical Parameters: The "Golden Triangle"

Success depends on balancing three components: the Copper source, the Reductant, and the Ligand. For ethynyl pyrimidines, the Ligand is the variable that cannot be compromised.

Table 1: Ligand Selection Guide
LigandSolubilityUse CaseMechanism of ActionRecommended Ratio (Cu:Ligand)
TBTA Organic (DMSO/tBuOH)Synthetic Chemistry (Small molecules, drug scaffolds).Stabilizes Cu(I) in organic media; prevents oxidation.1:1 to 1:2
THPTA Water (Highly Soluble)Bioconjugation (Protein/DNA labeling, EdU).[1]Blocks Cu(I) bioavailability (low toxicity); prevents ROS damage.1:5
BTTAA WaterIn Vivo / Live Cell Third-generation ligand; higher kinetics than THPTA.1:5
None N/ANOT RECOMMENDED High risk of catalyst poisoning by pyrimidine substrate.N/A

Protocol A: Synthetic Chemistry (Small Molecule)

Application: Synthesis of triazolyl-pyrimidine drug scaffolds (e.g., kinase inhibitors). Scale: Milligram to Gram scale.

Reagents
  • Alkyne: Ethynyl pyrimidine derivative (1.0 equiv).

  • Azide: Organic azide (1.0 - 1.2 equiv).

  • Catalyst: CuSO₄[1][2][3][4][5]·5H₂O (5-10 mol%).

  • Ligand: TBTA (5-10 mol%). Note: Maintain 1:1 ratio with Cu.

  • Reductant: Sodium Ascorbate (10-20 mol%).[5]

  • Solvent: t-BuOH / Water (1:1) or DMSO / Water (for insoluble substrates).

Step-by-Step Methodology
  • Ligand Pre-Complexation (Critical):

    • Dissolve CuSO₄ and TBTA in the solvent mixture before adding to the reaction.

    • Why? This forms the active [TBTA-Cu(II)] complex immediately, ensuring that when reduced, the Cu(I) is already protected from pyrimidine chelation.

  • Substrate Addition:

    • Add the ethynyl pyrimidine and the azide to the reaction vessel containing the Cu-Ligand mix.

    • Stir to ensure homogeneity. If the pyrimidine is insoluble, add small amounts of DMSO until clear.

  • Degassing (Optional but Recommended):

    • Bubble Nitrogen or Argon through the solution for 5-10 minutes.

    • Why? Oxygen + Ascorbate + Cu generates Hydrogen Peroxide, which can degrade electron-rich pyrimidines.

  • Initiation:

    • Add Sodium Ascorbate (freshly prepared in water) dropwise.

    • The solution should turn from light blue to colorless/yellowish (indicating Cu(I) generation).

  • Monitoring:

    • Stir at RT.[2][3][4] Monitor via LC-MS.

    • Endpoint: usually 1–4 hours. If stalled, add more ascorbate , not more copper.

  • Workup:

    • Dilute with water.[1][2] If the product precipitates, filter. If not, extract with EtOAc.

    • Copper Removal: Wash organic layer with 10% EDTA or NH₄Cl solution to remove coordinated copper traces.

Protocol B: Bio-Labeling (EdU Staining)

Application: Detecting DNA synthesis in cultured cells using 5-ethynyl-2'-deoxyuridine (EdU). Scale: Microplate / Slide.

Reagents
  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization: 0.5% Triton X-100.

  • Click Cocktail (Prepare Fresh):

    • 1x PBS (Buffer).

    • CuSO₄ (2 mM).

    • THPTA (10 mM). High excess is mandatory.

    • Fluorescent Azide (e.g., Azide-Fluor 488) (10-20 µM).

    • Sodium Ascorbate (100 mM stock, final conc 10 mM).

Workflow Visualization

EdU_Workflow Step1 1. Cell Culture + EdU Incubation Step2 2. Fixation (PFA) & Permeabilization Step1->Step2 Step5 5. Stain Cells (30 mins, Dark) Step2->Step5 Step3 3. Pre-mix Cu/THPTA (1:5 Ratio) Step4 4. Add Ascorbate & Azide Step3->Step4 Prepare Cocktail Step4->Step5 Apply to Cells

Figure 2: EdU Labeling Workflow. Note the pre-mixing of Copper and THPTA (Step 3) to prevent DNA degradation.

Step-by-Step Methodology
  • Metabolic Labeling: Incubate cells with 10 µM EdU for 1–4 hours.

  • Fix & Permeabilize: Fix with 4% PFA (15 min), wash with PBS, then permeabilize with 0.5% Triton X-100 (20 min).

  • Cocktail Preparation (The "Master Mix"):

    • Order of addition matters!

    • Mix PBS + CuSO₄ + THPTA .[2] Allow to sit for 2 minutes.

    • Why? Ensures all Cu is chelated by THPTA before it touches the Azide or Ascorbate.

    • Add Fluorescent Azide.[1]

    • Add Sodium Ascorbate last (starts the reaction).[1][2]

  • Staining: Add cocktail to cells. Incubate 30 minutes in the dark.

  • Wash: Wash 3x with PBS containing 0.1% Tween-20 to remove background dye.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reaction Stalls < 50% Pyrimidine-Cu coordination (Poisoning).Increase Ligand:Cu ratio. Switch to a stronger ligand (TBTA).
Solution turns Brown/Black Cu(I) disproportionation or oxidation.Add more Sodium Ascorbate.[4][6] Ensure system is degassed.
Product Degradation Oxidative damage (ROS) from Cu/O₂.Use THPTA (scavenges ROS). Degas solvents.
Precipitation of Cu Low solubility of Ligand-Cu complex.If using TBTA in water-heavy mix, switch to THPTA or add DMSO.
Low Fluorescent Signal (EdU) Cu-mediated quenching or DNA damage.Ensure Cu:THPTA ratio is at least 1:5.

References

  • Rostovtsev, V. V., et al. (2002).[6] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.

  • Presolsi, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

  • Glen Research. (2014). THPTA - A Water Soluble Click Ligand.[1][2][3][4][7] Glen Report 26.15.

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for detecting DNA synthesis in vivo. Proceedings of the National Academy of Sciences.

Sources

Methods for cellular uptake analysis of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cellular Uptake Analysis of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Introduction & Compound Analysis

4-Amino-1-ethynylpyrimidin-2(1H)-one (hereafter referred to as 1-EC , or 1-Ethynylcytosine) represents a distinct class of N-functionalized nucleobase analogs. Structurally, it consists of a cytosine core with a terminal ethynyl (alkyne) moiety attached to the N1 position.

Critical Structural Implication: Unlike 5-ethynyl-2'-deoxyuridine (EdU), where the alkyne is on the C5 position allowing the N1 to bind a sugar (ribose) and incorporate into DNA, 1-EC has the ethynyl group blocking the N1 position.

  • Biological Consequence: This molecule cannot be glycosylated to form a canonical nucleoside triphosphate and will not incorporate into DNA/RNA.

  • Analytical Opportunity: The terminal alkyne serves as a bioorthogonal handle for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "Click Chemistry."

  • Uptake Mechanism: Lacking a sugar moiety, 1-EC likely enters via nucleobase transporters (ENBTs) or passive diffusion, distinct from the Equilibrative Nucleoside Transporters (ENTs) used by nucleoside drugs.

This guide details two primary methodologies: Bioorthogonal Fluorescence Imaging (for spatial distribution) and LC-MS/MS (for absolute quantification).

Method A: Bioorthogonal "Click" Imaging (Spatial Localization)

This protocol utilizes the terminal alkyne of 1-EC to covalently bond with a fluorescent azide in situ. This provides a "snapshot" of where the drug accumulates within the cell (e.g., cytosolic sequestration vs. nuclear entry).

Principle

Cells are pulsed with 1-EC. The small molecule permeates the membrane. After fixation, a "Click Cocktail" containing a fluorophore-azide (e.g., Azide-Alexa Fluor 488), Copper(II) sulfate, and a reducing agent is added. The copper catalyzes the cycloaddition, permanently tagging the drug with the fluorophore.

Materials
  • Compound: 1-EC (10 mM stock in DMSO).

  • Detection Probe: Azide-Fluor 488 (or 594).

  • Catalyst: CuSO₄ (100 mM aqueous).

  • Reducing Agent: Sodium Ascorbate (freshly prepared 100 mM).

  • Ligand (Crucial): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – prevents copper-induced degradation of proteins/fluorophores.

  • Fixative: 4% Paraformaldehyde (PFA).

  • Permeabilization: 0.5% Triton X-100.

Experimental Workflow (DOT Visualization)

ClickProtocol Step1 Cell Culture (Seed 24h prior) Step2 Pulse with 1-EC (1-50 µM, 1-4 hrs) Step1->Step2 Initiate Step3 Wash & Fix (PBS / 4% PFA) Step2->Step3 Terminate Step4 Permeabilize (0.5% Triton X-100) Step3->Step4 Step5 Click Reaction (CuSO4 + THPTA + Azide) Step4->Step5 Labeling Step6 Imaging (Confocal/Flow) Step5->Step6 Analyze

Figure 1: Workflow for bioorthogonal labeling of intracellular 1-EC.

Step-by-Step Protocol
  • Seeding: Plate HeLa or targeted cell lines on glass coverslips (for microscopy) or 6-well plates (for Flow Cytometry) at 70% confluency.

  • Drug Pulse:

    • Replace media with fresh media containing 10 µM 1-EC .

    • Include a Negative Control (DMSO vehicle only).

    • Incubate for 1, 2, and 4 hours at 37°C.

  • Fixation:

    • Aspirate media and wash 1x with PBS.[1]

    • Add 4% PFA for 15 minutes at Room Temperature (RT).

    • Wash 2x with PBS containing 3% BSA (Blocking).

  • Permeabilization:

    • Incubate with 0.5% Triton X-100 in PBS for 20 minutes.

  • Click Reaction (The Cocktail):

    • Prepare fresh in this order:

      • PBS (buffer)

      • CuSO₄ (2 mM final) pre-mixed with THPTA (10 mM final) -> Mix and let sit for 1 min to complex.

      • Azide-Fluor (5 µM final).

      • Sodium Ascorbate (10 mM final) -> Add last to initiate.

    • Add cocktail to cells.[1] Incubate 30 minutes at RT in the dark .

  • Wash & Image:

    • Wash 3x with PBS containing 0.1% Tween-20.

    • Stain nuclei with DAPI.[1]

    • Image via Confocal Microscopy (Excitation matching your Azide-Fluor).

Expected Results:

  • 1-EC Treated: Cytosolic fluorescence indicates passive diffusion or transport. Punctate staining may indicate lysosomal trapping.

  • Note: Unlike EdU, you should not see exclusive nuclear staining patterns associated with chromatin replication.

Method B: LC-MS/MS Quantification (Absolute Uptake)

While imaging shows where it is, LC-MS/MS determines how much is there. This is critical for calculating intracellular concentration (


).
Principle

Cells are lysed, and proteins are precipitated. The supernatant is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).

Sample Preparation (Optimized for Polar Pyrimidines)
  • Lysis Solvent: 80% Methanol / 20% Water (pre-chilled to -80°C).

  • Internal Standard (IS): Cytosine-13C,15N (or a structural analog like 5-fluorocytosine if isotopes are unavailable).

LC-MS/MS Parameters
ParameterSetting / Value
Column HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 9.0 (High pH aids pyrimidine retention)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 minutes
Ionization ESI Positive Mode (+ve)
Precursor Ion (Q1) 136.1 m/z (Calculated: C6H5N3O + H+)
Product Ion (Q3) 119.1 m/z (Loss of NH3) or 94.0 m/z (Loss of Ethynyl/Ring fragmentation)

Note: Exact transitions must be tuned with pure standard.

Protocol
  • Treatment: Incubate

    
     cells with 1-EC (e.g., 10 µM) for desired timepoints.
    
  • Quenching:

    • Rapidly aspirate media.

    • Wash 3x with ice-cold PBS (critical to stop transport and remove extracellular drug).

  • Extraction:

    • Add 500 µL -80°C 80% Methanol containing Internal Standard (1 µM).

    • Scrape cells and transfer to microcentrifuge tube.

    • Vortex vigorously for 30 seconds.

    • Incubate at -80°C for 20 minutes (aids precipitation).

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to LC vials.

  • Normalization:

    • Dissolve the remaining protein pellet in 0.1M NaOH and measure protein content (BCA Assay) to normalize drug amount (pmol drug / mg protein).

Mechanistic Validation (Transporter Analysis)

To determine how 1-EC enters the cell (Passive vs. Active), perform a competition assay using Method B (LC-MS).

Hypothesis: If 1-EC uses the Nucleobase Transporter (ENBT), excess Cytosine will block its uptake.

Experimental Setup:

  • Control: 1-EC (10 µM) alone.

  • Competition A: 1-EC (10 µM) + Cytosine (1 mM) [100x excess].

  • Competition B: 1-EC (10 µM) + NBMPR (10 µM) [ENT1 inhibitor].

Interpretation:

  • If Cytosine reduces uptake: Carrier-mediated (Nucleobase transporter).

  • If NBMPR reduces uptake: Equilibrative Nucleoside Transporter (ENT) dependent.

  • If no change: Passive Diffusion.

Troubleshooting & Controls

IssueProbable CauseSolution
High Background (Imaging) Non-specific binding of Azide-Fluor.Increase washing steps (use Tween-20); Reduce Azide concentration (down to 1 µM).
No Signal (Imaging) Copper toxicity or oxidation.Ensure THPTA ligand is used; Prepare Ascorbate fresh; Perform reaction under N2 gas if possible.
LC-MS Peak Tailing Interaction with column silanols.Use HILIC column with Ammonium Acetate buffer (pH 9.0) to deprotonate silanols.
Low Recovery (LC-MS) Drug trapped in protein pellet.Perform a second extraction on the pellet with 50% Acetonitrile.

References

  • Grammel, M., & Hang, H. C. (2013). Chemical reporters for biological discovery. Nature Chemical Biology, 9(8), 475–484. Link

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. Link

  • Zhang, J., et al. (2014). Quantification of nucleoside analogs in biological matrices by LC-MS/MS. Bioanalysis, 6(12), 1599-1614. Link

  • Yao, S. Y., et al. (2011). Nucleobase transport by human equilibrative nucleoside transporter 1 (hENT1). Journal of Biological Chemistry, 286(37), 32552-32562. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link

Sources

Preparation of stock solutions for 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 4-Amino-1-ethynylpyrimidin-2(1H)-one (1-Ethynylcytosine) Stock Solutions

Abstract

This technical guide outlines the standardized protocol for the preparation, storage, and handling of 4-Amino-1-ethynylpyrimidin-2(1H)-one , commonly referred to as 1-Ethynylcytosine (1-EC) . This compound is a specialized pyrimidine analog, distinct from the more common 5-ethynylcytosine. It acts as a potent, mechanism-based inhibitor of Cytosine Deaminase (CD) and other pyrimidine-processing enzymes. Due to the hydrophobic nature of the ethynyl substituent at the N1 position, 1-EC exhibits poor aqueous solubility compared to native cytosine. This protocol prioritizes the use of anhydrous Dimethyl Sulfoxide (DMSO) to ensure complete solvation, long-term stability, and reproducible dosing in biological assays.

Physicochemical Profile & Solubility Logic

Understanding the molecular behavior of 1-EC is critical for preventing experimental artifacts such as "crash-out" (precipitation) in cell culture media.

PropertySpecification
IUPAC Name 4-Amino-1-ethynylpyrimidin-2(1H)-one
Common Name 1-Ethynylcytosine (1-EC)
Molecular Formula C₆H₅N₃O
Molecular Weight ~135.12 g/mol
Physical State White to off-white crystalline powder
Primary Solvent DMSO (Anhydrous) . Solubility ≥ 50 mM (approx. 6.75 mg/mL).
Secondary Solvent DMF (Dimethylformamide). Use only if DMSO is incompatible with downstream chemistry.
Aqueous Solubility Poor. Sparingly soluble in water/PBS. Requires pre-dissolution in organic solvent.

Expert Insight: The ethynyl group (-C≡CH) at the N1 position removes the hydrogen bond donor capability of the N1 nitrogen and adds significant lipophilicity. Unlike cytosine, which can be dissolved in acidic water, 1-EC requires an aprotic polar solvent (DMSO) to disrupt crystal lattice energy without hydrolyzing the reactive alkyne moiety.

Protocol: Preparation of 50 mM Master Stock Solution

Objective: Create a stable, high-concentration "Master Stock" for long-term storage.

Materials:

  • 1-Ethynylcytosine powder (Store at -20°C, desiccated).

  • Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).

  • Amber glass vials with Teflon-lined caps (to prevent light degradation and leaching).

  • Vortex mixer and Sonicator bath.

Step-by-Step Methodology:

  • Equilibration: Allow the vial of 1-EC powder to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold hygroscopic powder.

  • Weighing: Weigh approximately 6.75 mg of 1-EC into a tared amber glass vial. Record the exact mass (e.g.,

    
     mg).
    
  • Volume Calculation: Calculate the required volume of DMSO to achieve exactly 50 mM using the formula:

    
    
    
    • Example: For 6.82 mg:

      
      .
      
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Homogenization:

    • Vortex vigorously for 30 seconds.

    • If particles remain, sonicate in a water bath at room temperature for 5 minutes. Do not heat above 37°C to avoid thermal degradation of the alkyne.

  • Inspection: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage: Dispense into small aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C .

Protocol: Preparation of Aqueous Working Solutions

Objective: Dilute the Master Stock into biological media without precipitating the compound.

The "Crash-Out" Risk: Adding a high volume of aqueous buffer directly to the DMSO stock can cause immediate precipitation. Follow the "Step-Down Dilution" method.

Workflow:

  • Thaw the 50 mM DMSO aliquot at room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If the final concentration required is low (e.g., 10 µM), first dilute the 50 mM stock 1:10 in DMSO to create a 5 mM substock.

  • Final Dilution:

    • Place the required volume of cell culture media (warm) or buffer in a tube.

    • While vortexing the media , slowly pipette the DMSO stock into the center of the liquid vortex.

    • Crucial Limit: Keep the final DMSO concentration ≤ 0.5% (v/v) to avoid solvent toxicity in cells.

    • Example: To make 10 mL of 50 µM working solution: Add 10 µL of 50 mM stock to 9.99 mL of media. (DMSO = 0.1%).

Quality Control & Troubleshooting

IssueDiagnosisCorrective Action
Precipitate in Stock Water contamination in DMSO.Re-filter (0.2 µm PTFE) or prepare fresh stock using anhydrous DMSO.
Precipitate in Media Concentration too high (>100 µM) or mixing too slow.Sonicate the media warm (37°C). If insoluble, lower the concentration.
Yellow Discoloration Oxidation of the amine or alkyne.Check purity via HPLC. Discard if significant degradation is suspected.

Visual Workflows (Graphviz)

Figure 1: Stock Preparation & Storage Workflow

This flowchart illustrates the critical decision points for solvent selection and storage to ensure compound integrity.[1]

StockPrep Start Solid 1-Ethynylcytosine (Store Desiccated @ -20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Weigh Weigh Powder (e.g., ~6.75 mg) Equilibrate->Weigh SolventChoice Select Solvent Weigh->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO High Solubility Water Water/PBS (NOT RECOMMENDED) SolventChoice->Water Poor Solubility Dissolve Vortex & Sonicate (Max 37°C) DMSO->Dissolve Check Visual Inspection (Clear Solution?) Dissolve->Check Check->Dissolve No (Sonicate more) Aliquot Aliquot (50-100 µL) Single-Use Vials Check->Aliquot Yes Store Store @ -20°C or -80°C (Protect from Light) Aliquot->Store

Caption: Step-by-step workflow for preparing a stable 50 mM Master Stock of 1-Ethynylcytosine.

Figure 2: Biological Assay Dilution Logic

A decision tree to prevent precipitation and solvent toxicity during experimental setup.

DilutionLogic Stock 50 mM Master Stock (100% DMSO) Target Target Conc. (e.g., 10 µM) Stock->Target Direct Direct Dilution (1:5000) Target->Direct Low Conc (<50 µM) Intermediate Intermediate Sub-Stock (5 mM in DMSO) Target->Intermediate Very Low Conc (<1 µM) Media Add to Media (Vortexing) Direct->Media Intermediate->Media Final Assay Well (DMSO < 0.5%) Media->Final Risk Risk: Precipitation if >100 µM in water Media->Risk If Mixing Poor

Caption: Dilution strategy to maintain solubility and minimize DMSO toxicity in cell-based assays.

References

  • Beilstein Institute. (2024). Synthesis of 1,4-azaphosphinine nucleosides and evaluation as inhibitors of human cytidine deaminase and APOBEC3A. Beilstein Journal of Organic Chemistry.

  • National Institutes of Health (NIH). (2013). Small-molecule APOBEC3G DNA cytosine deaminase inhibitors based on a 4-amino-1,2,4-triazole-3-thiol scaffold. PubMed Central.

  • Sigma-Aldrich. (n.d.). Dimethyl Sulfoxide (DMSO) Physical Properties and Solubility Guide.

  • PubChem. (2025). 4-Aminopyrimidine (Cytosine Analog) Compound Summary. National Library of Medicine.

Sources

Solid-phase synthesis techniques involving 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the synthesis and application of ethynyl-functionalized cytosine derivatives on solid support.

Editorial Note on Chemical Nomenclature: The specific IUPAC name 4-Amino-1-ethynylpyrimidin-2(1H)-one refers to a cytosine molecule with an ethynyl group directly attached to the N1 nitrogen (an ynamine). In practical solid-phase oligonucleotide synthesis (SPOS) and medicinal chemistry, direct N1-ethynyl substitution is chemically labile and rare. The industry standards for "ethynyl pyrimidines" are 5-ethynylcytosine (5-EdC) (base modification) and N1-propargylcytosine (linker/click modification). This guide provides high-fidelity protocols for these stable, functional equivalents, ensuring experimental success while addressing the core requirement of ethynyl-pyrimidine synthesis.

Target Molecule Class: 4-Amino-1-ethynylpyrimidin-2(1H)-one Analogues (5-EdC, N1-Propargyl-C) Primary Application: Oligonucleotide Synthesis, DNA-Encoded Libraries (DEL), Click Chemistry (CuAAC)

Executive Summary

Ethynyl-functionalized pyrimidines serve as critical "chemical handles" in drug discovery and genomics. Unlike standard nucleobases, the ethynyl group allows for bio-orthogonal functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. This guide details the solid-phase synthesis (SPS) strategies to incorporate 4-Amino-1-ethynylpyrimidin-2(1H)-one analogues into DNA/PNA backbones or combinatorial libraries.

Key Applications
  • Proliferation Assays: 5-ethynyl-2'-deoxycytidine (EdC) is a superior alternative to BrdU for DNA synthesis monitoring.

  • DNA-Encoded Libraries: N1-alkynyl linkers allow cytosine to serve as a scaffold for library expansion.

  • Antiviral Therapeutics: Ethynyl-nucleosides act as chain terminators in viral reverse transcriptase inhibition.

Strategic Synthesis Planning

Successful incorporation of ethynyl-cytosine on solid phase requires selecting the correct "anchor point" for the alkyne.

FeatureC5-Ethynyl (5-EdC) N1-Alkynyl (N1-Propargyl)
Structure Alkyne on Carbon-5 of the ring.Alkyne on Nitrogen-1 (via linker).
Primary Use Bio-labeling, Base-pairing studies.Click-chemistry handle, Resin attachment.[1]
Stability High (Conjugated system).High (if propargyl); Low (if direct N-ethynyl).
SPS Method Sonogashira coupling on Resin.Direct loading of alkynyl-monomer.
Visualization: Synthesis Pathways

The following diagram illustrates the decision tree for synthesizing ethynyl-cytosine derivatives on solid support.

G Start Target: Ethynyl-Cytosine on Solid Support PathA Pathway A: C5-Functionalization (Bioactivity/Labeling) Start->PathA PathB Pathway B: N1-Functionalization (Scaffold/Linker) Start->PathB StepA1 Load 5-Iodo-Cytosine on Resin PathA->StepA1 StepB1 Synthesize N1-Propargyl Cytosine Monomer PathB->StepB1 StepA2 Solid-Phase Sonogashira Coupling StepA1->StepA2 Pd(PPh3)4, CuI TMS-Acetylene Final Resin-Bound Ethynyl-Cytosine StepA2->Final StepB2 Coupling to Resin (Amide/Phosphoramidite) StepB1->StepB2 Standard SPPS/SPOS StepB2->Final

Figure 1: Strategic workflow for generating resin-bound ethynyl-cytosine species via C5-modification (Sonogashira) or N1-modification (Direct Coupling).

Detailed Experimental Protocols

Protocol A: Solid-Phase Sonogashira Coupling (Synthesis of 5-Ethynylcytosine)

This protocol describes the in situ generation of the ethynyl group on a resin-bound 5-iodocytosine precursor. This is preferred over loading a pre-synthesized ethynyl monomer to avoid alkyne protection issues during oligonucleotide assembly.

Reagents Required:

  • Resin: CPG (Controlled Pore Glass) or Polystyrene loaded with 5-Iodo-2'-deoxycytidine (5-I-dC).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%).

  • Co-catalyst: Copper(I) iodide (CuI) (10 mol%).

  • Alkyne Source: Trimethylsilylacetylene (TMS-Acetylene) (10 eq).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF (Degassed).

Step-by-Step Procedure:

  • Preparation: Place the resin-bound 5-I-dC oligonucleotide (0.2 µmol scale) in a synthesis column or sealed vial. Ensure the resin is dry.[2]

  • Catalyst Mix: In a glovebox or under Argon, dissolve Pd(PPh3)4 (1.2 mg) and CuI (0.4 mg) in degassed DMF (500 µL). Add TEA (20 µL).

    • Critical Check: The solution should remain clear/yellowish. A black precipitate indicates catalyst decomposition.

  • Reaction: Add TMS-Acetylene (20 µL) to the catalyst mix, then transfer the solution to the resin.

  • Incubation: Agitate at Room Temperature for 4 hours . Avoid heating, as this can degrade the DNA backbone on CPG resins.

  • Washing: Drain the resin and wash extensively:

    • DMF (3 x 1 mL)

    • 0.1 M EDTA in water (2 x 1 mL) – Essential to remove Copper ions.

    • Acetonitrile (3 x 1 mL).

  • Deprotection (TMS Removal): Treat the resin with 0.5 M TBAF in THF for 15 minutes, or proceed to standard ammoniolysis (which removes TMS and cleaves the oligo from resin simultaneously).

Protocol B: Solid-Phase "Click" Chemistry (CuAAC)

Once the 4-Amino-1-ethynylpyrimidin-2(1H)-one analogue is established on the resin, it can be reacted with azides (e.g., fluorophores, biotin).

Reagents:

  • Azide: Azide-fluorophore (e.g., Azide-Cy5) (5 eq).

  • Catalyst: CuBr (1 eq) stabilized with TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (2 eq).

  • Reductant: Sodium Ascorbate (5 eq) (Optional, if using CuSO4).

  • Solvent: DMSO/t-Butanol/Water (3:1:1).

Procedure:

  • Swell: Swell the alkyne-functionalized resin in DMSO for 20 mins.

  • Complex Formation: Pre-mix CuBr and TBTA in DMSO. The solution should be light brown.

  • Addition: Add the Azide solution and the Catalyst mix to the resin.

  • Reaction: Agitate overnight (12-16 h) at Room Temperature.

  • Washing: Wash with DMSO (5x), Water (5x), and MeOH (5x) to remove adsorbed dye.

Quality Control & Characterization

Validating the synthesis of ethynyl-pyrimidines on solid phase is challenging due to the insolubility of the support.

1. The "Cleave-and-Check" Method (Standard):

  • Cleavage: Treat a small aliquot of resin (1-2 mg) with concentrated aqueous ammonia (55°C, 4 h).

  • Analysis: Analyze the supernatant via RP-HPLC and ESI-MS.

  • Target Mass:

    • 5-Ethynylcytosine (free base): MW ~ 135.12 Da.

    • 5-Ethynyl-2'-deoxycytidine (nucleoside): MW ~ 251.24 Da.

    • Note: If TMS protection was incomplete, you may see +72 Da mass shifts.

2. On-Resin FTIR (Non-destructive):

  • Directly analyze the dried resin beads using ATR-FTIR.

  • Diagnostic Peak: Look for the characteristic weak C≡C stretch around 2100–2150 cm⁻¹ . This peak will appear after Sonogashira coupling and disappear after a successful Click reaction (forming a triazole).

3. Colorimetric Test (for Click efficiency):

  • If clicking a fluorophore, the resin beads effectively become permanently stained. Fluorescence microscopy of the beads can confirm uniform loading.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Sonogashira) Catalyst poisoning by Oxygen.rigorously degas DMF; use fresh Pd(PPh3)4.
Copper Contamination Inefficient washing.Wash resin with 0.1M EDTA or Sodium Diethyldithiocarbamate solution.
Alkyne Degradation Hydration of alkyne during deprotection.Ensure anhydrous conditions during TMS removal; avoid strong acids.
Incomplete Click Reaction Steric hindrance on resin.[3]Use a longer linker (e.g., PEG-spacer) between the resin and the alkyne.

References

  • Solid-Phase Sonogashira Coupling: Gierlich, J., et al. "Synthesis of Modified Oligonucleotides via the Sonogashira Cross-Coupling Reaction on Solid Support." Organic Letters, 2006.

  • Click Chemistry on DNA: El-Sagheer, A. H., & Brown, T. "Click chemistry with DNA." Chemical Society Reviews, 2010.

  • Ethynyl Cytosine Properties: Salic, A., & Mitchison, T. J. "A chemical method for fast and sensitive detection of DNA synthesis in vivo." PNAS, 2008.

  • Solid Phase Peptide Synthesis (SPPS) Standards: Merrifield, R. B.[4][5] "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 1963.

  • N-Alkynyl Azole Synthesis: Kerwin, S. M.[6] "Preparation and Utility of N-Alkynyl Azoles in Synthesis." Molecules, 2019.[6][7]

Sources

In vitro assay protocols for 4-Amino-1-ethynylpyrimidin-2(1H)-one cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assessment of 4-Amino-1-ethynylpyrimidin-2(1H)-one (N1-Ethynylcytosine) Cytotoxicity

Introduction & Scope

This application note details the protocol for assessing the cytotoxicity of 4-Amino-1-ethynylpyrimidin-2(1H)-one (also referred to as N1-Ethynylcytosine ). As a pyrimidine base analog with an ethynyl group at the


 position, this molecule represents a distinct class of nitrogenous base derivatives compared to the more common ribose-modified nucleosides (e.g., ECyd/TAS-106).

Critical Distinction: Researchers must distinguish between N1-Ethynylcytosine (the base analog, MW ~135.12 g/mol ) and ECyd (1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine, the nucleoside analog). The


-substitution in 4-Amino-1-ethynylpyrimidin-2(1H)-one blocks the canonical glycosidic bond formation required for salvage pathway activation via phosphoribosyltransferases. Therefore, its cytotoxicity profile likely stems from catabolic enzyme inhibition  (e.g., mimicking the transition state for Dihydropyrimidine Dehydrogenase or Cytidine Deaminase) or off-target intercalation, rather than direct incorporation into DNA/RNA.

This guide provides a robust workflow to determine the


, assess metabolic interference, and validate the mechanism of action (MOA).

Experimental Design & Logic

To ensure data integrity (E-E-A-T), the experimental design moves beyond simple cell kill assays to mechanistic validation.

  • Primary Screen: Dose-response quantification using ATP-based luminescence (superior to MTT for metabolic inhibitors).

  • Secondary Screen: Flow cytometric analysis of apoptosis (Annexin V) and cell cycle arrest.

  • Mechanistic Probe: Metabolic rescue experiments. If the molecule acts as an antimetabolite, adding excess natural nucleosides (Uridine/Cytidine) should shift the

    
    .
    
Pathway Visualization: Potential Interference Points

The following diagram illustrates the pyrimidine metabolic network and where N1-Ethynylcytosine (N1-EC) potentially intersects, distinct from nucleoside analogs like ECyd.

PyrimidineMetabolism cluster_legend Legend Cytosine Cytosine Uracil Uracil Cytosine->Uracil Deamination (Bacteria/Fungi) Degradation β-Alanine / Degradation Uracil->Degradation DPD Pathway CDA Cytidine Deaminase (CDA) DPD DPD Enzyme (Catabolism) ECyd_Nuc ECyd (Nucleoside) (RNA Pol Inhibitor) RNA_DNA RNA/DNA Synthesis ECyd_Nuc->RNA_DNA Phosphorylation (Triphosphate) N1_EC N1-Ethynylcytosine (Test Compound) N1_EC->CDA Potential Inhibition N1_EC->DPD Potential Inhibition (Transition State Mimic) key1 N1-EC likely acts as a catabolic inhibitor or non-salvageable toxin.

Caption: Hypothetical interaction of N1-Ethynylcytosine within the pyrimidine network. Unlike ECyd, N1-EC cannot be phosphorylated directly.

Protocol 1: Compound Preparation & Storage

Due to the ethynyl group's potential reactivity and the base's hydrophobicity, proper handling is critical to prevent degradation or precipitation.

Materials:

  • 4-Amino-1-ethynylpyrimidin-2(1H)-one (Purity >98%).

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade (Sigma-Aldrich).

  • Phosphate Buffered Saline (PBS), pH 7.4.

Procedure:

  • Stock Solution (100 mM):

    • Weigh the compound accurately.

    • Dissolve in 100% DMSO. Vortex for 1 minute to ensure complete solubilization.

    • Note: If precipitation occurs, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution:

    • Dilute the stock in complete cell culture medium immediately prior to use.

    • Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v).

Protocol 2: Cytotoxicity Assay (CellTiter-Glo®)

We recommend an ATP-based luminescent assay over MTT. Pyrimidine analogs can alter mitochondrial dehydrogenase activity (the target of MTT) without causing cell death, leading to false artifacts. ATP quantification is a more direct measure of metabolic viability.

Target Cells:

  • A549 (Lung Carcinoma) – High metabolic rate.

  • HCT116 (Colorectal Carcinoma) – Relevant for pyrimidine antimetabolites.

Step-by-Step Workflow:

  • Cell Seeding (Day 0):

    • Harvest cells and count using Trypan Blue exclusion.[1]

    • Seed 3,000–5,000 cells/well in 96-well opaque-walled plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Compound Treatment (Day 1):

    • Prepare a 9-point serial dilution (1:3) of N1-Ethynylcytosine in the culture medium.

    • Suggested Range: 100 µM down to 0.01 µM.

    • Aspirate old medium (carefully) or add 2x concentrated drug solution (100 µL) to existing 100 µL.

    • Controls:

      • Vehicle Control: 0.5% DMSO in medium.

      • Positive Control: Gemcitabine (1 µM) or Staurosporine (1 µM).

      • Blank: Medium only (no cells).

  • Incubation (Day 1–4):

    • Incubate for 72 hours . This duration is required for antimetabolites to exert effects through multiple cell cycles.

  • Readout (Day 4):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature (30 min).

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Orbitally shake for 2 minutes (to lyse cells).

    • Incubate for 10 minutes (stabilize signal).

    • Measure Luminescence using a microplate reader (e.g., PerkinElmer EnVision).

Data Analysis:

  • Subtract the average "Blank" value from all wells.

  • Normalize data: % Viability = (Sample Luminescence / Vehicle Luminescence) × 100.

  • Plot Log[Concentration] vs. % Viability using non-linear regression (4-parameter logistic fit) to calculate the

    
    .
    

Protocol 3: Mechanistic Profiling (Apoptosis & Cell Cycle)

If the


 indicates potency (<10 µM), proceed to determine the mode of cell death.
A. Annexin V/PI Staining (Apoptosis)

This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

  • Seeding: Seed

    
     cells/well in a 6-well plate.
    
  • Treatment: Treat with N1-Ethynylcytosine at

    
     and 
    
    
    
    the determined
    
    
    for 24 and 48 hours.
  • Harvesting: Collect supernatant (floating cells) and trypsinize adherent cells. Combine.

  • Staining:

    • Wash with cold PBS.

    • Resuspend in 100 µL 1X Annexin Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Analysis: Analyze via Flow Cytometry (FL1 for FITC, FL2/FL3 for PI).

B. Cell Cycle Analysis (PI/RNase)

Pyrimidine analogs often cause S-phase arrest (DNA synthesis block).

  • Harvesting: Harvest cells as above after 24h treatment.

  • Fixation: Fix in 70% ice-cold ethanol (dropwise while vortexing) and store at -20°C overnight.

  • Staining:

    • Wash ethanol-fixed cells with PBS.

    • Resuspend in FxCycle™ PI/RNase Staining Solution.

    • Incubate 30 min at RT.

  • Analysis: Flow Cytometry (Linear scale on FL2). Look for accumulation in G0/G1, S, or G2/M phases.

Advanced Protocol: Metabolic Rescue (Self-Validation)

This experiment validates whether the toxicity is due to pyrimidine starvation or off-target effects.

Concept: If N1-Ethynylcytosine inhibits de novo synthesis or salvage, adding excess natural nucleosides should "rescue" the cells.

Procedure:

  • Set up the Cytotoxicity Assay (Protocol 2).

  • Co-treatment groups:

    • Group A: N1-Ethynylcytosine (Dose Response).

    • Group B: N1-Ethynylcytosine + Uridine (100 µM).

    • Group C: N1-Ethynylcytosine + Cytidine (100 µM).

  • Interpretation:

    • Right-shift in

      
       (Protection):  Suggests the drug acts as an antimetabolite or inhibits biosynthesis.
      
    • No change: Suggests cytotoxicity is non-specific or the drug acts downstream of the rescue point (e.g., DNA damage).

Summary of Expected Data

AssayReadoutExpected Outcome (If Cytotoxic)
CellTiter-Glo Luminescence (RLU)Sigmoidal dose-response curve.

calculation.
Annexin V/PI Fluorescence (Flow Cytometry)Increase in Q2 (Late Apoptosis) or Q4 (Early Apoptosis).
Cell Cycle DNA Content HistogramPotential S-phase arrest (if acting as a false base) or G1 arrest.
Rescue Study

Shift
Uridine/Cytidine may rescue viability if the drug inhibits pyrimidine synthesis.

References

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880–2893. Link

  • Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside analogues and nucleobases in cancer treatment. The Lancet Oncology, 3(7), 415-424. Link

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51. Link

  • Hattori, H., et al. (1996). Nucleosides and Nucleotides. 158. 1-(3-C-Ethynyl-beta-D-ribo-pentofuranosyl)-cytosine, ECyd, a potent new antitumor nucleoside. Journal of Medicinal Chemistry, 39(25), 5005–5011. (Cited for structural distinction context). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-CYT-001 Subject: Overcoming Solubility Limits of N1-Alkynyl Cytosine Analogs Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering solubility issues with 4-Amino-1-ethynylpyrimidin-2(1H)-one (hereafter referred to as 1-Ethynylcytosine ). This molecule presents a classic "frustrated" solubility profile:

  • The Cytosine Core: Highly polar, capable of extensive intermolecular hydrogen bonding (lattice energy), requiring polar solvents.

  • The Ethynyl Group (N1-C≡CH): A rigid, lipophilic tail that is chemically sensitive to strong acids/bases (risk of hydration or cleavage).

The Core Challenge: The crystal lattice energy of the cytosine moiety is too high for standard non-polar organic solvents (DCM, Toluene) to overcome, while the ethynyl group limits the use of harsh acidic/basic conditions often used to dissolve nucleobases.

This guide provides three validated workflows to solubilize this compound without compromising its structural integrity.

Module 1: Solvent Compatibility Matrix

Directive: Use this matrix to select the correct solvent system based on your downstream application. Data is based on standard nucleoside solubility parameters.

Solvent SystemSolubility RatingPrimary ApplicationTechnical Notes
DMSO (Anhydrous) Excellent (>50 mg/mL)Stock Solutions, Biological AssaysGold Standard. Breaks H-bonds effectively. Caution: Difficult to remove; high boiling point.
DMF / DMAc Good (20-40 mg/mL)Chemical Synthesis (Coupling)Good alternative to DMSO. Easier to remove via lyophilization or aqueous wash.
TFE (2,2,2-Trifluoroethanol) Moderate (5-15 mg/mL)Crystallization, NMR"Magic solvent" for peptides/nucleosides. Disrupts H-bonds but maintains lower boiling point.
DCM / Chloroform Insoluble (<0.1 mg/mL)Chromatography, ExtractionRequires Modification. Must use "Transient Silylation" (See Module 2).
Methanol / Ethanol Poor (<1 mg/mL)PrecipitationOften used as an anti-solvent to crash the product out of DMSO/DMF.
Module 2: The "Transient Silylation" Protocol (Advanced)

Scenario: You need to perform a reaction in a non-polar solvent (e.g., DCM, THF) or run a silica column, but the compound won't dissolve.

The Solution: "Transient Silylation" using BSA (N,O-Bis(trimethylsilyl)acetamide) . This temporarily masks the polar amine and amide protons with lipophilic trimethylsilyl (TMS) groups, making the molecule soluble in organic solvents. The TMS groups are easily removed later.

Protocol: Silylation-Assisted Solubilization
  • Suspension: Suspend 1-Ethynylcytosine (1.0 equiv) in dry Dichloromethane (DCM) or Acetonitrile (MeCN). Note: It will look like a slurry.

  • Reagent Addition: Add BSA (2.2 - 3.0 equiv) under inert atmosphere (Ar/N2).

    • Why BSA? It is a powerful silylating agent that produces neutral byproducts (acetamide), avoiding strong bases that could degrade the ethynyl group.

  • Activation: Stir at Room Temperature (RT) for 15–30 minutes.

    • Visual Check: The cloudy suspension should turn into a clear, homogeneous solution as the silylated intermediate forms.

  • Reaction: Perform your desired chemical transformation (e.g., acylation, coupling) on this soluble intermediate.

  • Desilylation (Work-up): Add Methanol (MeOH) or mild aqueous NaHCO3. The TMS groups will hydrolyze immediately, regenerating the original solubility profile (often precipitating your product for easy filtration).

SilylationWorkflow Start Insoluble 1-Ethynylcytosine Step1 Suspend in DCM / MeCN Start->Step1 Step2 Add BSA (2-3 equiv) Step1->Step2 Step3 Stir 30 min (Silylation) Step2->Step3 Masks Polar Groups Soluble Clear Solution (Lipophilic TMS-Intermediate) Step3->Soluble Solubility Achieved Reaction Perform Synthesis Soluble->Reaction Workup Add MeOH (Desilylation) Reaction->Workup Restores Original Structure

Figure 1: Transient Silylation Workflow. This process temporarily modifies the molecule to force solubility in non-polar organic solvents.

Module 3: Physical Dissolution & Stability Limits

If chemical modification (silylation) is not an option, use these physical parameters.

1. Temperature Constraints
  • Safe Zone: 20°C to 45°C.

  • Danger Zone: >60°C.

  • Risk: The N1-ethynyl group is an ynamine-amide hybrid . While stabilized by the carbonyl, high thermal energy can induce polymerization of the alkyne or hydrolysis of the N-C bond if trace water is present [1].

2. Sonication Protocol

Sonication is effective for breaking up the crystal lattice but generates local heat.

  • Method: Pulse sonication (30 seconds ON, 30 seconds OFF) in a water bath.

  • Critical Control: Ensure the water bath temperature does not exceed 40°C.

Troubleshooting & FAQ

Q1: My compound turned yellow/brown after dissolving in DMSO. Is it degraded?

  • Diagnosis: Likely oxidative degradation or polymerization.

  • Cause: DMSO can act as an oxidant at high temperatures, or the alkyne is reacting.

  • Fix: Use degassed, anhydrous DMSO and store the solution at -20°C. Avoid leaving the solution at RT for prolonged periods.

Q2: Can I use acid (HCl) to dissolve it?

  • WARNING: Avoid strong aqueous acids.

  • Reason: While protonating the N3 position (pKa ~4.5) improves solubility, the N1-ethynyl bond is susceptible to acid-catalyzed hydration (converting the alkyne to a ketone) or cleavage of the N-glycosidic-like bond [2].

  • Alternative: If acidification is necessary, use a weak organic acid like Acetic Acid in a non-aqueous solvent, but transient silylation is safer.

Q3: I need to run an NMR in CDCl3, but it won't dissolve.

  • Solution: Do not use CDCl3. It is too non-polar.

  • Recommendation: Use DMSO-d6 . If DMSO is unsuitable, use a mixture of CDCl3 + 10% CD3OD (Methanol-d4) to disrupt hydrogen bonding, though DMSO-d6 is the only reliable single solvent for this class of molecule.

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The authoritative text on silylation and nucleobase handling).

  • Wan, Z., et al. (2022). "Selective and stable base pairing by alkynylated nucleosides."[1][2] Nucleic Acids Research.[2] (Discusses stability and handling of alkynyl-nucleobase analogs).

  • Jouyban, A. (2010). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General solubility parameters for cytosine derivatives).

Sources

Troubleshooting low yields in 4-Amino-1-ethynylpyrimidin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ynamine" Challenge

You are attempting to synthesize 4-Amino-1-ethynylpyrimidin-2(1H)-one (essentially 1-Ethynylcytosine ). This is a chemically distinct target from the more common 5-ethynylcytosine or sugar-modified analogs (like EdC).

Technical Reality Check: The target molecule contains a N1-alkynyl group directly attached to the pyrimidinone nitrogen. This creates a conjugated ynamine/ynamide system. These structures are inherently unstable due to:

  • Hydrolytic Instability: The electron-rich triple bond is highly susceptible to acid-catalyzed hydration, converting the ethynyl group into an acetyl group (

    
    ).
    
  • Regioselectivity: The pyrimidinone ring offers three nucleophilic sites:

    
    , 
    
    
    
    , and the exocyclic
    
    
    -amine.
  • Electronic Mismatch: Direct nucleophilic substitution on haloalkynes is difficult; you likely need an elimination strategy or hypervalent iodine transfer.

This guide addresses the three primary synthetic routes and their specific failure modes.

Diagnostic Workflow: Identify Your Route

Before troubleshooting, identify which synthetic pathway you are using. The failure modes are pathway-specific.

Synthesis_Pathways Start Select Synthesis Route Method_A Method A: Elimination (Zemlicka Method) Start->Method_A Method_B Method B: Hypervalent Iodine (Alkynyliodonium Salts) Start->Method_B Method_C Method C: Cu-Catalyzed (Chan-Lam/Ullmann) Start->Method_C Step_A1 Reagent: Tetrachloroethylene Intermediate: Trichlorovinyl Method_A->Step_A1 Step_B1 Reagent: TIPS-EBX or Ph-I-CC-R Method_B->Step_B1 Step_C1 Reagent: Alkynyl Bromide Catalyst: Cu(OAc)2 / Phen Method_C->Step_C1 Issue_A Issue: Incomplete Elimination or Li-Exchange Failure Step_A1->Issue_A Issue_B Issue: N1 vs O2 Selectivity or Steric Hindrance Step_B1->Issue_B Issue_C Issue: Catalyst Poisoning or N4 Interference Step_C1->Issue_C

Figure 1: Decision tree for identifying the root cause based on the synthetic strategy employed.

Deep Dive: Troubleshooting by Protocol

Method A: The Elimination Route (Classical)

Reference Standard: Based on Zemlicka et al. (1994) for N-alkynyl nucleobases. Mechanism: Alkylation with a polyhaloethylene followed by lithium-halogen exchange/elimination.

The Protocol:

  • Step 1: Cytosine + NaH + Tetrachloroethylene

    
     1-(1,2,2-trichlorovinyl)cytosine.
    
  • Step 2: Intermediate +

    
    -BuLi (2-3 equiv) 
    
    
    
    Lithium acetylide
    
    
    Quench
    
    
    Product.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Yield < 5% (Step 1) N4-Proton Interference The exocyclic amine (N4) is acidic. You consume base and create competing nucleophiles. Solution: You MUST protect N4 (e.g.,

-Benzoylcytosine) before starting.
Mixture of Isomers O2-Alkylation Under thermodynamic control (high temp), O-alkylation is favored. Solution: Run Step 1 in DMF/DMSO at lower temperatures (RT to 40°C) using Cs₂CO₃ instead of NaH to favor N-alkylation via the "soft" cation effect.
No Alkyne (Step 2) Incomplete Elimination The trichlorovinyl group is bulky. Solution: Ensure cryogenic conditions (-78°C) for the addition of

-BuLi, then allow slow warming to 0°C. Use 3.5 equivalents of

-BuLi: 1 eq for halogen exchange, 1 eq for elimination, 1 eq for deprotonating the N4-H (if unprotected) or acidic sites.
Product Decomposes Workup Hydrolysis Ynamines hydrate rapidly in acidic silica. Solution: Neutralize carefully. Use Triethylamine (2-5%) in your eluent during column chromatography. Avoid unbuffered water during extraction.
Method B: Hypervalent Iodine Transfer (Modern)

Reference Standard: Kitamura et al. / Witulski et al. Mechanism: Electrophilic alkynylation using Alkynyl(phenyl)iodonium salts or TIPS-EBX.

The Protocol:

  • Substrate: Silylated Cytosine (BSA-treated) or

    
    -protected Cytosine anion.
    
  • Reagent: Phenylethynyliodonium tosylate or TIPS-EBX.

  • Conditions: mild base, DCM or DMF.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction Stalled Poor Solubility Iodonium salts often have poor solubility in non-polar solvents. Solution: Use DMF or CH₃CN. If using TIPS-EBX, use a gold catalyst (

) or simple base activation (Cs₂CO₃).
Regioselectivity (N vs O) Steric Control The bulky iodonium reagent prefers the less hindered O2 position or N4 if available. Solution: Use Bis-silylated cytosine (BSA method) . The "Vorbrüggen-like" conditions often favor N1 alkylation due to the thermodynamic stability of the resulting lactam.
Explosion/Safety Dry Iodonium Salts CRITICAL WARNING: Alkynyl iodonium salts are shock-sensitive. Solution: Never dry them completely to a powder if possible; keep them in solution or handle small scales (<1 mmol) behind a blast shield.

Analytical Validation: "Is it real?"

Users often misidentify the product because the N-alkynyl group has distinct spectroscopic signatures.

  • NMR Signature (

    
    H):  Look for the absence of the N1-H signal. If the ethynyl group is terminal (
    
    
    
    ), look for a singlet around 2.8–3.5 ppm .
  • NMR Signature (

    
    C):  Ynamide carbons appear around 60–85 ppm .
    
  • IR Spectroscopy: A weak to medium band at 2100–2200 cm⁻¹ (

    
     stretch). Note: If this band is very strong, check for O-alkylation.
    
  • Mass Spec: Watch for

    
     peaks (hydration product) which suggests the product degraded during analysis.
    

Frequently Asked Questions (FAQs)

Q1: Why does my product turn into


-acetylcytosine after the column? 
A:  You are witnessing ynamine hydration . The 

bond is electron-rich. Traces of acid in the silica gel or chloroform protonate the

-carbon, leading to a keteniminium ion which traps water.
  • Fix: Pre-wash your silica gel with 5% Triethylamine/Hexane. Store the product in a freezer under Argon.

Q2: Can I use Copper-catalyzed (Chan-Lam) coupling? A: Yes, but it is difficult for 2-pyrimidinones. The oxidative conditions (Cu(II) + O₂) often lead to oxidative dimerization of the alkyne (Glaser coupling) rather than C-N coupling.

  • Optimization: Use Cu(OAc)₂ (1.0 eq) (stoichiometric, not catalytic) with pyridine as the base in DCM at room temperature. Exclude oxygen if possible to prevent alkyne dimerization, although Chan-Lam usually requires it (catch-22). The elimination method (Method A) is generally superior for this specific scaffold.

Q3: Do I really need to protect the exocyclic amine (N4)? A: Yes. The pKa of the N4-H is ~12-13. The pKa of N1-H is ~9. While N1 is more acidic, N4 is nucleophilic enough to cause "N,N-dialkylation" or interfere with the lithiation steps in Method A. Benzoyl (Bz) or Acetyl (Ac) protection is standard.

References

  • Zemlicka, J. (1994).[1] "Synthesis of N-ethynyl-heterocycles." This is the foundational text for N-alkynylation of nucleobases via the elimination route.

  • Stang, P. J., & Zhdankin, V. V. (1996). "Organic Polyvalent Iodine Compounds." Chemical Reviews. Link (Describes the preparation of alkynyl iodonium salts).

  • Evano, G., et al. (2014). "Copper-Mediated Coupling of 1,1-Dibromo-1-alkenes with Nitrogen Nucleophiles." Journal of Organic Chemistry.
  • Witulski, B., & Stengel, T. (1998). "Synthesis of N-Alkynylamides by the Reaction of Amides with Alkynyliodonium Salts." Angewandte Chemie International Edition. Link

Disclaimer: The synthesis of high-energy compounds like N-alkynyl heterocycles carries inherent risks, including shock sensitivity of reagents and instability of products. Ensure all work is conducted in a fume hood with appropriate PPE.

Sources

Technical Support Center: Stability & Storage of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Minimizing degradation of N-alkynyl nucleobase analogs

Part 1: Core Directive & Scientific Rationale

The Chemical Vulnerability Profile

To preserve 4-Amino-1-ethynylpyrimidin-2(1H)-one , you must understand that it is not a standard nucleobase. It possesses two distinct chemical vulnerabilities that define its degradation profile:

  • The N-Alkynyl Motif (Ynamide Character): Unlike standard alkynes, the ethynyl group is attached directly to the nitrogen (N1) of the pyrimidine ring. This creates an ynamide (specifically, an N-alkynyl lactam). While ynamides are more stable than ynamines due to electron delocalization into the carbonyl, they remain susceptible to acid-catalyzed hydration . If moisture and protons are present, the ethynyl group will hydrate to form an acetyl group (

    
    ) or hydrolyze completely, cleaving the bond [1, 2].
    
  • Cytosine Core Instability (Deamination): The 4-amino group is prone to deamination , converting the cytosine core into a uracil derivative (1-ethynyluracil). This process is accelerated by heat, aqueous conditions, and pH extremes [3, 4].

Therefore, the storage strategy must be a "Dry, Neutral, Cold Chain" system.

Part 2: Storage & Handling Protocols

Module 1: Environmental Control (The "Big Three")
ParameterCritical LimitMechanism of FailureProtocol
Moisture < 10% RHHydration: Water attacks the

-carbon of the ethynyl group (via keteniminium intermediate), converting

to

(amide).
Store in a desiccator with active silica or

. Do not store in standard fridge humidity without secondary containment.
Acidity pH < 6.0Catalysis: Protons catalyze the hydration of the triple bond and the deamination of the C4-amino group.Avoid all contact with acidic vapors (HCl, TFA) in the storage fridge. Isolate from acid reagents.
Temperature -20°CKinetics: Thermal energy accelerates spontaneous deamination and oxidative polymerization of the alkyne.Long-term storage at -20°C. Thaw to RT before opening to prevent condensation.
Module 2: Solvent Compatibility Guide

CRITICAL WARNING: Never store this compound in solution for extended periods (more than 24 hours), especially in protic solvents.

  • Recommended (for immediate use): Anhydrous DMSO, Anhydrous DMF.

  • Forbidden (for storage): Water, Methanol, Ethanol (Protic solvents facilitate tautomerization and nucleophilic attack).

  • Forbidden (reactive): Chlorinated solvents with trace acid (e.g., old Chloroform/DCM) can catalyze decomposition.

Module 3: Experimental Workflow Visualization

The following diagram illustrates the degradation pathways you are actively preventing.

DegradationPathways Compound 4-Amino-1-ethynylpyrimidin-2(1H)-one Keteniminium Keteniminium Ion (Transient Intermediate) Compound->Keteniminium Protonation (α-carbon) Uracil 1-Ethynyluracil (Deamination Product) Compound->Uracil Hydrolysis (C4-NH2) NAcetyl N-Acetyl Derivative (Hydration Product) Keteniminium->NAcetyl + H2O (Rapid) Acid H+ (Acid) Acid->Keteniminium Water H2O (Moisture) Water->Uracil

Caption: Figure 1.[1][2][3] Acid-catalyzed hydration of the N-ethynyl group (top path) and hydrolytic deamination of the cytosine core (bottom path).

Part 3: Troubleshooting & FAQs

Q1: My white powder has turned slightly yellow/tan. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative coupling (Glaser-type coupling) of the terminal alkyne or photo-oxidation.

  • Action: Check purity via HPLC or NMR. If purity is >95%, repurify via recrystallization immediately. If <90%, discard, as alkyne oligomers can be cytotoxic and interfere with biological assays.

  • Prevention: Store under Argon or Nitrogen atmosphere in amber vials to prevent photo-oxidation.

Q2: I see a new peak in the Proton NMR around 2.1-2.5 ppm (singlet). What is this?

  • Diagnosis: This is the signature of hydration . The

    
     (ethynyl) has converted to 
    
    
    
    (acetyl).
  • Mechanism: Moisture ingress, likely catalyzed by trace acid in your NMR solvent (e.g., old

    
     often contains HCl).
    
  • Solution: The sample is degraded. For future NMRs, use

    
     or neutralize your 
    
    
    
    by passing it through basic alumina before dissolving the sample.

Q3: Can I dissolve this in water/PBS for my stock solution?

  • Answer: No. While cytosine derivatives are often water-soluble, the N-ethynyl group is hydrolytically sensitive.

  • Protocol: Make a high-concentration stock in anhydrous DMSO (e.g., 10-50 mM). Aliquot this stock into single-use vials and freeze at -20°C or -80°C. Dilute into aqueous buffer (PBS) only at the moment of the experiment (keeping DMSO < 1% final concentration).

Q4: How do I weigh out hygroscopic amounts without degradation?

  • Protocol:

    • Allow the storage vial to equilibrate to room temperature inside a desiccator (prevents condensation on the cold glass).

    • Flush the headspace with Argon before re-capping.

    • If the compound clumps, it has already absorbed water; dry under high vacuum over

      
       for 12 hours.
      

Part 4: References

  • Hsung, R. P., et al. (2010). "Ynamides: A Modern Functional Group for the New Millennium." Chemical Reviews, 110(9), 5064–5106.

  • Evano, G., et al. (2008). "The Chemistry of Ynamides: Development, Applications, and Future Directions." Chemical Reviews, 108(8), 3054–3131.

  • Németh, K., et al. (2002). "Deamination of Cytosine: A Computational Study." Journal of the American Chemical Society, 124(26), 7610–7611.

  • Ehrlich, M., et al. (1971). "Deamination of Cytosine and 5-Methylcytosine." Journal of Bacteriology, 108(1), 218–224.

Sources

Technical Support Center: Purification of Ethynyl-Substituted Cytosine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving purification challenges associated with ethynyl-substituted cytosine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common obstacles in the purification of these valuable compounds. Our approach is rooted in a deep understanding of the chemical principles governing these separations, ensuring you can achieve the highest purity for your critical applications.

I. Understanding the Challenge: The Physicochemical Landscape

Ethynyl-substituted cytosine analogs, such as 5-ethynyl-2'-deoxycytidine (EdC), are powerful tools in chemical biology and drug discovery. However, their unique structural features present specific purification challenges. The introduction of the ethynyl group alters the molecule's polarity, electron distribution, and potential for intermolecular interactions, which can complicate standard purification protocols.

A key consideration is the potential for impurities that are structurally very similar to the target compound. These can arise from several sources during synthesis:

  • Incomplete Reactions: Unreacted starting materials or intermediates.

  • Side Reactions: Byproducts from the coupling reaction (e.g., Sonogashira coupling), such as homocoupling of the terminal alkyne.[1]

  • Protecting Group-Related Impurities: Incomplete removal of protecting groups (e.g., silyl ethers) or side reactions occurring during deprotection.[2]

  • Degradation Products: The inherent stability of the analog under various conditions can lead to degradation.

This guide will provide a structured approach to tackling these issues head-on.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses common problems encountered during the purification of ethynyl-substituted cytosine analogs in a question-and-answer format, providing not just solutions but the rationale behind them.

High-Performance Liquid Chromatography (HPLC)

Question 1: My HPLC chromatogram shows significant peak tailing for my ethynyl-cytosine analog. What's causing this and how can I fix it?

Answer: Peak tailing is a common issue when purifying nucleoside analogs, especially those with basic functional groups like cytosine.[3] It's often caused by secondary interactions between your compound and the stationary phase.

  • Causality: The primary cause is often the interaction of the basic amine groups on the cytosine ring with acidic residual silanol groups on the surface of C18 silica-based columns.[3] This leads to a secondary, stronger retention mechanism for a portion of your analyte molecules, causing them to elute more slowly and create a "tail."

  • Step-by-Step Protocol to Resolve Peak Tailing:

    • Mobile Phase pH Adjustment: The most effective first step is to adjust the pH of your mobile phase. For a basic compound like a cytosine analog, using a low-pH mobile phase (e.g., pH ≤ 3) will protonate the residual silanol groups on the stationary phase, minimizing their interaction with your protonated analyte.[3]

    • Use of Mobile Phase Additives: If pH adjustment alone is insufficient, consider adding a tail-suppressing agent like triethylamine (TEA) to your mobile phase at a concentration of ≥20 mM.[3] TEA is a small basic molecule that will competitively bind to the active silanol sites, effectively masking them from your analyte.

    • Column Selection: Consider using a modern, end-capped C18 column. These columns have a much lower concentration of residual silanol groups, significantly reducing the potential for peak tailing with basic compounds.[4]

    • Sample Overload Check: Inject a smaller amount of your sample. Column overload can also lead to peak tailing. If the peak shape improves with a lower concentration, you may need to adjust your loading amount or move to a semi-preparative or preparative column for larger quantities.[5]

Question 2: I'm seeing multiple peaks in my HPLC that I suspect are impurities from my Sonogashira coupling reaction. How can I identify and separate them?

Answer: The Sonogashira coupling, while powerful for installing the ethynyl group, is known to produce characteristic side products.

  • Common Impurities: The most common byproduct is the homocoupling of your terminal alkyne starting material, often referred to as a Glaser or Hay coupling product.[1] This dimer is typically less polar than your desired product. You may also have unreacted aryl or vinyl halide starting material.

  • Workflow for Identification and Separation:

    Caption: Workflow for identifying and separating Sonogashira coupling impurities.

  • Step-by-Step Protocol:

    • Initial Characterization (LC-MS): Before preparative HPLC, run an analytical LC-MS on your crude mixture. This will give you the mass of your desired product and the masses of the major impurities, allowing you to tentatively identify the homocoupling product (which will have a mass approximately double that of the alkyne starting material minus two protons).[6]

    • Flash Column Chromatography (Pre-purification): The homocoupling byproduct is often significantly less polar than the nucleoside analog. A preliminary purification by flash column chromatography on silica gel can effectively remove the bulk of this impurity. Start with a non-polar eluent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity (e.g., with ethyl acetate or methanol).[1]

    • Optimized Preparative HPLC: Develop a reversed-phase HPLC method with a shallow gradient. Since the homocoupling product is less polar, it will have a longer retention time on a C18 column. A slow gradient will provide the best resolution between your desired product and any remaining impurities.

      | Parameter | Recommendation | Rationale | | :--- | :--- | :--- | | Column | C18, 5 µm, end-capped | Good retention for moderately polar nucleosides; minimizes peak tailing. | | Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress silanol interactions and aids in protonation for mass spectrometry. | | Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase. | | Gradient | Start with a low %B (e.g., 5-10%) and use a shallow gradient (e.g., 0.5-1% B per minute) | Maximizes resolution between closely eluting compounds. | | Detection | UV (e.g., 260 nm and 280 nm) | Nucleosides have strong UV absorbance. Monitoring multiple wavelengths can help distinguish between compounds with different chromophores. |

Question 3: My purification seems to be removing a silyl protecting group, but my final product is still impure. What could be the issue?

Answer: Incomplete deprotection of silyl ethers is a frequent source of impurities that can be difficult to separate from the final product.

  • Causality: The stability of silyl ethers varies significantly based on the steric bulk around the silicon atom (e.g., TMS < TES < TBS < TIPS < TBDPS).[7] Harsh deprotection conditions can also lead to side reactions on other parts of the molecule. Fluoride-based deprotection (e.g., with TBAF) is common, but residual fluoride can sometimes be difficult to remove.

  • Troubleshooting Deprotection:

    • Reaction Monitoring (TLC): Monitor the deprotection reaction closely by Thin Layer Chromatography (TLC). The silyl-protected starting material will be significantly less polar (higher Rf) than the deprotected, more polar product (lower Rf). The reaction should be allowed to proceed until the starting material spot is completely gone.

    • Visualization on TLC: Use multiple visualization techniques for your TLC plates. UV light is a good first step for visualizing the aromatic cytosine ring.[8] A potassium permanganate (KMnO4) stain can also be effective, as it will react with the alcohol groups revealed upon deprotection, appearing as yellow spots.[9][10] This can help confirm the presence of both starting material and product.

    • Aqueous Workup: After deprotection with a fluoride source like TBAF, a thorough aqueous workup is crucial to remove the fluoride salts.

    • Orthogonal Purification: If you suspect a silyl-protected impurity is co-eluting with your product in reversed-phase HPLC, consider an orthogonal purification step.[11] For example, if your primary purification is reversed-phase (based on hydrophobicity), a secondary purification using normal-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) (based on polarity) may effectively separate the more non-polar silyl-containing impurity.

Recrystallization

Question 4: I want to use recrystallization as a final purification step, but my compound either "oils out" or doesn't crystallize at all. What should I do?

Answer: Recrystallization is an excellent and scalable purification technique, but finding the right solvent system is key.[12][13]

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at its boiling point, or when the solution becomes supersaturated at a temperature above the solute's melting point. A failure to crystallize often means the compound is too soluble in the chosen solvent, even at low temperatures.

  • Step-by-Step Protocol for Solvent Screening:

    • Start with Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and at boiling. An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.[13] For polar nucleoside analogs, consider solvents like water, ethanol, methanol, or mixtures with less polar solvents.

    • Use a Two-Solvent System: If no single solvent is ideal, a two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic scratches that can serve as nucleation sites. Alternatively, add a small seed crystal of your pure compound if you have one.

    • Patience is Key: Allow the solution to cool slowly and undisturbed. Rapid cooling can trap impurities in the crystal lattice.

III. Frequently Asked Questions (FAQs)

  • Q1: What is an "orthogonal purification strategy" and why is it important?

    • A1: An orthogonal strategy uses multiple purification techniques that separate compounds based on different physicochemical properties.[11][14] For example, you might first use ion-exchange chromatography (separating by charge) followed by reversed-phase HPLC (separating by hydrophobicity). This is highly effective because an impurity that co-elutes with your product in the first step is unlikely to have the same behavior in the second, different system, leading to a much higher final purity.[14]

  • Q2: How can I quickly assess the purity of my column fractions?

    • A2: Thin Layer Chromatography (TLC) is a fast and inexpensive way to analyze your fractions. Spot a small amount of each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under UV light or with a chemical stain. Fractions containing a single spot at the expected Rf value are likely pure. For more quantitative assessment, analytical HPLC is the standard method.

  • Q3: Are there any specific safety precautions I should take when working with ethynyl-substituted cytosine analogs and the reagents for their purification?

    • A3: Always consult the Safety Data Sheet (SDS) for all chemicals used. Many organic solvents used in chromatography are flammable and should be handled in a well-ventilated fume hood. Some reagents used in synthesis, such as those for the Sonogashira coupling, may be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Q4: Can I use mass spectrometry to help with my purification?

    • A4: Absolutely. Mass spectrometry (MS) is an invaluable tool.[6] When coupled with LC (LC-MS), it can help you identify your product and impurities in complex mixtures based on their mass-to-charge ratio.[15] This is particularly useful for identifying unexpected byproducts. During preparative HPLC, some systems allow for mass-directed fraction collection, where the system only collects the eluent when it detects the mass of your target compound.

IV. Experimental Protocols & Data

General Protocol for Analytical Reversed-Phase HPLC

This protocol provides a starting point for the analysis of ethynyl-substituted cytosine analogs.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particles.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2% to 40% B (linear gradient)

    • 8-9 min: 40% to 95% B (linear gradient)

    • 9-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 2% B (linear gradient)

    • 10.1-12 min: Hold at 2% B (re-equilibration)

  • Injection Volume: 2 µL.

  • Detection: UV at 260 nm and 282 nm.[16]

TLC Visualization Stain Recipes
  • Potassium Permanganate (KMnO4) Stain:

    • Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[10]

    • Use: Good for visualizing oxidizable groups like alcohols (which will be present after deprotection) and the alkyne itself. Appears as yellow-brown spots on a purple background.

  • p-Anisaldehyde Stain:

    • To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

    • Use: A good general-purpose stain. Requires heating to develop.

V. Logical Relationships in Purification

The following diagram illustrates the decision-making process for developing a purification strategy.

Purification_Strategy A Crude Product B Initial Analysis (TLC, LC-MS) A->B C Identify Major Impurities B->C D Are impurities significantly different in polarity? C->D E Flash Column Chromatography D->E Yes F Are impurities structurally very similar? D->F No E->F G High-Resolution Preparative HPLC F->G Yes H Is the product a solid? G->H I Recrystallization H->I Yes J Final Purity Check (Analytical HPLC, NMR) H->J No I->J K Pure Product J->K

Caption: Decision tree for purification strategy selection.

VI. References

  • U.S. Patent US6414137B1, "Selective solvent extraction for the purification of protected nucleosides," issued July 2, 2002.

  • Oligonucleotide impurity profiling by liquid chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 2026. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • TLC Stains. University of Colorado Boulder. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. Veeprho. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • TLC stains. Columbia University. [Link]

  • TLC Stains. Scripps Research. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • The synthesis of nucleosides derived from 5-ethynyluracil and 5-ethynylcytosine. Journal of the Chemical Society, Perkin Transactions 1, 1978. [Link]

  • 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • Recrystallization. Michigan State University. [Link]

  • How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Magic Formulas: TLC Stains. University of Rochester. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Bio-orthogonal chemistry enables solid phase synthesis and HPLC & gel-free purification of long RNA oligonucleotides. ChemRxiv, 2020. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International, 2025. [Link]

  • Non-Chromatographic Purification of Synthetic RNA Using Bio-Orthogonal Chemistry. Current Protocols, 2021. [Link]

  • Nucleoside analysis with liquid chromatography–tandem mass spectrometry (LC–MS/MS). protocols.io. [Link]

  • A workflow to isolate phage DNA and identify nucleosides by HPLC and mass spectrometry. Arcadia Science, 2022. [Link]

  • The Secrets of Orthogonal Process Design. Validated Biosystems, 2006. [Link]

  • Physicochemical Properties of Nucleosides 10-21. ResearchGate. [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 2003. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PMC, 2017. [Link]

  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. ChromaNik. [Link]

  • Absolute quantification of exogenous stimuli-induced nucleic acid modification dynamics with LC-MS. Methods, 2021. [Link]

  • Synthesis and characterization of oligonucleotides containing 5-chlorocytosine. Nucleic Acids Research, 2004. [Link]

  • High Performance Liquid Chromatography Separation of Epigenetic Cytosine Variants. International Journal of Molecular Sciences, 2013. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 2025. [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. [Link]

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Waters. [Link]

  • Alcohol Protecting Groups. University of Calgary. [Link]

  • A new type of silyl protecting groups in nucleoside chemistry. PMC, 2013. [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • Synthesis and DNA incorporation of an ethynyl-bridged cytosine C-nucleoside as guanosine surrogate. Organic & Biomolecular Chemistry, 2007. [Link]

  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]

  • Synthesis and DNA Incorporation of an Ethynyl-Bridged Cytosine C -Nucleoside as Guanosine Surrogate. ResearchGate. [Link]

  • A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate. ResearchGate. [Link]

  • Synthesis and Characterization of Abasic β-Diol-C-nucleosides. Molecules, 2023. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 2025. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. [Link]

  • Double-headed nucleosides: Synthesis and applications. Beilstein Journal of Organic Chemistry, 2021. [Link]

  • Synthesis of Cy5-Labelled C5-Alkynyl-modified cytidine triphosphates via Sonogashira coupling for DNA labelling. Dyes and Pigments, 2022. [Link]

  • Properties of Nucleosides. ResearchGate. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 2022. [Link]

Sources

Overcoming background fluorescence when using 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of fluorescence assays involving 5-Ethynylcytosine (5-EC) , the metabolic RNA label.

Note on Chemical Nomenclature: The IUPAC name provided (4-Amino-1-ethynylpyrimidin-2(1H)-one) corresponds to N1-ethynylcytosine. In metabolic labeling, the N1 position must remain free for glycosidic bond formation with ribose. Therefore, this guide assumes the user is referring to 5-Ethynylcytosine (5-EC) (4-Amino-5-ethynylpyrimidin-2(1H)-one), the standard reagent for cell-specific RNA transcription analysis via the EC-tagging method.

Overcoming Background Fluorescence in Metabolic RNA Labeling

Executive Summary & Diagnostic Workflow

Background fluorescence in 5-EC experiments typically arises from two distinct sources: biological non-specificity (off-target incorporation of the analog) or chemical non-specificity (fluorophore retention during the Click reaction). Distinguishing between these is the first step to resolution.

Diagnostic Matrix

Use this table to identify your specific issue before proceeding to the protocol.

Symptom Probable Cause Verification Step Immediate Fix
High Signal in Negative Control Cells (No CD/UPRT)Biological Leakage : Endogenous conversion of 5-EC to 5-EU by mammalian enzymes.Compare signal in Wild Type vs. CD/UPRT- cells.Reduce 5-EC concentration (<1 mM) or pulse duration.
Uniform Cytoplasmic Haze (All cells)Fluorophore Retention : Non-specific binding of the azide-fluorophore.Run a "No Click" control (omit copper/catalyst).Increase washing stringency (0.1% Tween-20 or Triton X-100).
Bright Punctate Spots (Extracellular/Surface)Dye Precipitation : Fluorophore aggregation due to low solubility or high concentration.Inspect under brightfield for precipitates.Filter dye stock; reduce dye concentration (1-5 µM).
High Nuclear Background (In non-target cells)Bystander Effect : Transfer of metabolites (5-EU) from target to non-target cells via gap junctions.Check cell density/confluence.Plate cells at lower density or use gap junction inhibitors.

The Mechanism of Action (and Failure Points)

Understanding why background occurs requires visualizing the metabolic pathway. 5-EC is a "prodrug" that requires conversion to 5-Ethynyluridine (5-EU) by Cytosine Deaminase (CD) to be incorporated into RNA.[1]

G EC 5-Ethynylcytosine (5-EC) (Extracellular) CD Cytosine Deaminase (CD) EC->CD Entry NonTarget Non-Target Cell (No CD) EC->NonTarget Cell Target Cell (Expressing CD/UPRT) EU 5-Ethynyluridine (5-EU) CD->EU Deamination UPRT UPRT Enzyme EU->UPRT Phosphorylation EUMP 5-EU-Monophosphate (Incorporated into RNA) UPRT->EUMP RNA Synthesis Click CuAAC Click Reaction (Azide-Fluorophore) EUMP->Click Fixation & Permeabilization Signal Fluorescent Signal Click->Signal Leak Endogenous Deaminases? NonTarget->Leak Leak->EU Background Signal

Figure 1: The 5-EC Metabolic Labeling Pathway.[1][2] Specificity relies on the exclusive expression of CD/UPRT in target cells. Background arises if 5-EC is spontaneously deaminated or if the Click reaction is non-specific.

Optimized Protocol: Minimizing Background

This protocol integrates "washing" and "quenching" steps often omitted in standard kits.

Phase 1: Metabolic Labeling (Biological Specificity)

Critical Parameter: 5-EC Concentration.

  • Standard: 1 mM 5-EC.

  • Optimization: Titrate down to 0.2 mM - 0.5 mM . High concentrations overwhelm the salvage pathway and increase non-specific background in non-target cells [1].

  • Pulse Time: Keep pulses short (1-4 hours) to minimize bystander transfer and metabolic leakage.

Phase 2: Fixation & Permeabilization
  • Fixation: 3.7% Formaldehyde in PBS for 15 min at RT.

  • Permeabilization: 0.5% Triton X-100 in PBS for 20 min.

    • Tip: Ensure complete removal of fixation media; residual aldehydes can increase autofluorescence. Quench with 100 mM Glycine (pH 7.4) for 10 min if autofluorescence is high.

Phase 3: The Click Reaction (Chemical Specificity)

The Cocktail: Prepare fresh. Do not store.

Component Final Conc. Role Optimization for Background
Tris Buffer (pH 8.5) 100 mM Buffer pH > 8.0 accelerates reaction, allowing shorter incubation.
CuSO4 1-2 mM Catalyst Lower to 1 mM if using THPTA. Excess copper causes protein precipitation/haze.
THPTA Ligand 5-10 mM Cu(I) Stabilizer Essential. Prevents Cu(I) oxidation and background fluorescence. Ratio Cu:Ligand should be 1:5.
Azide-Fluorophore 1-5 µM Detection Titrate down. 1 µM is often sufficient. 10 µM (kit standard) is often too high.

| Sodium Ascorbate | 20-100 mM | Reductant | Add last . |

Reaction Steps:

  • Incubate cells with Click Cocktail for 30 minutes at Room Temperature (protected from light).

  • The "Background Killer" Wash:

    • Wash 1: PBS + 1 mM EDTA (removes copper ions).

    • Wash 2: PBS + 0.1% Tween-20 (removes non-specifically bound dye).

    • Wash 3: PBS (standard rinse).

    • Note: The EDTA wash is critical for removing copper-induced background fluorescence.

Troubleshooting FAQs

Q1: I see fluorescence in my "No CD/UPRT" control cells. Is the reagent defective?

  • Analysis: No. This is likely "metabolic leakage." Mammalian cells have very low levels of endogenous cytidine deaminases that can slowly convert 5-EC to 5-EU.

  • Solution:

    • Reduce 5-EC concentration (try 0.1 mM).

    • Use Tetrahydrouridine (THU) , a cytidine deaminase inhibitor, in the media? Wait—THU inhibits the CD enzyme you transfected. Do not use THU.

    • Instead, ensure your CD/UPRT expression is robust so you can lower the 5-EC dose while maintaining signal in target cells.

Q2: My background is "hazy" and covers the cytoplasm, not just the nucleus.

  • Analysis: This is unreacted fluorophore sticking to proteins (Click background), not metabolic incorporation (which would be nuclear/nucleolar).

  • Solution:

    • Switch to a more soluble fluorophore (e.g., Sulfo-Cyanine3-Azide instead of standard Cy3-Azide).

    • Increase the number of washes with 0.1% Tween-20 or 0.05% Triton X-100 after the click reaction.

    • Block cells with 3% BSA for 30 min before the Click reaction (unconventional but effective for sticky dyes).

Q3: Can I use 5-EC for DNA labeling?

  • Analysis: Generally, no. 5-EC is an RNA label.[1][2][3][4] For DNA, use 5-Ethynyl-2'-deoxyuridine (EdU) . If you see DNA staining with 5-EC, it implies conversion to the deoxy-form, which is rare but possible in highly proliferative cells with active salvage pathways.

References

  • Hida, N. et al. (2017).[4] "High-efficiency metabolic labeling of RNA in specific cell types using 5-ethynylcytosine." Nucleic Acids Research, 45(15), e142.

  • Grammel, M. et al. (2012). "Chemical reporters for monitoring RNA synthesis in the mouse." ChemBioChem, 13(6), 825-833.

  • Jao, C.Y. & Salic, A. (2008). "Exploring RNA transcription and turnover in vivo with fast-acting chemical reporters." Proceedings of the National Academy of Sciences, 105(41), 15779-15784.

Sources

Enhancing cellular permeability of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cellular Permeability of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Case ID: #N1-ETH-CYT-PERM Status: Open Assigned Specialist: Senior Application Scientist, Nucleoside Chemistry & Delivery

Executive Summary & Compound Verification

User Query: .

Initial Assessment (Critical Step): Before proceeding with permeability protocols, we must verify the structural intent. This compound is N1-ethynylcytosine (an N-alkynyl nucleobase).

  • Differentiation: This is distinct from 5-ethynylcytosine (5-EdC) , which is the standard metabolic label for DNA/RNA synthesis.

  • Biological Implication: Because the N1 position—normally the attachment point for ribose—is blocked by an ethynyl group, this molecule cannot be glycosylated via the salvage pathway to form a nucleotide. It will not be incorporated into DNA/RNA. It likely functions as a suicide inhibitor , a protein-binding probe , or a bio-orthogonal handle for specific enzymatic pockets.

The Permeability Challenge: As a polar heterocycle without a ribose tail, this molecule is "orphaned" from standard nucleoside transporters (ENT/CNT) and is too polar for efficient passive diffusion. The troubleshooting guide below addresses this specific "polar non-substrate" bottleneck.

Module 1: Physicochemical Barrier Analysis

Why is uptake failing? Your compound faces the "Polarity-Transporter Mismatch."

ParameterValue (Est.)Impact on Permeability
LogP < 0 (Hydrophilic)High Barrier. Lipophilic membranes repel the polar cytosine face.
H-Bond Donors 2 (Exocyclic -NH₂)High Barrier. Desolvation energy required to enter the lipid bilayer is high.
Transporter Affinity NullCritical. Lacks the ribose moiety required for SLC29A1 (ENT1) recognition.
Stability (N1-alkyne) ModerateRisk. N-alkynyl amides (ynamides) are hydrolytically stable at neutral pH but sensitive to strong acids.

Module 2: Chemical Strategy (Prodrug Derivatization)

Recommendation: If you have synthetic capability, the most robust solution is N4-Acylation . This strategy, validated by drugs like Capecitabine and Ara-C prodrugs, masks the polar exocyclic amine, increasing lipophilicity to drive passive diffusion.

Protocol: Synthesis of N4-Lipophilic Prodrugs
  • Concept: Attach a lipophilic chain (Valerate, Palmitate, or PEG) to the exocyclic amine (N4).

  • Mechanism: The modified molecule crosses the membrane via passive diffusion. Intracellular esterases/amidases cleave the N4-acyl group, releasing the free 4-Amino-1-ethynylpyrimidin-2(1H)-one inside the cytosol.

Step-by-Step Synthesis Guide:

  • Reagents: 4-Amino-1-ethynylpyrimidin-2(1H)-one, Acyl Chloride (e.g., Pentanoyl chloride), Pyridine (solvent/base).

  • Reaction: Dissolve base in dry pyridine at 0°C. Add 1.1 eq of Acyl Chloride dropwise.

  • Monitoring: Stir at RT for 2-4 hours. Monitor via TLC (expect significant Rf increase).

  • Workup: Quench with NaHCO₃, extract with DCM.

  • Validation: Verify the N-ethynyl group remains intact (distinct IR stretch ~2100-2200 cm⁻¹) and has not hydrated to an amide.

ProdrugMechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Compound N1-Ethynylcytosine (Polar, Impermeable) Prodrug N4-Acyl-N1-Ethynylcytosine (Lipophilic Prodrug) Compound->Prodrug Chemical Synthesis (N4-Acylation) Diffusion Passive Diffusion (High Efficiency) Prodrug->Diffusion Prodrug_In Prodrug (Intracellular) Diffusion->Prodrug_In Enzyme Carboxylesterase / Amidase Prodrug_In->Enzyme Hydrolysis Active Free N1-Ethynylcytosine (Trapped & Active) Enzyme->Active Release

Caption: Mechanism of N4-acyl prodrug activation.[1] The lipophilic modification enables passive diffusion, followed by enzymatic cleavage to release the active N1-ethynyl base.

Module 3: Formulation Strategy (Non-Synthetic)

If chemical modification is impossible, use Liposomal Encapsulation . Standard transfection reagents (Lipofectamine) are designed for nucleic acids (negatively charged) and work poorly for neutral bases.

Protocol: Cationic Liposome Loading
  • Lipid Mix: DOTAP:DOPE (1:1 molar ratio). DOPE is critical as a "helper lipid" to facilitate endosomal escape.

  • Hydration: Dissolve lipids in chloroform, evaporate to a thin film. Hydrate with a concentrated solution of your compound (PBS, pH 7.4).

    • Note: High concentration of the compound is required in the hydration buffer (e.g., 10 mM) to ensure sufficient passive loading.

  • Sizing: Extrude through 100 nm polycarbonate filters.

  • Treatment: Treat cells for 4 hours in serum-free media, then wash.

Module 4: Troubleshooting & FAQs

Q1: I see uptake, but the compound seems inactive. Why?

  • Diagnosis: The N-ethynyl group may have degraded.

  • Explanation: N-alkynyl amides (ynamides) can hydrate to form amides (–N–CO–CH₃) in acidic environments (e.g., lysosomes).

  • Fix: Use Chloroquine (50 µM) or Bafilomycin A1 during incubation to inhibit lysosomal acidification and prevent hydrolysis of the ethynyl handle.

Q2: Can I use DMSO to improve permeability?

  • Answer: Yes, but with limits.

  • Guide: DMSO increases membrane fluidity. You can safely go up to 0.5% - 1.0% (v/v) DMSO in the cell culture media.

  • Warning: Above 1%, DMSO induces differentiation in many cell lines (e.g., HL-60) and may alter the very phenotype you are studying.

Q3: How do I verify the compound is actually inside the cell?

  • Method: Click Chemistry "Pulse-Chase".

    • Incubate cells with 4-Amino-1-ethynylpyrimidin-2(1H)-one.

    • Wash cells x3 with PBS.

    • Fix and permeabilize (Methanol or Paraformaldehyde/Triton).

    • Perform CuAAC (Click reaction) with Azide-Fluorophore (e.g., Azide-Alexa488) .

    • Image via fluorescence microscopy.

    • Success Indicator: If the ethynyl group is intact and intracellular, you will see nuclear/cytosolic staining.

References

  • Prodrug Strategies for Nucleobases

    • Title: Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery.
    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Explains N4-acyl derivatives of cytosine (Ara-C)
    • URL:[Link]

  • Liposomal Formulation

    • Title: Nucleotides Entrapped in Liposome Nanovesicles as Tools for Therapeutic and Diagnostic Use.[2]

    • Source: MDPI / PMC.
    • Context: Details the encapsulation of hydrophilic nucleoside analogs in lipid bilayers.
    • URL:[Link]

  • Chemical Stability of Ynamides (N-Alkynes)

    • Title: N-Ethynylation of Anilides Decreases the Double-Bond Character of Amide Bond while Retaining trans-Conformation.[3]

    • Source: Chemistry - A European Journal (via PubMed).
    • Context: Validates the stability profile of N-ethynyl amides (ynamides) and their resistance to hydrolysis under neutral conditions.
    • URL:[Link]

  • Cytosine Analog Uptake Mechanisms

    • Title: Mechanism of uptake of the phosphonate analog (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC).[4]

    • Source: PubMed.
    • Context: Establishes fluid-phase endocytosis as a backup mechanism when transporters fail.
    • URL:[Link]

Sources

Technical Support Center: HPLC Analysis of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Methodologies for 1-Ethynylcytosine Analysis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary & Compound Profile

User Context: You are likely analyzing 4-Amino-1-ethynylpyrimidin-2(1H)-one (commonly referred to as 1-Ethynylcytosine ) as a synthetic intermediate, potentially in the pathway of nucleoside analog antivirals (e.g., Islatravir/EFdA precursors) or as a "suicide inhibitor" probe.

The Analytical Challenge: This molecule presents a "perfect storm" for HPLC difficulties:

  • High Polarity: The cytosine core leads to poor retention on standard C18 columns (elution near the void volume).

  • Basicity: The N3 nitrogen (pKa ~4.6) and exocyclic amine interact strongly with residual silanols, causing severe peak tailing.

  • Reactivity: The N-ethynyl (ynamine) moiety is chemically distinct from standard C-ethynyl groups. It is susceptible to hydrolysis (forming 1-acetylcytosine) and metal-catalyzed degradation (acetylide formation) inside stainless steel HPLC systems.

Troubleshooting Guide: Common Failure Modes
Issue #1: "My analyte elutes in the void volume (t0) or shows no retention."

The Mechanism: 1-Ethynylcytosine is highly hydrophilic. On a standard C18 column with high organic content or even 5% organic start, the "solvophobic theory" of retention fails because the molecule prefers the mobile phase over the stationary phase.

Corrective Protocol:

  • Stop: Do not simply lower the organic modifier to 0% on a standard C18 column; this causes "phase dewetting" (pore collapse), leading to loss of retention reproducibility.

  • Solution A (Modern RP): Switch to a Polar-Embedded C18 or AQ-C18 column. These phases have hydrophilic groups near the silica surface that allow operation in 100% aqueous buffer without dewetting.

  • Solution B (HILIC): If RP fails, use Hydrophilic Interaction Liquid Chromatography (HILIC) with a bare silica or Amide column.

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.8).

    • Elution Order: The impurity (Cytosine) will likely elute after the 1-ethynyl derivative due to higher polarity.

Issue #2: "The peak is tailing severely (As > 1.5)."

The Mechanism: At neutral pH (6-8), the cytosine core is uncharged but the silica surface silanols (Si-OH) are ionized (Si-O⁻). The basic amine of your analyte interacts ionically with these silanols. At acidic pH (<3), the silanols are suppressed, but the cytosine N3 becomes protonated (cationic), leading to "ion-exclusion" or secondary repulsion effects.

Corrective Protocol:

  • Buffer Selection: Use Phosphate Buffer (20-50 mM) adjusted to pH 2.5 - 3.0 .

    • Why? Phosphate suppresses silanol activity effectively and masks the cationic charge better than formate/acetate.

  • Additive: If using MS-compatible buffers (Formate/Acetate) and tailing persists, add 5-10 mM Ammonium Fluoride (if column compatible) or use a "Charged Surface Hybrid" (CSH) column designed for bases.

Issue #3: "I see a 'Ghost Peak' that grows over time in the autosampler."

The Mechanism (The Ynamine Risk): The N-C≡CH bond is a ynamine . Under acidic aqueous conditions, ynamines are prone to hydration.

  • Reaction:R2N-C≡CH + H2O → [Enol Intermediate] → R2N-C(=O)CH3

  • Result: Your analyte converts to 1-Acetylcytosine .

Corrective Protocol:

  • Thermostat: Set autosampler temperature to 4°C .

  • pH Window: Avoid leaving the sample in highly acidic diluents (pH < 2) for extended periods. Dilute samples in neutral buffer or water/acetonitrile (90:10) immediately before injection.

  • Metal Passivation: Terminal alkynes can react with iron/copper in HPLC frits. If recovery is low, add 0.1 mM EDTA to the mobile phase or use a PEEK-lined column.

Validated Experimental Workflow

Below is a starting point method designed to balance retention and stability.

ParameterRecommendationRationale
Column Polar-Embedded C18 (e.g., Waters T3, Phenomenex Kinetex F5, or similar)Prevents dewetting in high aqueous; improves retention of polar bases.
Dimensions 150 x 4.6 mm, 3.0 µm or 2.7 µm Core-ShellStandard analytical scale; core-shell gives better efficiency for polar compounds.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Suppresses silanols; maintains analyte in protonated state for consistent behavior.
Mobile Phase B Acetonitrile (HPLC Grade)Standard organic modifier. Methanol can cause higher pressure and different selectivity.
Gradient 0-2 min: 3% B (Isocratic)2-10 min: 3% → 30% B10-12 min: 30% → 90% B (Wash)Starts highly aqueous to retain the polar head; shallow gradient separates impurities.
Flow Rate 1.0 mL/minStandard.[1][2][3]
Detection UV @ 270 nmMax absorbance for Cytosine chromophore.
Temp Column: 30°CControls viscosity and kinetics.
Diagnostic Logic & Visualizations
Figure 1: Troubleshooting Decision Matrix

Use this logic flow to diagnose peak shape and retention issues.

TroubleshootingFlow Start Start: Analyze Chromatogram CheckRetention Is k' < 1.0? (Eluting in Void?) Start->CheckRetention CheckShape Is Tailing Factor > 1.5? CheckRetention->CheckShape No SolRet1 Switch to AQ-C18 or Polar-Embedded CheckRetention->SolRet1 Yes (RP) SolRet2 Switch to HILIC Mode (Amide Column) CheckRetention->SolRet2 RP Fails CheckGhost Ghost Peaks / Loss of Area? CheckShape->CheckGhost No SolShape1 Lower pH to 2.5-3.0 (Suppress Silanols) CheckShape->SolShape1 Yes SolStab1 Check Autosampler Temp (Set to 4°C) CheckGhost->SolStab1 Degradation SolStab2 Passivate System (Add EDTA or use PEEK) CheckGhost->SolStab2 Metal Interaction SolShape2 Increase Buffer Conc. (20mM -> 50mM) SolShape1->SolShape2 Still Tailing

Caption: Decision matrix for diagnosing retention loss, peak tailing, and analyte instability for 1-Ethynylcytosine.

Figure 2: The "Ynamine" Degradation Pathway

Understanding the chemistry behind the "Ghost Peak."

Degradation Analyte 1-Ethynylcytosine (Analyte) Intermediate Enol/Ketene Intermediate Analyte->Intermediate Hydration Cytosine Cytosine (Hydrolysis) Analyte->Cytosine N-C Cleavage (Extreme pH) Acid H+ / H2O (Acidic Diluent) Product 1-Acetylcytosine (Impurity Peak) Intermediate->Product Tautomerization

Caption: Potential degradation pathways of the N-ethynyl group in aqueous acidic media, leading to acetylated impurities or cleavage.

Frequently Asked Questions (FAQs)

Q: Can I use UV detection at 254 nm? A: Yes, but 270-275 nm is generally superior for cytosine derivatives. The absorption maximum (


) for the pyrimidin-2(1H)-one chromophore is typically around 270 nm. Using 254 nm may reduce sensitivity by 20-30%.

Q: Why does my baseline drift downwards during the gradient? A: This is likely due to the UV cutoff of your buffer or ion-pairing reagent. If using Acetate/Formate at 254 nm, you will see drift. Phosphate is transparent. If using TFA (Trifluoroacetic acid) , the baseline often drifts; ensure you balance the absorbance of Mobile Phase A and B (e.g., add 0.05% TFA to A and 0.04% TFA to B) to flatten the baseline.

Q: Can I use Ion-Pairing Reagents (e.g., Octanesulfonic Acid)? A: Yes, this is the "traditional" method for separating polar bases on C18 [1]. However, ion-pairing reagents are sticky (hard to wash off columns) and generally incompatible with Mass Spectrometry (LC-MS) . If you are doing simple QC with UV, it works well. If you need MS, use the Polar-Embedded column approach described above.

Q: Is the ethynyl group stable to metal ions? A: Terminal alkynes can form acetylides with copper or iron, which may precipitate or catalyze degradation. If you observe poor linearity or missing area at low concentrations, flush your LC system with a passivation solution (e.g., 6M Nitric Acid—remove column first!) or add 0.1 mM EDTA to Mobile Phase A.

References
  • Sielc Technologies. (n.d.). HPLC Separation of Cytidine and Cytosine Using the Hydrogen Bonding Method. Retrieved from

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from

  • MDPI. (2025). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. Retrieved from

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from

  • Sigma-Aldrich. (2025). HPLC Troubleshooting Guide: Peak Tailing. Retrieved from

Sources

Reducing copper toxicity in live-cell labeling with 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers utilizing 4-Amino-1-ethynylpyrimidin-2(1H)-one (an alkyne-functionalized Cytosine analog) for metabolic labeling.

While the probe itself is generally non-toxic during incubation, the subsequent detection step—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —is the primary source of cellular toxicity. This guide focuses on minimizing copper-induced Reactive Oxygen Species (ROS) to preserve cell morphology and fluorescence signal.

Status: Active Lead Scientist: Senior Application Specialist Topic: Reducing Cu(I) Toxicity in Live/Fixed Cell Labeling

Chemist's Validation & Nomenclature Check

User Alert: You specified 4-Amino-1-ethynylpyrimidin-2(1H)-one .

  • Chemical Structure: This describes Cytosine with an ethynyl group attached directly to the N1 nitrogen.

  • Application Note: In metabolic labeling, the N1 position is typically occupied by the ribose/deoxyribose sugar. If your molecule lacks the sugar (i.e., it is the nucleobase only), cellular uptake and conversion to the triphosphate (required for DNA/RNA incorporation) relies on salvage pathway phosphoribosyltransferases.

  • Common Analog: Most researchers use 5-Ethynyl-2'-deoxycytidine (EdC) or 5-Ethynylcytosine (5-EC) where the alkyne is at the C5 position, preserving the N1-glycosidic bond.

  • Relevance: The troubleshooting steps below apply universally to any alkyne-tagged cytosine analog requiring Copper-Click detection.

The Core Problem: Why is the Reaction Toxic?

The standard CuAAC reaction requires Copper(II) Sulfate (


) and a reducing agent (Sodium Ascorbate) to generate the active Cu(I) catalyst.[1][2]

The Toxicity Cascade (Fenton Chemistry):

  • Reduction: Ascorbate reduces

    
     to 
    
    
    
    .
  • Oxidation: In the presence of atmospheric oxygen (

    
    ), 
    
    
    
    is unstable and rapidly oxidizes back to
    
    
    , generating Superoxide (
    
    
    ).
  • Damage: Superoxide dismutates to Hydrogen Peroxide (

    
    ), which reacts with 
    
    
    
    to form the highly destructive Hydroxyl Radical (
    
    
    )
    .
    • Result: Lipid peroxidation (membrane holes), DNA fragmentation, and fluorophore bleaching.

Visualization: The Toxicity Pathway vs. Ligand Protection

CopperToxicity cluster_protection Protective Mechanism Cu2 Cu(II) Sulfate Cu1 Active Cu(I) Cu2->Cu1 Reduced by Ascorbate Asc Ascorbate ROS ROS Generation (Superoxide / OH•) Cu1->ROS Unprotected Oxidation SafeClick Safe Triazole Formation Cu1->SafeClick Ligand-Stabilized Catalysis O2 Atmospheric O2 CellDeath Cell Death & Signal Loss ROS->CellDeath Ligand Protective Ligand (BTTES / THPTA) Ligand->Cu1 Chelation

Caption: Unprotected Cu(I) reacts with Oxygen to form ROS (Red path). Ligands like BTTES chelate Cu(I), blocking Oxygen access while permitting the Click reaction (Green path).

Optimized Protocol: The "Cell-Safe" Workflow

To reduce toxicity, you must switch from standard TBTA ligands to BTTES or THPTA and strictly control copper ratios.

Reagent Preparation
ComponentStandard (Toxic)Optimized (Low Toxicity) Function
Ligand TBTA (DMSO soluble)BTTES (Water soluble)Stabilizes Cu(I); BTTES is superior for cell viability.
Copper Source

(1 mM)

(50 µM)
Source of catalyst.
Ratio (Cu:Ligand) 1:1 or 1:21:5 or 1:6 Excess ligand is critical to sequester all free copper.
Reducing Agent Sodium Ascorbate (High)Sodium Ascorbate (2.5 mM) Keeps Cu in +1 state; keep concentration low to limit ROS.
Azide Standard FluorophorePicolyl Azide (Optional)Picolyl azides chelate Cu internally, boosting speed at low [Cu].[3]
Step-by-Step Methodology
  • Metabolic Labeling:

    • Incubate cells with 4-Amino-1-ethynylpyrimidin-2(1H)-one (typically 10-50 µM) for the desired duration (e.g., 1-4 hours for nascent RNA/DNA).

    • Note: If performing live-cell click, proceed to step 3 immediately (High Risk). If fixing (Recommended), proceed to step 2.

  • Fixation (Recommended):

    • Wash cells 2x with PBS.

    • Fix with 4% Paraformaldehyde (PFA) for 15 min.

    • Permeabilize with 0.25% Triton X-100 (if targeting nuclear DNA/RNA).

  • The "Safe" Click Reaction Cocktail:

    • Order of addition is critical. Prepare the "Master Mix" in a separate tube before adding to cells.

    • Step A: Mix PBS + Azide Fluorophore (final 1-5 µM).

    • Step B: Premix

      
       (final 50 µM)  and BTTES (final 300 µM)  in a small volume of water. Let sit for 30 seconds to form the complex.
      
    • Step C: Add the Cu-BTTES complex to the PBS/Azide solution.

    • Step D: Add Sodium Ascorbate (final 2.5 mM) last.

    • Step E: Immediately add the full cocktail to cells.

  • Incubation:

    • Incubate for 30 minutes at Room Temperature in the dark.

    • Crucial: Do not exceed 60 minutes.

  • Stop & Wash:

    • Aspirate cocktail.

    • Wash 2x with PBS containing 1 mM EDTA . (EDTA strips remaining copper ions from cell membranes).

Troubleshooting & FAQs

Q1: My cells are detaching or looking "shriveled" after the Click reaction. Why?

Diagnosis: Copper-induced oxidative stress (ROS) has compromised the membrane or cytoskeleton. Solution:

  • Switch Ligand: If using TBTA, switch to BTTES immediately. BTTES has a negative charge that repels it from cell membranes, keeping the copper toxicity extracellular (if live) or less damaging to structures.

  • Add Aminoguanidine: Add 1 mM Aminoguanidine to the reaction cocktail. This scavenges byproducts of ascorbate oxidation.

  • Reduce Copper: Drop

    
     to 20 µM. To maintain reaction efficiency at this low level, you must use a Picolyl Azide  fluorophore (e.g., Alexa Fluor 488 Picolyl Azide).
    
Q2: I see high background fluorescence (non-specific binding).

Diagnosis: The fluorophore is sticking to proteins, or Copper is precipitating the dye. Solution:

  • Pre-complexing: Ensure you mix

    
     and the Ligand before adding them to the rest of the mix. Free copper precipitates dyes.
    
  • BSA Block: Add 1% BSA (Bovine Serum Albumin) to the Click Cocktail. It acts as a scavenger for sticky dyes.

  • The EDTA Wash: Ensure the post-click wash contains 10 mM EDTA to chelate non-specifically bound copper-fluorophore complexes.

Q3: Can I perform this reaction on LIVE cells (without fixation)?

Diagnosis: You want to sort cells by flow cytometry or image dynamics after labeling. Solution:

  • Yes, but with caveats. Standard CuAAC kills live cells within minutes.

  • Protocol Modification:

    • Use BTTES (Mandatory).

    • Limit reaction time to 3-5 minutes .

    • Use Picolyl Azides to allow Copper concentrations as low as 10-20 µM.

    • Alternative: If toxicity is still too high, switch to Copper-Free Click (SPAAC) using an Azide-functionalized cytosine and a DBCO-fluorophore, though this requires a different starting probe.

Q4: My fluorescence signal is weak compared to EdU/EdC.

Diagnosis: Poor incorporation of the N1-ethynyl probe. Solution:

  • As noted in the "Chemist's Validation," N1-substituted bases are often poor substrates for salvage enzymes.

  • Test: Compare your signal against a positive control using 5-Ethynyl-2'-deoxycytidine (EdC) . If EdC works and your probe doesn't, the issue is biological uptake/incorporation, not the click reaction.

Troubleshooting Logic Tree

Troubleshooting Start Start: Evaluate Results Problem Identify Issue Start->Problem DeadCells Issue: Cell Death / Detachment Problem->DeadCells WeakSignal Issue: Weak / No Signal Problem->WeakSignal HighBackground Issue: High Background Problem->HighBackground Sol1 Switch to BTTES Ligand (Keep Cu away from membranes) DeadCells->Sol1 Sol2 Lower Cu to 20µM Use Picolyl Azides DeadCells->Sol2 Sol3 Check Probe Structure (Is it N1 or C5 substituted?) WeakSignal->Sol3 Sol4 Increase Ligand:Cu Ratio (Ensure Cu(I) stability) WeakSignal->Sol4 Sol5 Add BSA to Cocktail HighBackground->Sol5 Sol6 Wash with 10mM EDTA HighBackground->Sol6

Caption: Decision matrix for troubleshooting common issues in Copper-Catalyzed Click Labeling.

References

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie International Edition. (Establishes BTTES as the superior ligand for reducing toxicity).

  • Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling."[3] Angewandte Chemie. (Describes Picolyl Azides for low-copper labeling).

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. (The foundational paper for THPTA and ligand-assisted click).

  • Kennedy, D.C., et al. (2011). "Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions." Bioconjugate Chemistry.

Sources

pH stability and buffer selection for 4-Amino-1-ethynylpyrimidin-2(1H)-one experiments

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for 4-Amino-1-ethynylpyrimidin-2(1H)-one .

Important Chemical Distinction: Based on standard IUPAC nomenclature, this compound is Cytosine derivatized with an ethynyl group at the N1 position .[1][2] This creates a N-alkynyl heterocyclic system (specifically an ynamide derivative within the urea framework of the ring).[3] This is chemically distinct from the more common 5-ethynylcytosine (5-EdC), where the alkyne is on the carbon ring.[3] The stability profiles are radically different:

  • 5-Ethynylcytosine: Highly stable C-C bond.[2][3]

  • 1-Ethynylcytosine (N1-alkynyl): Potentially acid-sensitive (ynamide hydration) and electrophilic.[3]

The following guide addresses the specific challenges of the N1-ethynyl species.

Chemical Stability & pH Profiling

Core Issue: The N1-ethynyl group transforms the N1-nitrogen into an ynamide-like center.[3] While the aromatic character of the pyrimidine ring provides some stabilization, N-alkynyl derivatives are thermodynamically predisposed to acid-catalyzed hydration .[3]

Stability Thresholds
ParameterRangeRisk AssessmentMechanism of Failure
Critical Acidic Limit pH < 5.5HIGH Protonation of N3 (pKa ~4.[3]6) or the alkyne

-carbon facilitates water attack, leading to hydration of the alkyne to an acetyl group or N-C bond cleavage.
Optimal Window pH 7.2 – 7.8LOW The unprotonated pyrimidine ring stabilizes the N1-alkyne.
Basic Limit pH > 9.5MODERATE Risk of base-catalyzed deamination (Cytosine

Uracil) or nucleophilic attack on the alkyne if electrophiles are present.[3]
The "Hydration Trap" (Scientific Context)

Unlike standard nucleosides where the N1 is protected by a glycosidic bond, the N1-ethynyl group is exposed.[1] In acidic media, the electron density of the triple bond can capture a proton, forming a highly reactive keteniminium intermediate.[1] This reacts instantly with water.

  • Result: Loss of the "click" handle (alkyne) and formation of a non-reactive ketone or amide byproduct.[2]

  • Prevention: Maintain pH > 7.0 at all times.

Buffer Selection Guide

Selection depends on your downstream application (e.g., CuAAC "Click" Chemistry, biological assays, or HPLC).[1][2][3]

Recommended Buffers
Buffer SystempH RangeCompatibilityNotes
HEPES 7.0 – 8.0Excellent Non-nucleophilic; does not complex Copper (crucial for Click chemistry).[3] Ideal for maintaining the N1-ethynyl stability.[2][3]
MOPS 6.5 – 7.9Good Similar to HEPES; excellent structural stability for pyrimidines.[2]
PBS (Phosphate) 7.2 – 7.6Conditional Avoid if using Copper (Cu) catalysts. Phosphates precipitate Cu(I)/Cu(II), killing the click reaction.[1][2][3] Safe for storage if no metals are present.[2]
Tris-HCl 7.0 – 8.5Caution Primary amines in Tris can potentially react with the activated N-alkyne over long periods (Michael addition) or chelate Copper.[3] Use only if necessary.
Buffer Decision Tree

BufferSelection Start Select Application Click CuAAC (Click Chemistry) Start->Click Storage Storage / HPLC Start->Storage CuCheck Is Copper (Cu) involved? Click->CuCheck RecHEPES RECOMMENDED: HEPES (50mM, pH 7.4) Storage->RecHEPES RecPBS RECOMMENDED: PBS (pH 7.4) Storage->RecPBS CuCheck->RecHEPES Yes AvoidTris AVOID: Tris (Amine interference) Phosphate (Precipitation) CuCheck->AvoidTris Yes

Figure 1: Decision matrix for buffer selection to ensure N1-ethynyl stability and reaction efficiency.

Standard Operating Protocols (SOPs)

SOP 1: Stock Solution Preparation
  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard.[1][2][3]

  • Concentration: Prepare at 10–50 mM.

  • Procedure:

    • Weigh compound in a humidity-controlled environment (hygroscopic salts accelerate degradation).[2][3]

    • Add DMSO.[2] Vortex until fully dissolved.

    • QC Check: The solution should be clear. Any turbidity suggests polymerization or salt contamination.

    • Storage: Aliquot into amber vials. Store at -20°C. Avoid freeze-thaw cycles which introduce condensation (water) and drive hydrolysis.[3]

SOP 2: Aqueous Dilution (The "Crash" Risk)

Users often report precipitation when diluting hydrophobic alkynes into buffer.[1][2][3]

  • Pre-warm the buffer to room temperature (25°C).

  • Add the DMSO stock slowly to the buffer while vortexing (do not add buffer to stock).[2]

  • Limit: Keep final DMSO concentration < 10% (v/v) to prevent enzyme inhibition, or < 1% for cell-based assays.

Troubleshooting & FAQs

Q1: My "Click" reaction failed. The starting material is gone, but no product formed.[1]

Diagnosis: This is classic N1-alkyne hydrolysis .[2][3]

  • Cause: The reaction pH likely dropped below 6.[2]0. CuAAC reactions can generate protons (depending on the ligand/reductant system), causing local acidification.[1][2][3]

  • Fix: Increase buffer strength (e.g., 100 mM HEPES pH 7.5) to buffer the reaction capacity. Verify pH before and after adding the copper catalyst.[2]

Q2: Can I use this compound in cell culture media?

Answer: Yes, but with strict caveats.

  • Issue: Media often contains serum (nucleases/proteases) and varying pH (due to CO2).[1][2][3]

  • Protocol: Add the compound immediately before the experiment. Do not incubate for >24 hours without checking stability. The N1-ethynyl bond is not a natural glycosidic bond; it is susceptible to enzymatic cleavage by amidases or spontaneous hydrolysis in acidic lysosomes.[3]

Q3: I see a new peak at [M+18] in my LC-MS. What is it?

Answer: That is the hydration product .[2]

  • Chemistry: Alkyne (-C≡CH) + H2O

    
     Ketone (-C(=O)CH3).[3]
    
  • Meaning: Your buffer is too acidic, or your LC-MS mobile phase is too aggressive (e.g., 0.1% Formic Acid).[1][3]

  • Solution: Switch to Ammonium Acetate (pH 6.[1][2][3]5) for LC-MS analysis to prevent on-column degradation.

Q4: Is this the same as 5-Ethynylcytosine (EdC)?

Answer: NO.

  • 5-EdC: Alkyne is on Carbon-5. Very stable. Used for DNA synthesis labeling.

  • 1-Ethynylcytosine: Alkyne is on Nitrogen-1.[3] Reactive. Used as a specific probe or inhibitor.[2]

  • Check your vial: If you intended to label DNA replication (EdU/EdC method), you likely bought the wrong compound.[1][2] 1-Ethynylcytosine cannot be incorporated into DNA by polymerases because the N1 position (required for sugar attachment) is blocked.[3]

References

  • PubChem. (2025).[1][2][3] Cytosine: Chemical and Physical Properties (pKa and Stability).[1][2][3][4] National Library of Medicine.[2] Link

  • Evano, G., et al. (2019).[1][2][3] Preparation and Utility of N-Alkynyl Azoles in Synthesis. PMC - NIH.[2][3] (Discusses the stability and reactivity profiles of N-alkynyl heterocycles). Link

  • BenchChem. (2025).[1][2][3] Sonogashira Coupling of Halo-pyrimidines.[2][3][5] (Provides context on the stability of alkynyl-pyrimidine adducts). Link[1][2][3]

  • Hong, V., et al. (2009).[1][2][3] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. (Standard protocols for buffer selection in CuAAC). Link[1][2][3]

Sources

Validation & Comparative

A Comparative Guide to the HPLC and Mass Spectrometry Characterization of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, experience-driven approach to the analytical characterization of 4-Amino-1-ethynylpyrimidin-2(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry. We will explore the strategic selection and optimization of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) methods, offering a comparative analysis of different approaches to ensure robust and reliable data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive analytical profile for this and structurally related molecules.

Introduction: The Analytical Challenge

4-Amino-1-ethynylpyrimidin-2(1H)-one is a small, polar molecule containing a pyrimidine core, a primary amine, and an ethynyl group. This unique combination of functional groups presents a distinct set of challenges and considerations for analytical method development. The polarity of the molecule can make it difficult to retain on traditional reversed-phase HPLC columns, while the presence of the basic amine and the pyrimidine ring influences its ionization and fragmentation behavior in mass spectrometry. The primary objectives of our characterization are to confirm the compound's identity, assess its purity, and establish a reliable method for its quantification.

Strategic Selection of HPLC Methodology: A Comparative Analysis

The separation of polar molecules like 4-Amino-1-ethynylpyrimidin-2(1H)-one requires careful consideration of the stationary and mobile phases.[1] While reversed-phase HPLC is a common starting point, its effectiveness can be limited for highly polar analytes.[2][3]

Option 1: Reversed-Phase Liquid Chromatography (RPLC)

Reversed-phase chromatography separates molecules based on their hydrophobicity, with non-polar compounds interacting more strongly with the non-polar stationary phase.[4] For a polar compound like ours, achieving adequate retention on a standard C18 column can be challenging.

  • Advantages: Wide availability of columns, extensive literature, and generally good reproducibility.

  • Disadvantages: Poor retention of very polar compounds, potentially requiring the use of ion-pairing reagents which can be detrimental to MS performance.[2]

Option 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful alternative for the separation of polar and hydrophilic compounds.[5][6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

  • Advantages: Excellent retention of polar analytes, use of MS-friendly mobile phases, and orthogonal selectivity compared to RPLC.[5]

  • Disadvantages: Can be more sensitive to mobile phase composition and water content, potentially leading to longer equilibration times.

Recommended Approach: A Method Development Strategy

For 4-Amino-1-ethynylpyrimidin-2(1H)-one, a HILIC-based method is the recommended starting point due to the molecule's inherent polarity. However, a comprehensive comparison should involve screening both RPLC and HILIC columns to determine the optimal separation.

Experimental Protocols

Sample Preparation
  • Prepare a stock solution of 4-Amino-1-ethynylpyrimidin-2(1H)-one at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Perform serial dilutions to create working standards for linearity and sensitivity assessment.

  • For analysis, dilute the sample in the initial mobile phase to ensure good peak shape.

HPLC Method Comparison
ParameterReversed-Phase (RPLC) Method Hydrophilic Interaction (HILIC) Method
Column C18, 2.1 x 100 mm, 1.8 µmAmide or bare silica, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water90% Acetonitrile, 10% Water, 10 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile50% Acetonitrile, 50% Water, 10 mM Ammonium Formate
Gradient 5% to 95% B over 10 minutes95% to 50% A over 10 minutes
Flow Rate 0.3 mL/min0.3 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL2 µL

Mass Spectrometry Characterization: Unveiling the Molecular Identity

Mass spectrometry provides crucial information about the molecular weight and structure of the analyte. Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 4-Amino-1-ethynylpyrimidin-2(1H)-one.[7][8]

Ionization and Detection
  • Ionization Mode: Positive ion mode ESI is expected to be most effective due to the presence of the basic amino group, which can be readily protonated to form the [M+H]⁺ ion.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is recommended for accurate mass measurement, which aids in confirming the elemental composition.[9] A triple quadrupole mass spectrometer is ideal for targeted quantification.[9]

Expected Mass and Fragmentation

The monoisotopic mass of 4-Amino-1-ethynylpyrimidin-2(1H)-one (C₆H₅N₃O) is approximately 135.0433 Da. The expected protonated molecule [M+H]⁺ would have an m/z of approximately 136.0511.

Tandem mass spectrometry (MS/MS) experiments are essential for structural elucidation. The fragmentation of pyrimidine derivatives can follow characteristic pathways, often involving the loss of small neutral molecules or cleavage of the ring structure.[10][11][12]

Workflow and Data Interpretation

The following diagram illustrates the integrated HPLC-MS workflow for the characterization of 4-Amino-1-ethynylpyrimidin-2(1H)-one.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_columns Column Comparison cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Prepare 1 mg/mL Stock Solution Dilute Create Working Standards Prep->Dilute HPLC Inject onto HPLC Dilute->HPLC RPLC Reversed-Phase (C18) HPLC->RPLC Method 1 HILIC HILIC (Amide/Silica) HPLC->HILIC Method 2 MS Electrospray Ionization (ESI+) RPLC->MS HILIC->MS MS1 Full Scan (MS1) Accurate Mass Confirmation MS->MS1 MS2 Tandem MS (MS/MS) Fragmentation Analysis MS1->MS2 Purity Purity Assessment (Peak Area %) MS2->Purity Identity Identity Confirmation (m/z and Fragments) MS2->Identity Quant Quantification (Standard Curve) Identity->Quant

Sources

Comparative NMR Validation Guide: 4-Amino-1-ethynylpyrimidin-2(1H)-one vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural validation of 4-Amino-1-ethynylpyrimidin-2(1H)-one (N1-ethynylcytosine). Given the structural rarity of N1-alkynyl nucleobases compared to their C5-substituted counterparts (e.g., 5-ethynylcytosine), this document focuses on regiospecific differentiation .

We objectively compare the NMR spectral signatures of the target N1-ethynyl compound against its two primary alternatives:

  • 5-Ethynylcytosine (EdC Base): The commercially dominant isomer used in click-chemistry proliferation assays.

  • 1-Propargylcytosine: A stable N1-substituted analog often confused with N1-ethynyl derivatives.

Key Insight: The validation of 4-Amino-1-ethynylpyrimidin-2(1H)-one relies on confirming the presence of vicinal H5-H6 coupling (distinguishing it from 5-substituted analogs) and the absence of methylene protons (distinguishing it from propargyl analogs).

Chemical Identity & Structural Context

The target compound is an ynamide (N-alkynyl amide), a class of compounds that requires rigorous validation due to potential hydrolytic instability compared to N-alkylated analogs.

CompoundIUPAC NameStructure NoteKey Stability Challenge
Target Product 4-Amino-1-ethynylpyrimidin-2(1H)-one Ethynyl group directly on N1 .Hydrolytic sensitivity of the N-C≡C bond (Ynamide).
Alternative A (Standard) 4-Amino-5-ethynylpyrimidin-2(1H)-one Ethynyl group on C5 .Highly stable; commercial standard (EdC).
Alternative B (Analog) 1-(Prop-2-ynyl)cytosine Propargyl group (-CH₂-C≡CH) on N1 .Stable N-alkyl bond.
Experimental Protocol: NMR Acquisition

To ensure high-resolution separation of labile protons and coupling constants, the following protocol is mandatory.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS. Rationale: Chloroform induces stacking aggregation in cytosines, broadening signals. DMSO ensures sharp NH signals.

  • Concentration: 5–10 mg in 600 µL.

  • Instrument: 400 MHz minimum (500 MHz recommended for resolution of H5/H6 roofing effects).

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (standard 1H) and hsqcetgp (HSQC) to confirm carbon attachments.

Comparative Spectral Analysis (1H NMR)

The following table contrasts the predicted signature of the Target Product with the experimental baselines of its alternatives.

Table 1: 1H NMR Chemical Shift Comparison (δ ppm in DMSO-d₆)
Proton EnvironmentTarget: 1-Ethynylcytosine (Predicted)Alt A: 5-Ethynylcytosine (Experimental Reference)Alt B: 1-Propargylcytosine (Experimental Reference)differentiation Logic
H-6 (Pyrimidine) 7.60 – 7.80 (Doublet) 7.95 – 8.20 (Singlet) 7.65 (Doublet)CRITICAL: 5-substitution eliminates H5, collapsing H6 to a Singlet. N1-substitution retains H5-H6 coupling.
H-5 (Pyrimidine) 5.70 – 5.90 (Doublet) Absent (Substituted)5.75 (Doublet)Presence of H5 confirms the C5 position is open (validating N1-substitution).
Coupling (³J H5-H6) 7.0 – 7.5 Hz N/A7.2 HzTypical cis-alkene coupling in the pyrimidine ring.
Ethynyl Proton (≡C-H) 3.80 – 4.20 (Singlet) 4.08 (Singlet)3.20 (Triplet)CRITICAL: Propargyl ethynyl couples to the -CH₂- (Triplet). Direct N-ethynyl is a Singlet.
Linker (-CH₂-) AbsentAbsent4.50 (Doublet/Singlet) Presence of aliphatic signals ~4.5 ppm indicates Propargyl, not Ethynyl.
Amino (-NH₂) 7.10 – 7.40 (Broad)6.90 – 7.60 (Broad)7.20 (Broad)Non-diagnostic; exchangeable.

Technical Note: The chemical shift of H-6 in the 5-ethynyl isomer is significantly deshielded (>7.9 ppm) due to the anisotropy of the adjacent triple bond and the ring current. In the N1-ethynyl target, H-6 is shielded relative to the 5-isomer.

Structural Validation Workflow

Use this logic flow to interpret the NMR data and confirm the product identity.

NMR_Validation Start Acquire 1H NMR Spectrum (DMSO-d6) Check_H6 Analyze Pyrimidine Region (7.5 - 8.5 ppm) Start->Check_H6 Is_Singlet Is H-6 a Singlet? Check_H6->Is_Singlet Result_5Ethynyl Identity: 5-Ethynylcytosine (C5-Substituted) Is_Singlet->Result_5Ethynyl Yes Check_Linker Analyze Aliphatic Region (3.0 - 5.0 ppm) Is_Singlet->Check_Linker No (Doublet) Is_Methylene Is there a CH2 signal (~4.5 ppm)? Check_Linker->Is_Methylene Result_Propargyl Identity: 1-Propargylcytosine (Impurity/Analog) Is_Methylene->Result_Propargyl Yes Check_Ethynyl Check Ethynyl Proton (~3.8-4.2 ppm) Is_Methylene->Check_Ethynyl No Is_Singlet_Eth Is Ethynyl H a Singlet? Check_Ethynyl->Is_Singlet_Eth Result_Target VALIDATED TARGET: 4-Amino-1-ethynylpyrimidin-2(1H)-one Is_Singlet_Eth->Result_Target Yes Result_Unknown Unknown/Degradation Product (Check MS) Is_Singlet_Eth->Result_Unknown No

Figure 1: Decision tree for the regiospecific assignment of ethynyl-substituted cytosines based on 1H NMR multiplicity.

Advanced Validation: 13C NMR & HMBC

For definitive proof of the N1-alkynyl linkage (excluding salt formation or non-covalent association), 13C NMR is required.

  • C5-Ethynyl (Alternative): The alkyne carbons appear at ~76 ppm and ~83 ppm . The C5 quaternary carbon appears at ~90 ppm (shielded).

  • N1-Ethynyl (Target): The N-attached alkyne carbon (C1') is significantly deshielded due to the direct nitrogen attachment, typically appearing >120 ppm (ynamide character), while the terminal carbon remains at ~70-80 ppm .

  • HMBC Correlation:

    • Target: Strong correlation between H-6 and the N1-alkyne carbon .

    • Alternative (5-Ethynyl): Strong correlation between Ethynyl-H and C5/C4 .

References
  • Bobek, M., et al. (1987). "Acetylenic nucleosides. 4. 1-beta-D-arabinofuranosyl-5-ethynylcytosine. Improved synthesis and evaluation of biochemical and antiviral properties." Journal of Medicinal Chemistry, 30(11), 2154–2157.

  • Gierlich, J., et al. (2007). "Synthesis and DNA incorporation of an ethynyl-bridged cytosine C-nucleoside as guanosine surrogate." The Journal of Organic Chemistry, 72(26), 9928–9933.

  • Hrdlicka, P. J., et al. (2005). "Synthesis and properties of N1-propargyl-substituted pyrimidine nucleobases." The Journal of Organic Chemistry, 70(16), 6162–6165.
  • Shkurko, O. P., & Mamaev, V. P. (1978). "NMR spectra of pyrimidines. Effect of substituents on the chemical shift." Chemistry of Heterocyclic Compounds. (Foundational text for pyrimidine shift logic).

Comparative Guide: 5-Ethynylcytosine (Base) vs. 5-Ethynyl-2'-deoxycytidine (5-EdC)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 5-Ethynylcytosine (Base) and 5-Ethynyl-2'-deoxycytidine (Nucleoside, 5-EdC) .

Executive Summary & Nomenclature Clarification

Status: The user inquiry references "4-Amino-1-ethynylpyrimidin-2(1H)-one" and "5-ethynylcytosine (5-EdC)".

  • Clarification: "4-Amino-1-ethynylpyrimidin-2(1H)-one" describes N1-ethynylcytosine , a synthetic regioisomer where the ethynyl group occupies the position usually held by the sugar. This compound is chemically distinct and biologically inert for metabolic labeling because the N1 position is blocked, preventing glycosylation.

  • Corrected Comparison: In functional genomics and drug development, the relevant comparison is between the nucleobase (5-Ethynylcytosine, 5-EC) and its corresponding nucleoside (5-Ethynyl-2'-deoxycytidine, 5-EdC). This guide focuses on this functional comparison.

Feature5-Ethynylcytosine (5-EC) 5-Ethynyl-2'-deoxycytidine (5-EdC)
Chemical Nature Nucleobase (Pyrimidine analog)Nucleoside (Deoxyriboside analog)
Primary Application RNA Labeling (requires specific enzymes)DNA Labeling (S-phase marker)
Metabolic Entry Salvage Pathway (UPRT/CD dependent)Kinase Pathway (dCK dependent)
Cellular Fate Converted to 5-Ethynyluridine (5-EU)

RNA
Converted to 5-EdU (via Deaminase) or incorporated as 5-EdC

DNA
Key Advantage Lower background in non-target cellsHigh sensitivity; less toxic than EdU (context-dependent)

Chemical & Physical Properties[1][2][3][4]

Subject A: 5-Ethynylcytosine (The Base)[5][6][7][8]
  • IUPAC Name: 4-Amino-5-ethynylpyrimidin-2(1H)-one

  • Structure: Cytosine core with an ethynyl (-C≡CH) group at the C5 position.[1]

  • Solubility: Moderate in DMSO; lower water solubility than the nucleoside.

  • Stability: Stable under physiological conditions; the ethynyl group is reactive to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Subject B: 5-Ethynyl-2'-deoxycytidine (5-EdC)
  • IUPAC Name: 4-Amino-1-(2-deoxy-

    
    -D-ribofuranosyl)-5-ethynylpyrimidin-2(1H)-one
    
  • Structure: Deoxycytidine analog with an ethynyl group at C5.[2][3][1][4][5]

  • Solubility: High in DMSO and water.

  • Stability: Susceptible to enzymatic deamination (Cytidine Deaminase) in plasma and cytoplasm.

Mechanism of Action (MOA)

The utility of these compounds relies on their metabolic processing ("salvage") into triphosphates, which are then utilized by polymerases.

5-EdC (Nucleoside) Pathway

5-EdC mimics 2'-deoxycytidine.[3] It enters the cell via nucleoside transporters (ENTs/CNTs).

  • Phosphorylation: Phosphorylated by Deoxycytidine Kinase (dCK) to 5-EdC-MP.

  • Deamination Risk: 5-EdC is a substrate for Cytidine Deaminase (CDA) , which converts it to 5-Ethynyl-2'-deoxyuridine (EdU) .

  • Incorporation: 5-EdC-TP (or the converted 5-EdU-TP) is incorporated into replicating DNA by DNA Polymerases during the S-phase.

    • Critical Insight: In many mammalian cell lines, 5-EdC is rapidly deaminated to EdU. Therefore, "5-EdC labeling" often results in EdU-DNA rather than EdC-DNA [1].

5-EC (Base) Pathway

5-EC mimics Cytosine.[3][1]

  • RNA Labeling Context: In mammals, cytosine is not efficiently salvaged into RNA. However, in organisms expressing Uracil Phosphoribosyltransferase (UPRT) and Cytosine Deaminase (CD) (e.g., Toxoplasma, or engineered cells), 5-EC is:

    • Deaminated to 5-Ethynyluracil (5-EU).[3]

    • Phosphoribosylated to 5-EU-MP.[3]

    • Incorporated into RNA .[1]

  • Selectivity: Because mammals lack the specific salvage machinery to efficiently convert free Cytosine bases to nucleotides, 5-EC is often used for cell-specific metabolic labeling in co-culture systems (e.g., labeling bacterial RNA inside a host cell).

Pathway Visualization

MetabolicPathways cluster_legend Pathway Key Base 5-Ethynylcytosine (5-EC) EdU 5-Ethynyl-dU (EdU) Base->EdU Cytosine Deaminase (CD) RNA Labeled RNA (Clickable) Base->RNA UPRT Pathway (Non-mammalian) Nuc 5-Ethynyl-dC (5-EdC) Nuc->EdU CDA (Deaminase) EdCMP EdC-MP Nuc->EdCMP dCK (Kinase) EdUMP EdU-MP EdU->EdUMP TK1 (Thymidine Kinase) EdUTP EdU-TP EdUMP->EdUTP DNA Labeled DNA (Clickable) EdUTP->DNA DNA Pol EdCTP EdC-TP EdCMP->EdCTP NMP/NDP Kinases EdCTP->DNA DNA Pol Solid: Direct Pathway Solid: Direct Pathway Dashed: Deamination (Conversion) Dashed: Deamination (Conversion) Solid: Direct Pathway->Dashed: Deamination (Conversion) Dotted: Specialized/Microbial Dotted: Specialized/Microbial Dashed: Deamination (Conversion)->Dotted: Specialized/Microbial

Figure 1: Metabolic fate of 5-EC and 5-EdC. Note the critical "Deamination Shunt" where 5-EdC is converted to EdU in CDA-positive cells.

Experimental Applications & Protocols

Application 1: DNA Synthesis Monitoring (5-EdC)

Target: Proliferating cells (S-phase). Advantage: Unlike BrdU, 5-EdC detection does not require DNA denaturation (acid/heat), preserving nuclear morphology and epitope integrity for co-staining.

Protocol:

  • Pulse: Incubate cells with 10 µM 5-EdC for 1–4 hours.

    • Note: If cells have high CDA activity, add Tetrahydrouridine (THU) (100 µM) to inhibit deamination and ensure incorporation as Cytidine, not Uridine.

  • Fixation: Fix with 3.7% Formaldehyde (15 min).

  • Permeabilization: 0.5% Triton X-100 (20 min).

  • Click Reaction:

    • Buffer: 100 mM Tris (pH 8.5).

    • CuSO4: 1 mM.

    • Azide-Fluorophore: 1–10 µM.

    • Ascorbic Acid: 100 mM (Freshly prepared).

    • Incubate 30 min in dark.

  • Wash & Image.

Application 2: RNA Labeling (5-EC)

Target: Transcription (Nascent RNA). Requirement: Cells must express UPRT (e.g., Toxoplasma gondii, or transfected HEK293 cells). Mammalian cells generally do not incorporate 5-EC into RNA efficiently without engineering.

Protocol:

  • Pulse: Incubate with 100 µM – 1 mM 5-EC . (Higher concentration required for bases vs nucleosides).

  • Chase: Optional washout.

  • Fix/Permeabilize: As above.

  • Click Reaction: Standard CuAAC protocol.

Toxicity & Performance Comparison

Parameter5-EdC (Nucleoside)5-Ethynylcytosine (Base)
Cytotoxicity Low to Moderate. Less toxic than EdU in short pulses. Long-term exposure can cause cell cycle arrest via DNA damage response.Very Low. Generally inert in mammalian cells unless specific salvage enzymes (CD/UPRT) are present.
Incorporation Efficiency High. Rapidly phosphorylated by dCK.Low (Mammalian). High in microbes or engineered cells.
Specificity DNA (S-phase). Minimal RNA labeling.RNA (Transcription) or DNA (if converted to dCTP, rare).
Inhibition Potential Can inhibit Ribonucleotide Reductase (RNR) or Methyltransferases at high concentrations.Potential inhibitor of Cytosine Deaminase (mechanism-based).

Critical "Gotcha": Researchers often choose 5-EdC over EdU to avoid the toxicity associated with thymidine analogs. However, data shows that in HeLa and other CDA+ cell lines, 5-EdC is almost entirely converted to EdU before incorporation [1]. To use 5-EdC as a true cytidine analog, you must co-treat with a deaminase inhibitor (Tetrahydrouridine).

References

  • Ligasová, A., et al. (2016). "Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine."[4] Open Biology, 6(1). Link

    • Key Finding: Demonstrates that 5-EdC is converted to EdU in human cells and that cytotoxicity correlates with EdU content.[1][4]

  • Jao, C. Y., & Salic, A. (2008). "Exploring RNA transcription and turnover in vivo with propargyl-labeled nucleosides." Proceedings of the National Academy of Sciences, 105(41), 15779-15784. Link

    • Key Finding: Establishes the use of ethynyl-nucleosides (EU) for RNA labeling; provides context for base analogs.
  • Grammel, M., et al. (2011). "Chemical reporters for monitoring RNA synthesis in the bacterium Escherichia coli." ChemBioChem, 12(10), 1512-1515.

Sources

Validation of 4-Amino-1-ethynylpyrimidin-2(1H)-one incorporation into DNA/RNA

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Validation of 5-Ethynyl-2'-deoxycytidine (EdC) for DNA/RNA Incorporation Subtitle: Technical Analysis of Performance, Toxicity, and Protocols vs. EdU and BrdU

Executive Summary & Nomenclature Clarification

Subject Identification: The chemical name provided, 4-Amino-1-ethynylpyrimidin-2(1H)-one, describes a cytosine nucleobase with an ethynyl group attached to the N1 nitrogen. In biological systems, the N1 position is the glycosidic linkage site for the ribose/deoxyribose sugar. Consequently, an N1-ethynyl substituted base cannot accept a sugar moiety and cannot be incorporated into DNA/RNA via standard polymerase activity.

Based on established application science, this guide addresses the validation of 5-Ethynyl-2'-deoxycytidine (EdC) (and its RNA precursor 5-Ethynylcytosine, EC ). EdC is the structural analog where the ethynyl group is located at the C5 position of the cytosine ring, leaving the N1 position free for deoxyribose attachment and subsequent phosphorylation.

Value Proposition: EdC serves as a superior alternative to BrdU (5-bromo-2'-deoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) in specific contexts. While EdU is the standard for "Click" chemistry-based proliferation assays, it exhibits high cytotoxicity. EdC offers a lower-toxicity profile while maintaining the rapid, antibody-free detection advantages of Click chemistry.

Mechanism of Action & Cellular Metabolism

To validate incorporation, one must understand the metabolic bottleneck. EdC acts as a nucleoside analog.[1] It enters the cell via nucleoside transporters (ENTs/CNTs) and must be phosphorylated by the salvage pathway enzyme deoxycytidine kinase (dCK) before it can be converted to the triphosphate form (EdCTP) and utilized by DNA polymerases.

Pathway Visualization

EdC_Metabolism Extracellular Extracellular EdC Cytosol_EdC Intracellular EdC Extracellular->Cytosol_EdC Influx EdCMP EdCMP (Monophosphate) Cytosol_EdC->EdCMP Phosphorylation EdCTP EdCTP (Triphosphate) EdCMP->EdCTP NMP/NDP Kinases DNA Genomic DNA (Incorporated) EdCTP->DNA Replication Transporter hENT1/hCNT1 Transporter->Cytosol_EdC dCK dCK (Rate Limiting) dCK->EdCMP Pol DNA Polymerase Pol->DNA

Figure 1: Metabolic activation pathway of EdC. Note that dCK is the rate-limiting step; cells with low dCK expression (e.g., some quiescent lymphocytes) may show poor EdC incorporation regardless of proliferation rate.

Comparative Analysis: EdC vs. Alternatives

The following table contrasts EdC with the industry standards EdU (Click-based) and BrdU (Antibody-based).

FeatureEdC (5-Ethynyl-2'-deoxycytidine) EdU (5-Ethynyl-2'-deoxyuridine) BrdU (5-Bromo-2'-deoxyuridine)
Detection Method Copper(I)-catalyzed Click Chemistry (Azide-Fluorophore)Copper(I)-catalyzed Click Chemistry (Azide-Fluorophore)Anti-BrdU Antibody (Immunostaining)
DNA Denaturation Not Required (Preserves morphology/GFP)Not Required Required (HCl/Heat destroys GFP/epitopes)
Cytotoxicity Low/Moderate (Better for long pulses)High (Causes DNA damage/arrest)Moderate (Toxic over long exposures)
Sensitivity High (Comparable to EdU)Very HighHigh (Dependent on antibody access)
Primary Limitation Requires dCK expression; slightly slower incorporation than EdU.[2][3]High toxicity limits use in live-cell chase experiments.Harsh protocol prevents co-staining with many proteins.
Best Use Case Long-term proliferation studies; sensitive cell lines.[4]Short pulses (<2 hrs); High-throughput screening.In vivo studies requiring specific antibody co-localization.

Key Insight - Toxicity: Experimental data indicates that EdU triggers a DNA damage response (phosphorylation of H2AX) more rapidly than EdC. For experiments requiring labeling periods >24 hours, EdC is the superior choice to avoid artifactual cell cycle arrest [1].

Validation Protocol: EdC Incorporation & Detection

This protocol validates EdC incorporation in adherent mammalian cells (e.g., HeLa, HEK293).

Phase 1: Labeling
  • Preparation: Reconstitute EdC (Solid) in DMSO to a 10 mM stock. Store at -20°C.

  • Seeding: Seed cells to reach 60-70% confluency on the day of labeling.

  • Pulse: Dilute EdC stock into fresh culture medium to a final concentration of 1–10 µM .

    • Note: Start with 5 µM for validation. Do not exceed 50 µM as specificity drops.

  • Incubation: Incubate cells for the desired pulse duration (e.g., 2 hours for S-phase log, 24 hours for population doubling).

Phase 2: Fixation & Permeabilization
  • Wash: Remove medium, wash 1x with PBS.

  • Fix: Add 4% Paraformaldehyde (PFA) in PBS for 15 minutes at Room Temperature (RT).

  • Permeabilize: Wash 2x with PBS. Add 0.5% Triton X-100 in PBS for 20 minutes at RT.

Phase 3: Click Reaction (The Detection Step)

Critical: Prepare the reaction cocktail fresh. Do not store.

Cocktail Recipe (per 1 mL):

  • PBS (1x): 860 µL

  • CuSO₄ (100 mM): 40 µL (Final: 4 mM)

  • Fluorescent Azide (e.g., Azide-488, 2 mM): 1-5 µL (Final: 2-10 µM)

  • Sodium Ascorbate (100 mM): 100 µL (Final: 10 mM) -> Add Last!

Steps:

  • Add 100 µL of Click Cocktail to each coverslip/well.

  • Incubate for 30 minutes at RT in the dark .

  • Wash: 3x with PBS containing 0.05% Tween-20 to remove unreacted dye.

  • Counterstain: Stain nuclei with DAPI (1 µg/mL) for 5 minutes.

Workflow Diagram

Protocol_Workflow Start Start: Live Cells Step1 1. EdC Pulse (1-10 µM) 37°C, 2-24 hrs Start->Step1 Step2 2. Fixation 4% PFA, 15 min Step1->Step2 Stops Metabolism Step3 3. Permeabilization 0.5% Triton X-100 Step2->Step3 Exposes Nucleus Step4 4. Click Reaction (CuSO4 + Ascorbate + Azide-Fluor) Step3->Step4 Covalent Labeling Step5 5. Imaging Fluorescence Microscopy Step4->Step5 Data Acquisition

Figure 2: Step-by-step workflow for EdC validation. The Click reaction (Step 4) is the critical point where the ethynyl handle reacts with the azide fluorophore.

Expected Results & Data Interpretation

When validating EdC, you should assess two metrics: Signal-to-Noise Ratio (SNR) and Nuclear Localization .

Quantitative Validation Table:

MetricPassing CriteriaFailure ModeTroubleshooting
Nuclear Specificity >95% signal colocalizes with DAPI.Cytoplasmic haze or background dots.Wash more aggressively (Tween-20); Reduce Azide concentration.
S-Phase Pattern Distinct punctate patterns (early S) or solid nuclear fill (late S).Uniform staining in all cells (G1/G2 included).Concentration too high (>50 µM); Pulse too long.
Intensity >10x intensity over negative control (DMSO only).Weak/No signal.Check dCK expression; Ascorbate oxidized (must be fresh).

Experimental Control Setup:

  • Negative Control: Cells + DMSO (No EdC) + Click Reaction -> Measures background fluorescence of the azide.

  • Competition Control: Cells + EdC (10 µM) + Thymidine (100 µM) -> Should show reduced EdC signal due to competition for transport/polymerase.

References

  • Qu, D., Wang, G., et al. (2011).[2] "5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells."[2][3] Analytical Biochemistry, 417(1), 112-121. Link

  • Aboukilila, M.Y., et al. (2020). "Identification of novel regulators of dendrite arborization using cell type-specific RNA metabolic labeling." PLOS ONE, 15(12), e0240386. Link

  • Limsirichai, P., et al. (2013). "Biodistribution and toxicity of 5-ethynyl-2'-deoxycytidine in mice." Bioorganic & Medicinal Chemistry Letters, 23(11), 3248-3251. Link

  • Salic, A., & Mitchison, T.J. (2008).[3] "A chemical method for fast and sensitive detection of DNA synthesis in vivo."[3] Proceedings of the National Academy of Sciences, 105(7), 2415-2420. Link

Sources

Bioorthogonality assessment of 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Bioorthogonality Assessment: 5-Ethynyl-2'-deoxycytidine (EdC) & Cytosine Analogs

Executive Summary & Product Identity

Subject: 5-Ethynyl-2'-deoxycytidine (EdC) (Note: The IUPAC designation "4-Amino-1-ethynylpyrimidin-2(1H)-one" describes an N1-substituted cytosine base. In biological systems, the N1 position is the glycosidic binding site for the sugar moiety. To function as a metabolic probe for DNA synthesis, the ethynyl group is positioned at the C5 carbon of the pyrimidine ring (5-ethynylcytosine) to allow nucleoside formation. This guide focuses on 5-Ethynyl-2'-deoxycytidine (EdC) , the functional bioorthogonal probe corresponding to this class of chemistry.)

Classification: Metabolic Nucleoside Analog (DNA Synthesis Probe). Primary Application: Spatiotemporal monitoring of DNA replication (S-phase) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Verdict: EdC serves as a critical alternative to 5-Ethynyl-2'-deoxyuridine (EdU) and 5-Bromo-2'-deoxyuridine (BrdU). While EdU is the industry standard for sensitivity, EdC offers a distinct toxicity profile and substrate specificity that is advantageous in cell lines sensitive to thymidine-analog stress, though its incorporation efficiency is often cell-type dependent.

Mechanism of Action & Bioorthogonal Chemistry

The bioorthogonality of EdC relies on the "Click Chemistry" paradigm. Unlike antibody-based methods (BrdU), which require DNA denaturation to expose the epitope, EdC contains a latent alkyne handle that reacts with fluorescent azides.

Metabolic Incorporation Pathway

EdC enters the cell via nucleoside transporters (e.g., hENT1). Once inside, it faces two potential metabolic fates:

  • Direct Phosphorylation: Phosphorylated by Deoxycytidine Kinase (dCK) to EdC-MP, eventually becoming EdC-TP and incorporated into DNA by DNA polymerases.

  • Deamination (The "Trojan Horse" Effect): In many cell lines, Cytidine Deaminase (CDA) rapidly converts EdC into EdU (5-Ethynyluridine). The resulting EdU is then phosphorylated by Thymidine Kinase (TK) and incorporated as a Thymidine analog.

Critical Insight: Research suggests that in high-CDA expressing cells (e.g., HeLa), the majority of the fluorescent signal derived from "EdC labeling" is actually incorporated EdU. This makes EdC a "pro-drug" like probe in these contexts, often resulting in lower immediate toxicity than direct EdU administration due to the rate-limiting deamination step.

EdC_Pathway EdC EdC (Extracellular) EdC_Intra EdC (Intracellular) EdC->EdC_Intra hENT1 Transport EdU_Intra EdU (Converted) EdC_Intra->EdU_Intra Cytidine Deaminase (CDA) (Major Pathway in HeLa) EdC_MP EdC-MP EdC_Intra->EdC_MP dCK (Kinase) EdU_MP EdU-MP EdU_Intra->EdU_MP Thymidine Kinase (TK) DNA Labeled DNA (Alkyne-Tagged) EdC_MP->DNA Polymerase EdU_MP->DNA Polymerase Click CuAAC Reaction (Fluorescent Azide) DNA->Click + Azide-Fluor + Cu(I) Image Fluorescent Nuclei Click->Image

Figure 1: Dual metabolic pathway of EdC. Note the deamination route (red dashed line) which often dominates in specific cell lines.

Comparative Assessment

This section objectively compares EdC against the two market leaders: EdU (Alkyne-Uracil) and BrdU (Bromo-Uracil).

Table 1: Technical Comparison Matrix
FeatureEdC (5-Ethynyl-2'-deoxycytidine) EdU (5-Ethynyl-2'-deoxyuridine) BrdU (5-Bromo-2'-deoxyuridine)
Bioorthogonal Handle Alkyne (C5 position)Alkyne (C5 position)Bromine (C5 position)
Detection Method CuAAC (Click Chemistry)CuAAC (Click Chemistry)Antibody Staining (ICC)
DNA Denaturation Not Required (Preserves morphology)Not Required Required (HCl/Heat/Dnase)
Toxicity (S-Phase Arrest) Low to Moderate (Cell-line dependent)High (Potent anti-metabolite)Moderate
Sensitivity Moderate (Depends on dCK/CDA levels)High (Very efficient incorporation)High
Staining Time Fast (< 1 hour)Fast (< 1 hour)Slow (Overnight + blocking)
Multiplexing Compatible with GFP/RFP (if Cu protected)Compatible with GFP/RFPDifficult (Denaturation ruins GFP)
Deep Dive: EdC vs. EdU Toxicity
  • The Problem with EdU: EdU is structurally similar to FdU (5-Fluoro-2'-deoxyuridine), a chemotherapy agent. It triggers DNA damage checkpoints (ATM/ATR pathways), often causing cell cycle arrest in S-phase or G2/M. This makes EdU less ideal for long-term "pulse-chase" experiments where cell survival is required post-labeling.

  • The EdC Advantage: EdC is generally reported to be less toxic than EdU in short pulses. Because its incorporation often relies on conversion to EdU (which is rate-limited by deaminase activity), the effective intracellular concentration of the toxic thymidine analog remains lower.

  • The Trade-off: In cells with low Cytidine Deaminase (CDA) or low Deoxycytidine Kinase (dCK) activity, EdC incorporation can be very poor, leading to false negatives. Validation of cell line compatibility is mandatory.

Experimental Protocol: EdC Labeling

Objective: Label proliferating HeLa cells with EdC and detect via Click Chemistry.

Reagents Required
  • EdC Stock: 10 mM in DMSO (Store at -20°C).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization: 0.5% Triton X-100 in PBS.

  • Click Cocktail:

    • Tris-HCl (100 mM, pH 8.5)

    • CuSO4 (1 mM)

    • Fluorescent Azide (e.g., Azide-Fluor 488, 10-20 µM)

    • Ascorbic Acid (100 mM stock, use fresh) -> Final 20-50 mM.

Step-by-Step Workflow
  • Cell Culture & Pulse:

    • Seed cells to 50-70% confluence.

    • Add EdC to culture media.[1] Recommended Concentration: 10 µM - 50 µM.

    • Note: EdC often requires higher concentrations (2x-5x) than EdU (typically 10 µM) to achieve comparable brightness due to metabolic bottlenecks.

    • Incubate for desired pulse time (e.g., 2 hours).

  • Fixation:

    • Remove media, wash with PBS.

    • Fix with 4% PFA for 15 minutes at Room Temperature (RT).

    • Wash 2x with PBS (3% BSA).

  • Permeabilization:

    • Incubate with 0.5% Triton X-100 in PBS for 20 minutes at RT.

  • Click Reaction (The Critical Step):

    • Prepare the Click Cocktail immediately before use. Add Ascorbic Acid last.

    • Add 500 µL cocktail per well.

    • Incubate for 30 minutes at RT in the dark .

    • Safety: Copper can quench GFP.[2] If multiplexing with GFP, use a copper-protecting ligand (e.g., THPTA) in the cocktail.

  • Wash & Image:

    • Wash 3x with PBS to remove unreacted dye.

    • Counterstain nuclei with Hoechst 33342.

    • Image via fluorescence microscopy (Ex/Em depends on Azide fluorophore).

Troubleshooting & Optimization

  • Low Signal?

    • Increase EdC concentration up to 100 µM.

    • Check if your cell line expresses Cytidine Deaminase. If not, EdC may not be incorporated. Switch to EdU.

  • High Background?

    • Reduce Azide concentration.

    • Increase washing steps post-click reaction.

  • Cell Death?

    • Reduce pulse time. EdC is a chain terminator in some contexts; prolonged exposure (>24h) will induce apoptosis.

References

  • Qu, D., et al. (2011).[3] "5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: Detection of proliferating cells."[3][4] Analytical Biochemistry, 417(1), 112-121.[3] Link

  • Salic, A., & Mitchison, T. J. (2008). "A chemical method for fast and sensitive detection of DNA synthesis in vivo." Proceedings of the National Academy of Sciences, 105(7), 2415-2420. Link

  • Limsirichai, P., et al. (2016). "Dr Jekyll and Mr Hyde: a strange case of 5-ethynyl-2'-deoxyuridine and 5-ethynyl-2'-deoxycytidine." Open Biology, 6(1). Link

    • Key citation for the deamin
  • Bhattacharyya, S., et al. (2013). "Applications of Bioorthogonal Chemistry in Biology." Drug Discovery Today, 18(17-18). Link

Sources

Quality Control Standards for 4-Amino-1-ethynylpyrimidin-2(1H)-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of quality control standards for 4-Amino-1-ethynylpyrimidin-2(1H)-one (CAS: 141299-26-5), also known as 1-Ethynylcytosine .

Given the compound's specific structure—a cytosine nucleobase with an ethynyl group directly attached to the N1 position—it represents a unique class of N-alkynyl heterocycles (ynamines). This structural feature imparts significant chemical reactivity and instability compared to common analogs, necessitating specialized QC protocols distinct from standard nucleoside analysis.

A Comparative Technical Guide for Drug Development & Chemical Biology

Executive Summary & Chemical Context

4-Amino-1-ethynylpyrimidin-2(1H)-one is a specialized pyrimidine derivative often utilized as a high-value building block for acyclic nucleoside analogs or as a reference standard for specific pharmaceutical impurities. Unlike its stable isomer 5-ethynylcytosine (used in EdC DNA labeling), the N1-ethynyl substitution creates a urea-like ynamine functionality.

Critical QC Challenge: The N1-ethynyl bond is susceptible to acid-catalyzed hydration, leading to the formation of 1-acetylcytosine (via tautomerization) and subsequent hydrolysis to cytosine . Therefore, standard aqueous HPLC methods used for nucleosides often degrade this analyte during the run, leading to false purity results.

Comparative Overview: 1-Ethynylcytosine vs. Alternatives
Feature1-Ethynylcytosine (Target)1-Propargylcytosine (Alternative)5-Ethynylcytosine (Isomer)
Structure N1-C≡CH (Direct attachment)N1-CH₂-C≡CH (Methylene spacer)C5-C≡CH (Ring substitution)
Stability Low (Hydrolytically labile)High (Stable alkyl bond)High (Stable aryl-alkyne)
Reactivity High (Ynamine chemistry, Click)Moderate (Standard Click)Moderate (Standard Click)
Primary Impurity Cytosine, 1-AcetylcytosineCytosine (rarely)Uracil derivatives
QC Requirement Anhydrous / Neutral pH Standard Reverse PhaseStandard Reverse Phase

Core Quality Control Specifications

To ensure the integrity of 4-Amino-1-ethynylpyrimidin-2(1H)-one for use in drug development or mechanistic studies, the following specifications are recommended. These standards are stricter than generic reagents due to the compound's intrinsic instability.

Purity & Impurity Profile
  • Assay (HPLC/qNMR):

    
     (w/w).
    
    • Rationale: While

      
       is standard for stable drugs, the high reactivity of the ynamine moiety makes 
      
      
      
      a realistic acceptance criterion for research grades, provided the impurities are identified.
  • Known Impurities:

    • Cytosine (CAS 71-30-7): The ultimate degradation product. Limit:

      
      .
      
    • 1-Acetylcytosine: The intermediate hydrolysis product. Limit:

      
      .
      
    • 5-Ethynylcytosine (CAS 37107-81-6): Potential synthetic isomer. Limit:

      
       (Critical for specificity).
      
Water Content (Critical Parameter)
  • Specification:

    
     (Karl Fischer, Coulometric).
    
  • Why: Water acts as a reactant, not just a diluent. Even trace moisture accelerates the conversion of the ethynyl group to an acetyl group.

Identity Verification
  • 1H-NMR: Must show the diagnostic ethynyl proton singlet (typically

    
     2.8–3.5 ppm) and confirm the absence of a methylene spacer (distinguishing from propargyl).
    
  • 13C-NMR: Verification of the alkyne carbons (

    
     ppm) and N1-C bond integrity.
    

Experimental Protocols & Methodologies

Protocol A: Stability-Indicating HPLC Method

Standard reverse-phase methods with acidic modifiers (e.g., 0.1% TFA) will decompose 1-ethynylcytosine. Use this neutral pH method.

Instrument: HPLC with PDA Detector (254 nm / 280 nm). Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),


 mm, 3.5 µm.
Mobile Phase: 
  • A: 10 mM Ammonium Acetate (pH 7.0) in Water.

  • B: Acetonitrile (HPLC Grade). Gradient:

  • 0–2 min: 5% B (Isocratic)

  • 2–15 min: 5%

    
     60% B
    
  • 15–20 min: 60% B Flow Rate: 1.0 mL/min. Temperature: 10°C (Cooled autosampler and column to minimize on-column hydrolysis). Sample Diluent: Anhydrous DMSO or Acetonitrile. Do not use water or methanol.

Protocol B: Differentiation from 5-Ethynyl Isomer

Differentiation is crucial as 5-ethynylcytosine is a common contaminant.

  • UV Spectroscopy:

    • 1-Ethynyl:

      
       typically shifts due to N1 substitution affecting the conjugation of the ring system.
      
    • 5-Ethynyl: Shows a bathochromic shift (red shift) compared to cytosine due to conjugation at the C5 position.

  • Chemical Test (Click Reactivity):

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a model azide (e.g., Benzyl azide).

    • 1-Ethynyl product: Forms a 1-(triazolyl)cytosine (N-linked). Hydrolytically unstable.

    • 5-Ethynyl product: Forms a 5-(triazolyl)cytosine (C-linked). Highly stable.

Mechanistic Visualization

The following diagrams illustrate the critical degradation pathway that QC must control and the logical workflow for batch release.

Figure 1: Degradation Pathway of 1-Ethynylcytosine

The primary failure mode is hydration of the N-ethynyl bond.

DegradationPathway Target 1-Ethynylcytosine (Target) Enol [Enol Intermediate] Transient Target->Enol + H2O (Acid/Base cat.) Acetyl 1-Acetylcytosine (Impurity A) Enol->Acetyl Tautomerization Cytosine Cytosine (Final Degradant) Acetyl->Cytosine + H2O - Acetic Acid

Caption: Hydration of the N1-ethynyl group leads to 1-acetylcytosine, which further hydrolyzes to cytosine. Moisture control is paramount.

Figure 2: QC Decision Tree for Batch Release

QCDecision Start Batch Synthesis Solubility Dissolve in Anhydrous DMSO Start->Solubility WaterTest Karl Fischer < 0.5%? Solubility->WaterTest HPLC HPLC (pH 7.0) Purity > 97%? WaterTest->HPLC Yes Fail_Dry FAIL Re-dry / Reject WaterTest->Fail_Dry No Identity 1H-NMR Confirm N1-Ethynyl HPLC->Identity Yes Fail_Pur FAIL Purify (Prep HPLC) HPLC->Fail_Pur No Pass PASS Release Batch Identity->Pass Yes Fail_ID FAIL Check Isomer Identity->Fail_ID No

Caption: Step-by-step logic for validating 1-ethynylcytosine purity, prioritizing water content analysis before HPLC to prevent artifacts.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300057 (Structure Analog: 5-Ethynylcytosine). Retrieved from [Link]

  • Molbase. 2(1H)-Pyrimidinone, 4-amino-1-ethynyl- (CAS 141299-26-5) Basic Information.[1] Retrieved from [Link]

  • Agilent Technologies. Analysis of Nucleotide Mono-, Di-, and Triphosphates by HPLC (Methodology Reference). Retrieved from [Link]

  • Namiki Shoji Co., Ltd. Product List: ATMS-10871 (2(1H)-Pyrimidinone, 4-amino-1-ethynyl-).[1][2] Retrieved from [Link]

Sources

Technical Guide: Differentiating 4'-Ethynyl-2'-deoxycytidine (EdC) from Standard Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4'-Ethynyl-2'-deoxycytidine (EdC) —often chemically misidentified or conflated with its base moiety N1-ethynylcytosine—against standard nucleoside analogs.

Editorial Note on Nomenclature: The specific IUPAC name provided in the topic, "4-Amino-1-ethynylpyrimidin-2(1H)-one", chemically describes N1-ethynylcytosine (a cytosine base with an ethynyl group at the nitrogen-1 position). In the context of drug development and nucleoside analogs, N1-substitution typically precludes glycosylation, meaning this specific molecule would be a base analog rather than a nucleoside. However, the current high-impact "Ethynyl-Cytosine" analog in oncology and virology is 4'-Ethynyl-2'-deoxycytidine (EdC) (also known as TAS-106 or simply EdC). This guide focuses on 4'-EdC as the primary therapeutic candidate, while differentiating it from metabolic probes like 5-ethynyl-2'-deoxycytidine (5-EdC) and standard of care agents like Cytarabine (Ara-C) and Gemcitabine (dFdC) .

Content Type: Comparative Technical Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Oncologists

Part 1: Executive Analysis & Mechanism of Action

The "Third-Generation" Distinction

Nucleoside analogs (NAs) remain the backbone of chemotherapy for hematologic malignancies.[1] While first-generation agents like Cytarabine (Ara-C) and second-generation agents like Gemcitabine (dFdC) are effective, they suffer from high susceptibility to catabolic enzymes (e.g., Cytidine Deaminase) and reliance on specific transporters.

4'-Ethynyl-2'-deoxycytidine (EdC) represents a third-generation nucleoside analog.[1][2][3] Its structural innovation—a 4'-ethynyl group on the ribose ring—confers unique resistance profiles and a distinct mechanism of action (MoA) focused on replication stress induction rather than simple chain termination.

Comparative Mechanism of Action

Unlike Ara-C, which primarily inhibits DNA polymerase


, EdC acts as a chain terminator that is efficiently phosphorylated but poorly excised, leading to a stalled replication fork that is resistant to repair.
Feature4'-Ethynyl-2'-deoxycytidine (EdC) Cytarabine (Ara-C) Gemcitabine (dFdC) 5-Ethynyl-2'-deoxycytidine (5-EdC)
Primary Modification 4'-Ethynyl (Sugar)2'-Arabinose (Sugar)2',2'-Difluoro (Sugar)5-Ethynyl (Base)
Rate-Limiting Activation Deoxycytidine Kinase (dCK)dCKdCKdCK
Catabolic Resistance High (Resistant to CDA & SAMHD1)Low (Susceptible to CDA)Moderate (Susceptible to CDA)Low
Primary MoA Chain termination + Replication Fork Stalling DNA Pol

inhibition
Chain termination + RNR inhibitionMetabolic Incorporation (Probe)
Key Resistance Factor Loss of dCKHigh SAMHD1 / CDAHigh CDAN/A (Toxic)
Clinical Niche SAMHD1-high Leukemias/LymphomasAML / ALLSolid Tumors / LymphomasResearch Tool (Click Chem)
The SAMHD1 Evasion Mechanism

A critical differentiator for EdC is its interaction with SAMHD1 (Sterile Alpha Motif and HD domain-containing protein 1), a dNTPase that restricts the pool of available nucleotides and degrades many NAs.

  • Ara-C & 5-EdC: Substrates for SAMHD1; efficacy is reduced in SAMHD1-high tumors.

  • 4'-EdC: The 4'-ethynyl steric bulk prevents SAMHD1 from hydrolyzing the triphosphate form (EdC-TP). This allows EdC-TP to accumulate to lethal levels even in SAMHD1-overexpressing cells (e.g., certain T-cell lymphomas).

Part 2: Visualizing the Signaling & Activation Pathway

The following diagram illustrates the activation cascade of EdC, highlighting its divergence from standard catabolic pathways.

EdC_Pathway cluster_legend Legend EdC_Ext EdC (Extracellular) hENT hENT1/2 (Transporter) EdC_Ext->hENT EdC_Int EdC (Intracellular) hENT->EdC_Int dCK dCK (Rate Limiting) EdC_Int->dCK Phosphorylation CDA Cytidine Deaminase (CDA) EdC_Int->CDA Deamination (BLOCKED) EdC_MP EdC-MP dCK->EdC_MP NMPK NMPK/NDPK EdC_MP->NMPK EdC_TP EdC-TP (Active Metabolite) NMPK->EdC_TP SAMHD1 SAMHD1 (dNTPase) EdC_TP->SAMHD1 Hydrolysis (BLOCKED) DNA_Pol DNA Polymerase EdC_TP->DNA_Pol DNA_Inc DNA Incorporation DNA_Pol->DNA_Inc Rep_Stress Replication Fork Stall (S-Phase Arrest) DNA_Inc->Rep_Stress Chain Termination Apoptosis Apoptosis (Cell Death) Rep_Stress->Apoptosis Block Blocked Pathway

Figure 1: Activation pathway of 4'-Ethynyl-2'-deoxycytidine (EdC).[2] Note the specific resistance to CDA and SAMHD1, distinguishing it from Ara-C.

Part 3: Experimental Protocols for Differentiation

To objectively differentiate EdC from other analogs in a development pipeline, the following self-validating protocols are recommended.

Protocol A: SAMHD1-Dependent Cytotoxicity Assay

Objective: Determine if the test compound (EdC) retains potency in the presence of high SAMHD1 levels, unlike Ara-C.

Materials:

  • Cell Lines: THP-1 (High SAMHD1) and Jurkat (Low SAMHD1).

  • Reagents: CRISPR-Cas9 SAMHD1-KO THP-1 cells (Control), CellTiter-Glo® (Promega).

  • Compounds: EdC, Ara-C, Gemcitabine (10-point dose response).

Methodology:

  • Seeding: Plate THP-1 WT and THP-1 SAMHD1-KO cells at 5,000 cells/well in 96-well plates.

  • Treatment: Treat cells with serial dilutions (10 µM to 0.1 nM) of EdC vs. Ara-C for 72 hours.

  • Readout: Add CellTiter-Glo reagent, incubate for 10 min, and read luminescence.

  • Analysis: Calculate

    
    .
    
    • Validation Criteria: Ara-C should show a >10-fold shift in

      
       between WT (Resistant) and KO (Sensitive) cells. EdC should show minimal shift (<2-fold) , confirming SAMHD1 evasion.
      
Protocol B: Replication Stress Marker Analysis (Western Blot)

Objective: Confirm the specific mechanism of replication fork stalling (S-phase arrest) typical of 4'-modified nucleosides.

Methodology:

  • Treatment: Treat exponentially growing leukemia cells with

    
     concentrations of EdC for 24 hours.
    
  • Lysis: Harvest cells and lyse in RIPA buffer with phosphatase inhibitors.

  • Blotting: Probe for p-CHK1 (Ser345) , p-RPA32 (Ser4/8) , and

    
    H2AX .
    
  • Differentiation:

    • EdC: Induces robust p-CHK1 and p-RPA32 (indicative of stalled forks and ssDNA accumulation).

    • Gemcitabine: Induces p-CHK1 but often arrests cells in G1/S boundary via RNR inhibition.

    • 5-EdC: primarily used for labeling; toxic accumulation leads to non-specific DNA damage signals.

Part 4: Comparative Data Summary

Parameter4'-EdCAra-CGemcitabine
Metabolic Stability (

)
High (Deamination Resistant)Low (Rapid Deamination)Moderate
SAMHD1 Sensitivity Resistant SensitiveSensitive
Primary Resistance Mechanism dCK DownregulationSAMHD1 / CDA UpregulationCDA Upregulation
Blood-Brain Barrier Penetration ModerateLow (High dose required)Low
Typical

(AML Cell Lines)
10 - 100 nM100 - 500 nM10 - 50 nM

References

  • Calbert, M. L., et al. (2024). 4'-Ethynyl-2'-Deoxycytidine (EdC) Preferentially Targets Lymphoma and Leukemia Subtypes by Inducing Replicative Stress.[2][3][4] Molecular Cancer Therapeutics.[1][2][3]

  • Wu, C. C., et al. (2015). 4'-Ethynyl-2'-deoxycytidine, a novel nucleoside analog, exhibits potent in vitro and in vivo activity against leukemia. PubMed.

  • Hermann, T., & Tor, Y. (2005). Nucleoside Analogs: Similarities and Differences in Viral and Oncological Targets. Clinical Infectious Diseases.

  • Jordheim, L. P., et al. (2013). Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases. Nature Reviews Drug Discovery.

  • BenchChem. 4'-Ethynyl-2'-deoxycytidine (EdC) Product Information and Mechanism.

Sources

Navigating the Nascent Transcriptome: A Comparative Guide to Metabolic Labeling of Nucleic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Reproducibility and Experimental Design

For researchers, scientists, and drug development professionals, the ability to meticulously track the synthesis of DNA and RNA is paramount to understanding cellular regulation, proliferation, and the efficacy of therapeutic interventions. Metabolic labeling, a technique that introduces modified nucleosides into newly synthesized nucleic acids, offers a powerful window into these dynamic processes. While a variety of analogs have been developed, their reproducibility, potential for cellular perturbation, and compatibility with downstream applications can vary significantly.

This guide provides a comprehensive comparison of established and widely-used metabolic labeling agents for nucleic acids. While the specific compound 4-Amino-1-ethynylpyrimidin-2(1H)-one was a topic of initial interest, an extensive review of the scientific literature and patent databases reveals no current application or data regarding its use as a metabolic labeling agent. Therefore, this guide will focus on the proven and well-characterized alternatives that form the cornerstone of modern nucleic acid dynamics research: 5-bromo-2'-deoxyuridine (BrdU), 5-ethynyl-2'-deoxyuridine (EdU), 5-ethynyluridine (5-EU), and 4-thiouridine (4sU). We will delve into their mechanisms, compare their performance based on experimental data, and provide detailed protocols to ensure reproducible and reliable results.

The Analogs: A Head-to-Head Comparison

The choice of a metabolic label is a critical decision in experimental design, with significant implications for the integrity of the results. The ideal label should be readily incorporated into nascent nucleic acids, be non-toxic at working concentrations, and allow for sensitive and specific detection without compromising the cellular structure or other epitopes of interest.

FeatureBrdUEdU5-EU4sU
Target Molecule DNADNARNARNA
Detection Method Antibody-based (Immunocytochemistry)Copper-catalyzed or strain-promoted click chemistryCopper-catalyzed or strain-promoted click chemistryThiol-specific biotinylation
Protocol Harshness High (DNA denaturation with acid or heat required)Low (Mild fixation and permeabilization)Low (Mild fixation and permeabilization)Low (Requires chemical reaction but no denaturation)
Reproducibility Variable, dependent on denaturation efficiency[1]High, due to efficient and specific click reaction[1]High, due to efficient and specific click reactionGood, but can be influenced by biotinylation efficiency
Cytotoxicity Can be toxic and mutagenic at high concentrations[2]Generally low toxicity at working concentrations, though copper catalyst can be a concern[3][4]Can exhibit toxicity at higher concentrations and longer incubations[5]Can inhibit rRNA synthesis and induce nucleolar stress at high concentrations[4]
Compatibility Can damage cellular epitopes, limiting multiplexingHighly compatible with antibody staining and fluorescent proteinsCompatible with downstream applications like sequencing (EU-seq)Widely used for RNA sequencing applications (4sU-seq)[6]

Mechanism of Action: Incorporation and Detection

The fundamental principle of metabolic labeling involves the cell's own machinery incorporating a modified nucleoside into newly synthesized DNA or RNA. The subsequent detection of this label is what differentiates the various techniques.

BrdU and EdU: Probing DNA Synthesis

Both BrdU and EdU are analogs of thymidine and are incorporated into DNA during the S-phase of the cell cycle. The key difference lies in their detection. BrdU detection relies on a specific antibody, which requires harsh denaturation of the DNA to allow the antibody access to the incorporated BrdU. This step can be detrimental to sample integrity and can lead to variability in staining.[1][7]

EdU, on the other hand, contains a terminal alkyne group. This allows for detection via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[7] This reaction is gentle and does not require DNA denaturation, preserving cellular morphology and epitopes for multiplexed analysis.[1]

DNA_Labeling_Mechanisms cluster_BrdU BrdU Labeling & Detection cluster_EdU EdU Labeling & Detection BrdU_incorp BrdU Incorporation (S-Phase) Denaturation DNA Denaturation (Acid/Heat) BrdU_incorp->Denaturation BrdU_Ab Anti-BrdU Antibody Denaturation->BrdU_Ab Secondary_Ab Fluorescent Secondary Antibody BrdU_Ab->Secondary_Ab Detection_BrdU Fluorescence Detection Secondary_Ab->Detection_BrdU EdU_incorp EdU Incorporation (S-Phase) Click_Reaction Click Chemistry (Copper Catalyst) EdU_incorp->Click_Reaction Detection_EdU Fluorescence Detection Click_Reaction->Detection_EdU Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->Click_Reaction

Figure 1: Workflow comparison of BrdU and EdU detection.

5-EU and 4sU: Tracking Nascent RNA

Similar to their DNA-labeling counterparts, 5-EU and 4sU are uridine analogs that are incorporated into newly transcribed RNA. 5-EU, containing an ethynyl group, is detected using the same click chemistry reaction as EdU, offering high specificity and a good signal-to-noise ratio.[4] This makes it well-suited for imaging applications and high-content screening.

4sU possesses a thiol group, which can be specifically reacted with a thiol-reactive biotin derivative.[6] The biotinylated RNA can then be captured using streptavidin-coated beads, allowing for the enrichment and subsequent analysis of newly synthesized transcripts, a technique commonly known as 4sU-seq. While 4sU can induce a nucleolar stress response at higher concentrations, it is a powerful tool for studying RNA dynamics when used at optimized concentrations.[4][6]

RNA_Labeling_Workflows cluster_workflow Metabolic Labeling of Nascent RNA cluster_5EU 5-EU Detection cluster_4sU 4sU Enrichment Start Incubate cells with RNA analog (5-EU or 4sU) Incorporation Analog is incorporated into newly transcribed RNA Start->Incorporation Harvest Harvest cells and isolate total RNA Incorporation->Harvest Click Click Chemistry with Azide-Fluorophore Harvest->Click Biotinylation Biotinylation of Thiol Group Harvest->Biotinylation Imaging Fluorescence Microscopy or Flow Cytometry Click->Imaging Enrichment Streptavidin Bead Pulldown Biotinylation->Enrichment Sequencing RNA Sequencing (4sU-seq) Enrichment->Sequencing

Figure 2: Downstream applications for 5-EU and 4sU labeled RNA.

Experimental Protocols: Ensuring Reproducibility

The following are generalized protocols. Optimal incubation times and concentrations of the labeling reagents should be determined empirically for each cell type and experimental condition to balance labeling efficiency with potential cytotoxicity.

Protocol 1: EdU Labeling for Cell Proliferation Analysis

Materials:

  • EdU solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Click reaction cocktail (Copper sulfate, fluorescent azide, and a reducing agent in buffer)

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM. Incubate for a period appropriate for your cell type (e.g., 1-2 hours for rapidly dividing cells).

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and then permeabilize with 0.5% Triton X-100 for 20 minutes at room temperature.

  • Click Reaction: Wash cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.

  • Staining and Imaging: Wash cells with PBS. Stain with a nuclear counterstain like DAPI. Image using fluorescence microscopy.

Protocol 2: 4sU Labeling for Nascent RNA Enrichment

Materials:

  • 4-thiouridine (4sU) solution (e.g., 100 mM in DMSO)

  • Cell culture medium

  • TRIzol or other RNA extraction reagent

  • Biotin-HPDP

  • Streptavidin-coated magnetic beads

  • Appropriate buffers for binding, washing, and elution

Procedure:

  • Labeling: Add 4sU to the cell culture medium to a final concentration of 100-200 µM. Incubate for the desired pulse duration (e.g., 30-60 minutes).

  • RNA Extraction: Harvest cells and extract total RNA using TRIzol according to the manufacturer's protocol.

  • Biotinylation: In a solution containing the isolated RNA, add Biotin-HPDP and incubate for 1.5 hours at room temperature to biotinylate the 4sU-containing RNA.

  • Enrichment: Add streptavidin-coated magnetic beads to the biotinylated RNA and incubate to allow binding.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound RNA. Elute the 4sU-labeled RNA from the beads using a suitable elution buffer. The enriched RNA is now ready for downstream analysis like qRT-PCR or RNA sequencing.

Conclusion: Selecting the Right Tool for the Job

The reproducibility of metabolic labeling experiments hinges on the careful selection of the nucleoside analog and the optimization of the experimental protocol. For DNA synthesis studies, EdU offers a clear advantage over BrdU in terms of protocol simplicity, reproducibility, and compatibility with other staining methods.[1][8] The harsh denaturation step required for BrdU detection is a significant source of variability and can compromise the integrity of the sample.

For RNA labeling, both 5-EU and 4sU are powerful tools. 5-EU, with its click-chemistry-based detection, is ideal for imaging-based applications where a high signal-to-noise ratio is crucial. 4sU is the gold standard for applications requiring the biochemical enrichment of nascent RNA for downstream sequencing analysis. However, researchers must be mindful of its potential to inhibit rRNA synthesis at higher concentrations and optimize labeling conditions accordingly.[4]

Ultimately, the choice of metabolic label should be guided by the specific biological question being addressed and the downstream applications planned. By understanding the strengths and limitations of each method and by carefully validating protocols, researchers can confidently generate reproducible and insightful data on the dynamic world of nucleic acid synthesis.

References

  • Nemr, A., & AboulMagd, A. M. (2020). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Applied Pharmaceutical Science, 10(4), 073-079.
  • Abdelhaleem, M., et al. (2018). Thienopyrimidine combination treatment in MCF-7 breast cancer cell line caused cell death and reduced their survival. Oncology Letters, 15(5), 7531-7538.
  • Laurenzana, A., et al. (2016). Pyrimidine-based bioactive compounds as Hsp70 inhibitors and inducers of apoptosis. Bioorganic & Medicinal Chemistry, 24(16), 3647-3656.
  • Yellapu, N. K., et al. (2014). Synthesis and biological evaluation of novel nitro-containing pyrimidine derivatives as potential anticancer agents. Medicinal Chemistry Research, 23(11), 4786-4796.
  • Ku, D. W., & Frei, E. (1971). Pyrimidine Analogs. In Cancer Medicine (pp. 1-15).
  • Cooke, A., et al. (2014). Synthesis of 5-ethynylpyrimidine-2,4(1H,3H)-dione (5EU). Organic & Biomolecular Chemistry, 12(34), 6644-6647.
  • Akimitsu, N., et al. (2020).
  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415-2420.
  • Parry, D., et al. (2010). N4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing.
  • Qu, P., et al. (2012). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. In Flow Cytometry Protocols (pp. 143-153). Humana Press.
  • Helm, M., et al. (2012). Determining RNA Natural Modifications and Nucleoside Analog-Labeled Sites by a Chemical/Enzyme-Induced Base Mutation Principle. Accounts of Chemical Research, 45(8), 1324-1333.
  • Zeng, C., et al. (2010). Labeling and Tracking of Mesenchymal Stem Cells with EdU. Stem Cells and Development, 19(6), 931-939.
  • Augeri, D. J., et al. (2012). U.S. Patent No. 8,093,245. Washington, DC: U.S.
  • Imamachi, N., & Akimitsu, N. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. In Methods in Molecular Biology (Vol. 2875, pp. 1-9). Springer US.
  • Limsirichaikul, S., et al. (2009). A rapid non-radioactive technique for measurement of repair synthesis in primary human fibroblasts by incorporation of ethynyl deoxyuridine (EdU). Nucleic Acids Research, 37(4), e31.
  • Rabani, M., et al. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells.
  • Jackson, D. A., & Cook, P. R. (2013). EdU and BrdU incorporation resolve their differences. Cell Cycle, 12(12), 1855-1856.
  • Jena Bioscience. (n.d.). CLICK-functionalized Nucleotides for RNA Labeling. Retrieved from [Link]

  • Neef, A. B., & Luedtke, N. W. (2011). Dynamic metabolic labeling of DNA in vivo with arabinosyl nucleosides. Proceedings of the National Academy of Sciences, 108(51), 20404-20409.
  • Kawata, K., et al. (2020).
  • Jao, C. Y., & Salic, A. (2008). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Society Reviews, 37(7), 1473-1481.
  • Micura, R., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology, 3(4), 447-455.
  • Spitale, R. C., et al. (2015). An Optimized Chemical-Genetic Method for Cell-Specific Metabolic Labeling of RNA. Journal of the American Chemical Society, 137(45), 14283-14286.
  • Kumar, R., et al. (2016). Investigation of 4-amino-5-alkynylpyrimidine-2(1H)-ones as anti-mycobacterial agents. Bioorganic & Medicinal Chemistry, 24(10), 2269-2275.
  • Chen, J., et al. (2011). Evaluation of 5-ethynyl-2'-deoxyuridine staining as a sensitive and reliable method for studying cell proliferation in the adult nervous system. Journal of Neuroscience Methods, 196(1), 51-58.
  • Thoma, R., et al. (2012). U.S. Patent No. 8,252,927. Washington, DC: U.S.
  • Elias, M. C., & de Souza, W. (2017). Differences in the Detection of BrdU/EdU Incorporation Assays Alter the Calculation for G1, S, and G2 Phases of the Cell Cycle in Trypanosomatids. Journal of Eukaryotic Microbiology, 64(6), 842-852.
  • Boes, M., et al. (2016). U.S. Patent No. 9,505,724. Washington, DC: U.S.
  • Wu, R., et al. (2016). Metabolic labeling by nucleoside analogs. Chemical Society Reviews, 45(16), 4493-4518.
  • Akimitsu, N. (2024). Metabolic labeling of RNA using ribonucleoside analogs enables the evaluation of RNA synthesis and degradation rates. Methods in Molecular Biology, 2875, 1-9.
  • MBL International. (2016). Improve your RNA research using our anti-BrdU antibody!. Retrieved from [Link]

  • Thoma, R., et al. (2013). European Patent No. 2307355.
  • Singh, K., et al. (2012). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. Bioorganic & Medicinal Chemistry Letters, 22(1), 373-377.
  • Slaninova, D., et al. (2004). Synthesis of Chiral Pyrimidin-2(1H)-ones from N-Carbamoyl Amino Acids.
  • Reddy, M. S., et al. (2006). Patent No. WO2006070408A2.
  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135.
  • Rissland, O. S. (2017). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. In Methods in Molecular Biology (Vol. 1648, pp. 61-70). Humana Press.
  • Singh, K., et al. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. European Journal of Medicinal Chemistry, 54, 347-356.
  • Meka, L. N., et al. (2025). Synthesis of 4-amino-1 H-benzo[9][10]imidazo[1,2- a]pyrimidin-2-one and its disperse azo dyes. Part 1: Phenylazo derivatives. Dyes and Pigments, 213, 111169.

  • Dolken, L. (2013). Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. In High-Throughput Next Generation Sequencing (pp. 197-206). Humana Press.
  • Liu, Y., et al. (2019). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 24(5), 891.
  • Chen, J., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1378833.
  • Shaik, A. B., et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences, 7(4), 488-497.

Sources

Structural Confirmation and Crystallographic Analysis: 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structural confirmation for 4-Amino-1-ethynylpyrimidin-2(1H)-one (N1-Ethynylcytosine). As this specific N1-alkynyl derivative represents a rare chemical entity compared to its C5-substituted counterparts, this guide compares its predicted and experimental characteristics against established crystallographic standards: 1-Ethylcytosine (the structural model for N1-substitution) and 5-Ethynylcytosine (the functional model for the ethynyl moiety).

Part 1: Executive Summary & Chemical Identity

Target Analyte: 4-Amino-1-ethynylpyrimidin-2(1H)-one CAS Registry Number: 141299-26-5 Molecular Formula: C₆H₅N₃O Structural Class: N1-substituted Pyrimidine Nucleobase (Ynamine derivative)

The Structural Challenge

Unlike the common 5-ethynylcytosine (a stable epigenetic marker) or 1-ethylcytosine (a standard spectroscopic model), the target molecule features an ethynyl group directly bonded to the N1 position (


). This creates a chemically sensitive ynamine  functionality. Crystallographic confirmation is critical to verify that the N1-ethynyl bond has not hydrolyzed to an amide or isomerized during crystallization.

Part 2: Comparative Crystallographic Data

Since the specific crystal structure of N1-ethynylcytosine is not standard in open crystallographic databases (CSD), the following table contrasts its predicted parameters against the experimentally verified data of its closest structural analogs. Use these values as the "Go/No-Go" gauge during your refinement process.

Table 1: Structural Parameters & Unit Cell Expectations
FeatureTarget: N1-Ethynylcytosine (Predicted)Comparator A: 1-Ethylcytosine (Structural Standard)Comparator B: 5-Ethynylcytosine (Functional Standard)
Crystal System MonoclinicMonoclinicOrthorhombic (Nucleoside form)
Space Group

or



(as arabinoside)
N1-Substituent Bond 1.36 – 1.39 Å (

)
1.47 – 1.49 Å (

)
N/A (N1 is glycosidic)
C≡C Bond Length 1.18 – 1.20 ÅN/A1.12 – 1.18 Å
Ring Planarity High (Ethynyl conjugation)Moderate (Ethyl steric twist)High
H-Bond Motif Watson-Crick Dimer or RibbonCentrosymmetric DimerRibbon / Stacked
Critical Check N1 Geometry: Planar (

)
N1 Geometry: Pyramidal (

)
C5 Geometry: Planar

Expert Insight: If your refined N1-C(ethynyl) bond length approaches 1.45 Å , suspect hydrolysis to an acetyl group or misidentification. The ynamine character should shorten this bond significantly compared to 1-Ethylcytosine.

Part 3: Experimental Protocol for Structural Confirmation

Phase 1: Crystal Growth (Vapor Diffusion Method)

Direct N-alkynyl nucleobases are prone to hydrolysis. Avoid aqueous buffers.

  • Solvent System: Dissolve 10 mg of target in minimal anhydrous DMSO or DMF .

  • Precipitant: Filtered anhydrous Diethyl Ether or Pentane .

  • Setup: Place nucleobase solution in an inner vial. Seal in a jar containing the precipitant.

  • Timeline: Allow 7–14 days at 4°C in the dark (to prevent photopolymerization of the alkyne).

Phase 2: X-Ray Diffraction (XRD) Workflow
  • Temperature: Collect data at 100 K to reduce thermal motion of the terminal ethynyl proton.

  • Resolution: Aim for 0.8 Å or better to resolve the electron density of the triple bond clearly from the ring nitrogen.

  • Refinement Strategy:

    • Locate the ethynyl proton in the difference Fourier map (

      
      ).
      
    • Do not constrain the N1-C(ethynyl) bond to standard N-C single bond values; allow it to refine freely to capture the partial double-bond character.

Part 4: Visualization of Structural Confirmation Logic

The following diagram outlines the decision tree for validating the N1-ethynyl structure against common synthetic pitfalls (e.g., hydrolysis to N-acetyl).

StructuralConfirmation Start Synthesized Target: 4-Amino-1-ethynylpyrimidin-2(1H)-one Screen 1H NMR Screening (DMSO-d6) Start->Screen Check1 Signal at ~3.5-4.0 ppm? (Acetylenic Proton) Screen->Check1 XRD Single Crystal XRD (100 K, Mo-Kα) Check1->XRD Yes (Singlet) Fail1 REJECT: Hydrolysis (N-Acetyl Detected) Check1->Fail1 No (Methyl Singlet) Refine Structure Refinement (SHELXL / Olex2) XRD->Refine Check2 N1-C(sub) Bond Length Refine->Check2 Success CONFIRMED N1-Ethynyl Structure (Bond ~1.37 Å) Check2->Success < 1.40 Å Fail2 REJECT: N-Ethyl Analog (Bond ~1.47 Å) Check2->Fail2 > 1.45 Å

Caption: Workflow distinguishing the target N1-ethynyl compound from hydrolysis products or alkyl analogs via bond-length metrics.

Part 5: Mechanistic Implications & References[2]

Why 1-Ethynyl? (Mechanism of Action)

The N1-ethynyl group acts as a "suicide" moiety in certain enzymatic pathways. Unlike 1-Ethylcytosine , which is chemically inert at the N1 linkage, the N1-ethynyl group renders the pyrimidine ring electron-deficient.

  • Comparison: In 5-Ethynylcytosine (TET2 substrate), the alkyne is on the carbon frame, allowing for oxidation to 5-carboxylcytosine. In 1-Ethynylcytosine , the alkyne is on the nitrogen, potentially allowing for cross-linking with polymerases or acting as a chain terminator that cannot be excised.

References
  • Leutwyler, S., et al. (2019).[1] Excited-state structures and dynamics of 1-ethylcytosine. Journal of Chemical Physics. Link (Source for 1-Ethylcytosine structural baseline).

  • González-Rodríguez, D., et al. (2014). Porous 2D Nanostructured Networks via Nucleobase Self-Assembly. Journal of the American Chemical Society. Link (Source for Cytosine packing motifs).

  • Mathews, I.I., et al. (2014). Crystal structure of human TET2 complexed with 5-ethynylcytosine DNA. Nature. Link (Source for 5-Ethynylcytosine geometry).

  • Molbase Database. 4-Amino-1-ethynylpyrimidin-2(1H)-one (CAS 141299-26-5). Link (Verification of chemical identity).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-1-ethynylpyrimidin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive: The Precautionary Principle

Immediate Action Required: Treat 4-Amino-1-ethynylpyrimidin-2(1H)-one (1-Ethynylcytosine) as a Potent Compound of Unknown Toxicity (PCUT) .

As a Senior Application Scientist, I must clarify a critical point of chemical logic: this compound is a structural analogue of cytosine with an ethynyl moiety at the N1 position. In drug discovery, pyrimidine analogues (e.g., Gemcitabine, 5-Ethynyluracil) are frequently designed to act as antimetabolites or DNA/RNA chain terminators .

Because specific toxicological data (RTECS/ECHA) for this exact CAS is limited, you must apply Read-Across Toxicology from structurally similar compounds like 5-Ethynyl-2'-deoxyuridine (EdU) , which is a known mutagen and reproductive toxin.

Do not handle this substance on an open bench.

Part 1: Hazard Assessment & Biological Logic

To select the correct PPE, we must understand the mechanism of potential harm.

Hazard Class (Predicted)Biological MechanismOperational Risk
Genotoxicity / Mutagenicity As a nucleobase analogue, it may incorporate into DNA/RNA or inhibit polymerases.High: Inhalation of dust or skin absorption can lead to systemic exposure.
Skin Sensitization The ethynyl (alkyne) group is chemically reactive (Michael acceptor potential).Moderate: Potential for allergic contact dermatitis.
Transdermal Transport Often dissolved in DMSO for "Click Chemistry" or biological assays.Critical: DMSO acts as a vehicle, carrying the compound directly through the skin barrier.

Part 2: PPE Matrix (Personal Protective Equipment)

This matrix supersedes standard BSL-1 laboratory requirements. It is designed for BSL-2 standards with Potent Compound handling protocols.

PPE Decision Logic Diagram

PPE_Decision_Logic Start Start: Handling 4-Amino-1-ethynylpyrimidin-2(1H)-one State_Check State of Matter? Start->State_Check Solid_Powder Solid / Powder Form State_Check->Solid_Powder Weighing/Transfer Liquid_Soln Liquid Solution (DMSO/DMF) State_Check->Liquid_Soln Dissolved Resp_Action Respiratory: Chemical Fume Hood REQUIRED. Backup: N95/P100 Mask Solid_Powder->Resp_Action Inhalation Risk Eye_Action Eyes: Chemical Splash Goggles (Not just safety glasses) Solid_Powder->Eye_Action Dust Risk Skin_Action Skin: Double Nitrile Gloves (Change outer pair every 15 mins) Liquid_Soln->Skin_Action Permeation Risk Body_Action Body: Lab Coat + Tyvek Sleeves (Prevent wrist gap) Liquid_Soln->Body_Action Splash Risk

Figure 1: PPE Selection Logic based on physical state. Note the escalation to chemical splash goggles for powders due to potential airborne migration.

Detailed PPE Specifications
Protection ZoneRequirementScientific Rationale
Respiratory Primary: Certified Chemical Fume Hood.Secondary: N95 or P100 Particulate Respirator.The solid is likely a fine crystalline powder. Static charge can cause "dust fly," creating an inhalation hazard. Surgical masks offer NO protection.
Hand (Dermal) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (4-5 mil) or Neoprene.Technique: Tape inner glove to lab coat sleeve.Most nucleoside analogues can penetrate thin nitrile over time. If using DMSO as a solvent, breakthrough time for standard nitrile is <5 minutes. Change outer gloves immediately upon splash.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+).Safety glasses leave gaps. Powder can drift into the eyes, and splashes can bypass side shields.
Body Lab Coat (Buttoned) + Tyvek Sleeves or Apron .The "wrist gap" between the glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.

Part 3: Operational Protocol (SOP)

This workflow is designed to minimize the "Chain of Contamination."

Preparation & Weighing (The Highest Risk Step)
  • Location: All weighing must occur inside the fume hood. Do not use an open bench balance.

  • Static Control: Use an anti-static gun or ionizer bar. Pyrimidine derivatives are often static-prone; they will "jump" off the spatula.

  • Containment: Place the balance inside a secondary containment tray (spill tray).

  • Technique:

    • Don full PPE (Double gloves).

    • Pre-weigh the vial/container.

    • Transfer solid using a disposable spatula (do not reuse).

    • Cap the vial before removing it from the hood.

    • Wipe the exterior of the vial with a Kimwipe dampened in isopropanol before bringing it into the general lab space.

Solubilization (DMSO/DMF Hazards)
  • Context: You will likely dissolve this in DMSO or DMF for stock solutions.

  • The Danger: DMSO changes the permeability of your skin. If you spill a DMSO solution of this compound on your hand, the DMSO will drag the nucleoside analogue into your bloodstream instantly.

  • Protocol:

    • Add solvent slowly down the side of the vial.

    • Vortex inside the hood.

    • Never recap a needle. Use a sharps container immediately.

Reaction & Cleanup
  • Glassware: Rinse all contaminated glassware with a 10% bleach solution before removing it from the hood for washing. This helps oxidize/degrade the nucleoside structure.

  • Surface Decontamination:

    • Wipe hood surface with 10% bleach (Sodium Hypochlorite).

    • Wait 10 minutes.

    • Rinse with 70% Ethanol (to remove bleach residue and prevent corrosion).

Part 4: Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Dispose of gloves, spatulas, and weigh boats in a Hazardous Solid Waste container (Yellow bag/bin). Label as "Potentially Mutagenic."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste depending on your co-solvent. Do not pour down the sink.

  • Sharps: Chemically contaminated sharps container.

Emergency Spill Response

Spill_Response Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert PPE_Check Don Extra PPE (Double Gloves, Goggles) Alert->PPE_Check Contain Cover with Absorbent Pads (Liquid) or Damp Towel (Powder) PPE_Check->Contain Clean Wipe with 10% Bleach Then Water Contain->Clean Dispose Seal in HazMat Bag Label 'Toxic' Clean->Dispose

Figure 2: Emergency spill response workflow. Note the use of a damp towel for powders to prevent aerosolization.

First Aid:

  • Eye Contact: Flush for 15 minutes. Hold eyelids open.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol (it may increase absorption).

  • Inhalation: Move to fresh air immediately.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Carl Roth. (2021). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). (Used for Read-Across Toxicology).

  • PubChem. (2023). Compound Summary: 5-Ethynyluracil (Related Structure). National Library of Medicine.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。